3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13(18)6-5-12-14-10(7-8-15-12)9-3-1-2-4-11(9)16-14/h1-4,7-8,16H,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUHEVWYPKFJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237937 | |
| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89915-39-9 | |
| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089915399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(9H-Pyrido(3,4-b)indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic Acid
This guide provides a comprehensive overview of the synthetic strategies for obtaining 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, a significant β-carboline derivative. The synthesis is strategically divided into two principal stages: the construction of the foundational β-carboline (norharmane) core and the subsequent introduction of the propanoic acid side chain at the C-1 position. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of β-Carbolines
The β-carboline skeleton, a tricyclic indole alkaloid framework, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and neuroactive properties.[2] The target molecule, this compound, is a valuable analog for further chemical exploration and biological screening.
PART 1: Synthesis of the β-Carboline (Norharmane) Core
The cornerstone of this synthesis is the construction of the pyrido[3,4-b]indole ring system, commonly known as norharmane. The most established and efficient method for this is the Pictet-Spengler reaction, followed by an aromatization step.[1][3]
Reaction Scheme: From Tryptamine to Norharmane
The overall transformation involves a two-step sequence starting from tryptamine. The first step is the Pictet-Spengler cyclization to form a tetrahydro-β-carboline intermediate, which is then oxidized to the fully aromatic β-carboline.
Caption: Synthetic pathway for Norharmane.
Experimental Protocol 1: Pictet-Spengler Reaction and Aromatization
This protocol details the synthesis of the norharmane core from tryptamine and glyoxal.[4]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| Tryptamine | C₁₀H₁₂N₂ | 160.22 |
| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 |
| Hydrochloric Acid (HCl) | HCl | 36.46 |
| Palladium on Carbon (10% Pd/C) | Pd/C | - |
| Toluene | C₇H₈ | 92.14 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
| Celite | - | - |
| Dichloromethane | CH₂Cl₂ | 84.93 |
| Silica Gel | SiO₂ | 60.08 |
Step 1: Pictet-Spengler Cyclization
-
In a round-bottom flask, dissolve tryptamine in a suitable acidic aqueous solution (e.g., dilute HCl).
-
To this solution, add an aqueous solution of glyoxal dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to confirm the formation of the tetrahydro-β-carboline intermediate.
Causality Behind Experimental Choices: The acidic medium is crucial for the formation of the electrophilic iminium ion from tryptamine and glyoxal, which is the key reactive species for the intramolecular cyclization onto the electron-rich indole ring.[3]
Step 2: Oxidation to Norharmane
-
Transfer the acidic solution containing the crude tetrahydro-β-carboline intermediate to a flask equipped with a reflux condenser.
-
Add 10% Palladium on carbon (Pd/C) catalyst and a high-boiling solvent such as toluene.
-
Heat the mixture to reflux for 8-12 hours to facilitate dehydrogenation (aromatization).
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filtrate with a dilute solution of sodium hydroxide (NaOH) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude norharmane can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: Palladium on carbon is a highly effective catalyst for dehydrogenation reactions, efficiently converting the tetrahydro-β-carboline to the aromatic norharmane with the liberation of hydrogen gas. Toluene is used as a high-boiling solvent to provide the necessary thermal energy for the reaction to proceed.
PART 2: Introduction of the Propanoic Acid Side Chain
With the norharmane core in hand, the next critical step is the introduction of the 3-propanoic acid side chain at the C-1 position. A plausible and direct approach involves the deprotonation of the C-1 position followed by reaction with a suitable three-carbon electrophile. A modern and efficient method for this transformation is the use of a Knöchel-Hauser base for directed metalation, followed by a Negishi cross-coupling reaction.[5]
Reaction Scheme: C-1 Functionalization of Norharmane
This pathway involves the protection of the indole nitrogen, directed metalation, transmetalation, and subsequent cross-coupling with a protected 3-bromopropanoic acid derivative, followed by deprotection.
Caption: C-1 functionalization of Norharmane.
Experimental Protocol 2: C-1 Alkylation via Directed Metalation and Negishi Coupling
This protocol is based on the principles of directed metalation and cross-coupling, adapted for the synthesis of the target molecule.[5]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| N-Boc-Norharmane | C₁₆H₁₆N₂O₂ | 268.31 |
| TMPMgCl·LiCl (Knöchel-Hauser base) | C₉H₂₀ClLiMgN | - |
| Zinc Chloride (ZnCl₂) | ZnCl₂ | 136.30 |
| Ethyl 3-bromopropanoate | C₅H₉BrO₂ | 181.03 |
| Palladium Catalyst (e.g., Pd(dba)₂) | C₃₄H₂₈O₂Pd | 575.00 |
| Ligand (e.g., SPhos) | C₂₇H₃₃O₂P | 432.52 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 |
Step 1: N-Protection of Norharmane
-
Dissolve norharmane in a suitable aprotic solvent like dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the product to obtain N-Boc-norharmane.
Causality Behind Experimental Choices: The Boc protecting group on the indole nitrogen prevents unwanted side reactions and directs the metalation to the C-1 position of the pyridine ring.
Step 2: Directed Metalation and Negishi Cross-Coupling
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve N-Boc-norharmane in anhydrous tetrahydrofuran (THF).
-
Cool the solution to the appropriate temperature (e.g., -20 °C to 0 °C) and slowly add a solution of the Knöchel-Hauser base (TMPMgCl·LiCl) in THF.
-
After stirring for a specified time to ensure complete deprotonation at C-1, add a solution of anhydrous zinc chloride (ZnCl₂) in THF to perform the transmetalation.
-
To the resulting organozinc species, add the palladium catalyst, the ligand, and ethyl 3-bromopropanoate.
-
Allow the reaction to warm to room temperature and stir until the cross-coupling is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The Knöchel-Hauser base is a strong, non-nucleophilic base that selectively deprotonates the C-1 position of the N-Boc-norharmane. Transmetalation to the organozinc reagent provides a species that is suitable for the palladium-catalyzed Negishi cross-coupling, a robust method for forming C-C bonds.
Step 3: Deprotection
-
Dissolve the coupled product in a suitable solvent system, such as a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature to hydrolyze the ethyl ester.
-
Acidify the reaction mixture to protonate the carboxylate.
-
Extract the carboxylic acid product.
-
To remove the Boc group, treat the product with trifluoroacetic acid (TFA) in dichloromethane.
-
After the reaction is complete, remove the TFA and solvent under reduced pressure to yield the final product, this compound.
Conclusion and Future Perspectives
The synthesis of this compound is a multi-step process that relies on established synthetic methodologies. The Pictet-Spengler reaction provides a reliable route to the core β-carboline structure, while modern cross-coupling techniques offer a versatile approach for the introduction of the desired side chain. The protocols outlined in this guide provide a solid foundation for the synthesis of this and other C-1 substituted β-carboline derivatives, which are of significant interest for the development of novel therapeutic agents. Further optimization of reaction conditions and exploration of alternative synthetic routes will continue to be valuable areas of research.
References
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Hughes, D. L. (2022). Methodologies for the Synthesis of β-Carbolines. LJMU Research Online. Retrieved from [Link]
- Kuo, P. C., et al. (2003). Pharmacological activity of 3-(7-methoxy-β-carbolin-1-yl)propionic acid.
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Szabó, L. F., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 663. Retrieved from [Link]
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Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
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Ye, D., & Ma, D. (2024). C1 Functionalization of β-Carboline via Knochel-Hauser Base-Directed Metalation and Negishi Coupling. The Journal of Organic Chemistry. Retrieved from [Link]
- Yusof, N. A., et al. (2026). SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Malaysian Journal of Analytical Sciences, 30(1), 1-13.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
- Cox, E. D., et al. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842.
- Kamal, A., et al. (2015). An efficient one-pot decarboxylative aromatization of tetrahydro-β-carbolines by using N-chlorosuccinimide: Total synthesis of norharmane, harmane and eudistomins. RSC Advances, 5(109), 90121-90126.
- Shamsujunaidi, S., et al. (2023). STUDIES ON THE SYNTHESIS OF β-CARBOLINE AND ITS DERIVATIVES AS POTENTIAL ANTIMALARIAL DRUG COMPONENTS. Malaysian Journal of Chemistry, 25(1), 44-55.
-
International Journal of Foundation of Medicine and Research. (2024). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. Retrieved from [Link]
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chemical properties of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
An In-depth Technical Guide to the Chemical Properties of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Foreword for the Advanced Researcher
The β-carboline scaffold is a privileged heterocyclic system, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its rigid, planar structure and rich electronic properties make it an exceptional template for interacting with a wide array of biological targets, leading to applications in neuroscience and oncology.[3][4] This guide focuses on a specific, yet highly significant derivative: This compound . The introduction of a propanoic acid moiety at the C-1 position adds a crucial functional handle for derivatization, solubility modulation, and specific interactions with target proteins.
As Senior Application Scientists, our goal is not merely to present data, but to provide a cohesive understanding of this molecule's chemical personality. We will delve into its synthesis, reactivity, and characterization, explaining the causality behind the methodologies. This document is designed for the discerning researcher who requires a blend of foundational data and strategic insight to accelerate their drug discovery and development programs.
Molecular Structure and Physicochemical Profile
This compound, also known as β-carboline-1-propionic acid, is a harmala alkaloid.[5] Its structure consists of an indole ring fused to a pyridine ring, forming the characteristic tricyclic β-carboline system. A propanoic acid chain is attached to the C-1 position of this core.
The IUPAC name for this compound is this compound.[5] The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group suggests amphoteric properties, which will significantly influence its solubility and behavior in biological media.
Core Physicochemical Data
The following table summarizes the key computed physicochemical properties, providing a quantitative foundation for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | PubChem[5] |
| Molecular Weight | 240.26 g/mol | PubChem[5] |
| XLogP3 | 2.1 | PubChem[5] |
| Hydrogen Bond Donors | 2 (indole N-H, acid O-H) | PubChem[5] |
| Hydrogen Bond Acceptors | 4 (pyridine N, two acid O) | PubChem[5] |
| Polar Surface Area | 66 Ų | PubChem[5] |
| Rotatable Bond Count | 3 | PubChem[5] |
This data, sourced from PubChem (CID 5375436), provides the initial parameters for assessing properties like membrane permeability and formulating solvent systems.
Synthesis Strategies: Building the β-Carboline Core
The synthesis of substituted β-carbolines is a well-trodden path in organic chemistry, with the Pictet-Spengler reaction being the cornerstone methodology.[6] This reaction classically involves the condensation of a tryptamine derivative with an aldehyde or α-keto acid. For this compound, a logical retrosynthetic approach would involve tryptamine and a keto-acid precursor.
A plausible forward synthesis would proceed as follows:
-
Pictet-Spengler Cyclization: Reaction of tryptamine with α-ketoglutaric acid. This condensation forms a 1,2,3,4-tetrahydro-β-carboline intermediate bearing both a 1-propanoic acid and a 3-carboxylic acid group.
-
Oxidative Aromatization: The tetrahydro-β-carboline ring is then aromatized to the final pyridino[3,4-b]indole system. This step is crucial and often requires a potent oxidizing agent. Manganese dioxide (MnO₂) is a common and effective choice for this type of transformation.[7]
-
Decarboxylation: The Pictet-Spengler reaction with α-ketoglutaric acid initially yields a dicarboxylic acid intermediate. A subsequent decarboxylation step, often under thermal or acidic conditions, is required to remove the C-3 carboxyl group, yielding the target compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of a potential synthesis, highlighting the key transformations.
Caption: Generalized synthetic pathway for the target molecule.
Chemical Reactivity and Derivatization Potential
The molecule possesses three primary sites of reactivity: the carboxylic acid, the indole nitrogen (N-9), and the electron-rich aromatic system. Understanding these sites is key to designing derivatives for structure-activity relationship (SAR) studies.
-
Carboxylic Acid Group: This is the most versatile handle. It can be readily converted to esters, amides, or acid chlorides. Esterification, for instance via Steglich or Fischer methods, can be used to create prodrugs or modulate lipophilicity.[8] Amide coupling (e.g., using HATU or EDC) opens the door to a vast library of derivatives with diverse functional groups.
-
Indole N-H (N-9): The indole nitrogen is nucleophilic and can be alkylated or acylated under basic conditions (e.g., using NaH followed by an alkyl halide). However, N-9 substitution can have profound effects on biological activity, as it may disrupt hydrogen bonding interactions with target receptors.[9]
-
Aromatic Core: The β-carboline ring system can undergo electrophilic aromatic substitution, although the reactivity is complex due to the presence of two fused rings and two nitrogen atoms. The indole portion is generally more electron-rich and susceptible to attack than the pyridine ring. Functionalization at positions like C-6 is a common strategy to explore SAR.[3]
-
Pyridine Nitrogen (N-2): The pyridine nitrogen is basic and can be protonated or quaternized to form N-oxides, which can alter the electronic properties and reactivity of the entire ring system.[10]
Diagram of Reactive Sites
Caption: Primary sites for chemical modification.
Spectroscopic and Analytical Characterization
Unambiguous characterization is paramount. A combination of NMR, Mass Spectrometry, and HPLC is required to confirm the structure and purity of this compound.
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum would be complex but highly informative. Key expected signals include:
-
Aromatic protons on the indole and pyridine rings (typically in the δ 7.0-8.5 ppm range).
-
A broad singlet for the indole N-H proton (often > δ 11.0 ppm).
-
A very broad singlet for the carboxylic acid proton.
-
Two methylene groups from the propanoic acid chain, likely appearing as triplets around δ 2.5-3.5 ppm.
-
-
¹³C NMR: Approximately 14 distinct carbon signals would be expected. The carbonyl carbon of the acid would be downfield (> 170 ppm). Aromatic carbons would populate the δ 110-150 ppm region. The two aliphatic carbons would be upfield.
-
Mass Spectrometry (ESI-MS): In positive ion mode, the molecule would readily protonate to show a strong [M+H]⁺ ion at m/z 241.27. In negative ion mode, a [M-H]⁻ ion at m/z 239.25 would be observed.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C=C/C=N stretches in the 1500-1650 cm⁻¹ region.
Protocol: Purity Assessment by HPLC
Objective: To establish the purity of a synthesized batch of this compound.
Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. The use of a gradient elution ensures that impurities with a wide range of polarities can be resolved from the main analyte. UV detection is ideal due to the strong chromophore of the β-carboline system.
Methodology:
-
System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, monitoring at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute 1:10 in a 50:50 mixture of Mobile Phase A and B.
Validation: The protocol is self-validating. A sharp, symmetrical peak for the main compound should be observed. Purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks. The identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS).
Potential Applications in Drug Development
The β-carboline scaffold is a well-established pharmacophore.[2] Derivatives have shown a wide range of biological activities, making them attractive starting points for drug discovery campaigns.
-
Anticancer Agents: Many pyrido[3,4-b]indole derivatives exhibit potent antiproliferative activity against various cancer cell lines, including pancreatic, lung, and breast cancers.[3][9] The mechanism often involves cell cycle arrest or interaction with key proteins like MDM2.
-
Neuropharmacology: The structural similarity of the β-carboline core to serotonin allows these molecules to interact with receptors and enzymes in the central nervous system. This has led to their investigation for neuroprotective effects.[4]
-
Antiparasitic Leads: 1,3-disubstituted-9H-pyrido[3,4-b]indoles have been identified as potential lead compounds in antifilarial chemotherapy.[11][12]
The propanoic acid side chain of the title compound offers a strategic advantage. It can act as a key pharmacophoric element, forming ionic or hydrogen bonds in a receptor's active site, or it can serve as a linker for conjugation to other molecules, such as in the development of PROTACs or targeted drug delivery systems.
Conclusion
This compound is more than just another β-carboline derivative. It is a strategically functionalized building block with significant potential. Its well-defined physicochemical properties, established synthetic pathways, and versatile reactive handles make it an ideal candidate for library synthesis and lead optimization. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical protocols necessary to fully exploit the chemical potential of this promising molecule in their quest for novel therapeutics.
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Bailey, A. S., & Vandrevala, M. H. (1980). The reactions of some tetrahydro-β-carbolines, of hexahydroazepino[3,4-b]indoles, and of tetrahydrocarbazolones with arenesulphonyl azides. Journal of the Chemical Society, Perkin Transactions 1, 1512-1517. Available from: [Link]
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Bailey, A. S., & Vandrevala, M. H. (1980). The reactions of some tetrahydro-β-carbolines, of hexahydroazepino[3,4-b]indoles, and of tetrahydrocarbazolones with arenesulphonyl azides. Journal of the Chemical Society, Perkin Transactions 1, 1512-1517. Available from: [Link]
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Herraiz, T., & Galisteo, J. (2003). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 51(8), 2346-2352. Available from: [Link]
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Hibino, S., & Choshi, T. (2001). Chemistry of β‐Carbolines as Synthetic Intermediates. Journal of Synthetic Organic Chemistry, Japan, 59(11), 1083-1093. Available from: [Link]
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Aranda, A., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9119-9128. Available from: [Link]
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FooDB. 3-Carboxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-propanoic acid (FDB013456). Available from: [Link]
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Cao, R., et al. (2008). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Molecules, 13(12), 3064-3075. Available from: [Link]
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PubChem. 9H-Pyrido(3,4-b)indole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. National Center for Biotechnology Information. Available from: [Link]
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Odate, M., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(19), 8096-8113. Available from: [Link]
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ResearchGate. Structure of this compound[13]. Available from: [Link]
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ResearchGate. Esterification of this compound from natural sources. Available from: [Link]
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Agarwal, A., et al. (1999). Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as New Lead Compounds in Antifilarial Chemotherapy. Journal of Medicinal Chemistry, 42(7), 1235-1243. Available from: [Link]
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Kumar, D., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Medicinal Chemistry, 7(1), 1000143. Available from: [Link]
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ResearchGate. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Available from: [Link]
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Procter, D. J., et al. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine. Beilstein Journal of Organic Chemistry, 7, 1407-1411. Available from: [Link]
-
Kumar, D., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Medicinal Chemistry (Los Angeles), 7(1), 1000143. Available from: [Link]
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Agarwal, A., et al. (1999). Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy. Journal of Medicinal Chemistry, 42(7), 1235-43. Available from: [Link]
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Joshi, A. B., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Drug Delivery and Therapeutics, 9(4), 43-47. Available from: [Link]
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D'Agostino, J., et al. (2011). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Toxicology Letters, 205(1), 28-35. Available from: [Link]
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D'Agostino, J., et al. (2011). Discovery and biological characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight. Toxicology Letters, 205(1), 28-35. Available from: [Link]
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Kumar, V., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 929-938. Available from: [Link]
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An In-Depth Technical Guide to the Biological Activity of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, a β-carboline alkaloid with significant therapeutic potential. The document delves into its physicochemical properties, synthesis, and established biological effects, with a primary focus on its promising antileishmanial activity. Detailed experimental protocols for assessing its efficacy against Leishmania parasites and for evaluating its cytotoxicity are provided. Furthermore, the guide explores the compound's mechanism of action, drawing on structure-activity relationships within the broader class of β-carboline alkaloids. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, parasitology, and drug discovery, facilitating further investigation into this compelling molecule.
Introduction: The Therapeutic Promise of β-Carboline Alkaloids
The β-carboline scaffold, a tricyclic indole alkaloid structure, is a recurring motif in a vast array of natural products and synthetically derived compounds exhibiting a wide spectrum of biological activities. These activities include anticancer, antimicrobial, and neuropharmacological effects. This compound, also known as β-carboline-1-propionic acid, has emerged as a particularly interesting member of this family. Naturally found in plants such as Ailanthus altissima, this compound has demonstrated potent and selective activity against protozoan parasites of the Leishmania genus, the causative agents of leishmaniasis, a neglected tropical disease with significant global morbidity and mortality. This guide will synthesize the current knowledge on this compound, providing a robust framework for its further scientific exploration and potential therapeutic development.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical characteristics of a compound is fundamental to its study. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molar Mass | 240.26 g/mol |
| Melting Point | 214-215 °C |
| Appearance | Solid |
The synthesis of the β-carboline scaffold is well-established in organic chemistry, with the Pictet-Spengler reaction being a cornerstone methodology. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
This proposed pathway involves the initial reaction of tryptophan with succinic anhydride to form N-succinoyl-tryptophan. This intermediate can then undergo an intramolecular Pictet-Spengler cyclization, followed by an oxidation step to yield the final aromatic β-carboline product. The specific reaction conditions, including catalysts and solvents, would require empirical optimization.
Biological Activity: A Focus on Antileishmanial Efficacy
The most well-documented biological activity of this compound is its potent effect against Leishmania parasites. This section will detail its efficacy against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.
In Vitro Antileishmanial Activity
Studies have demonstrated that this compound exhibits significant leishmanicidal activity against both Leishmania amazonensis and Leishmania infantum. The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) and 50% cytotoxic concentrations (CC₅₀).
| Parasite/Cell Line | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| L. amazonensis (promastigote) | 6.6 | - | - |
| L. infantum (promastigote) | 2.7 | - | - |
| L. amazonensis (amastigote) | 8.1 | 115 | 14.2 |
| L. infantum (amastigote) | 9.4 | 115 | 12.2 |
| RAW 264.7 Macrophages | - | 115 | - |
The selectivity index (SI), calculated as the ratio of CC₅₀ in a mammalian cell line to the IC₅₀ against the parasite, is a critical measure of a compound's therapeutic potential. The favorable SI values for this compound suggest that it is significantly more toxic to the Leishmania parasites than to host mammalian cells.
Mechanism of Action: Induction of Apoptosis in Leishmania
The leishmanicidal effect of this compound is primarily attributed to the induction of an apoptosis-like cell death pathway in the parasite. This has been demonstrated through various cellular and molecular assays.
Key mechanistic insights include:
-
Mitochondrial Dysfunction: Like other β-carboline derivatives, this compound is thought to disrupt the mitochondrial function of Leishmania. This can lead to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.[1][2]
-
Apoptosis Induction: Treatment with the compound leads to hallmark features of apoptosis in Leishmania, such as phosphatidylserine externalization on the parasite's cell surface.
-
Nitric Oxide Independent Pathway: Importantly, the elimination of intracellular amastigotes by this compound is independent of the production of nitric oxide (NO) by the host macrophages. This suggests a direct parasiticidal effect rather than reliance on the host's immune response.
Caption: Proposed mechanism of antileishmanial action.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step protocols for assessing the antileishmanial activity and cytotoxicity of this compound.
Protocol for In Vitro Antileishmanial Activity against Promastigotes
This protocol utilizes a resazurin-based cell viability assay to determine the IC₅₀ of the compound against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes (e.g., L. amazonensis, L. infantum) in logarithmic growth phase
-
Complete M199 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well microtiter plates
-
Spectrofluorometer
Procedure:
-
Harvest Leishmania promastigotes and adjust the cell density to 1 x 10⁶ cells/mL in complete M199 medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete M199 medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium only).
-
Incubate the plate at 25 °C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 4 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the IC₅₀ value by plotting the percentage of parasite viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol for In Vitro Antileishmanial Activity against Intracellular Amastigotes
This protocol assesses the efficacy of the compound against the clinically relevant intracellular amastigote stage of the parasite within a macrophage host cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete RPMI-1640 medium supplemented with 10% FBS
-
Leishmania promastigotes in stationary phase
-
This compound
-
Giemsa stain
-
24-well plates with coverslips
-
Light microscope
Procedure:
-
Seed RAW 264.7 macrophages onto coverslips in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound. Include appropriate controls.
-
Incubate for a further 48 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC₅₀ value as described for the promastigote assay.
Protocol for Cytotoxicity Assay against RAW 264.7 Macrophages
This protocol uses the MTT assay to determine the CC₅₀ of the compound against a mammalian cell line.[3]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium supplemented with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the plate at 37 °C in a 5% CO₂ atmosphere for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
Structure-Activity Relationship (SAR) Insights
The biological activity of β-carboline derivatives is highly dependent on the nature and position of substituents on the tricyclic core. For antileishmanial activity, modifications at the C1 and C3 positions have been shown to be particularly influential.
-
The Role of the C1 Substituent: The presence of a substituent at the C1 position is often crucial for activity. While the specific contribution of the propanoic acid moiety of this compound has not been extensively dissected, it is likely to influence the compound's polarity, solubility, and interaction with biological targets.
-
The β-Carboline Core: The planar, aromatic nature of the β-carboline ring system is thought to be important for its mechanism of action, potentially allowing for intercalation into parasitic DNA or interaction with flat binding pockets of enzymes.
Further SAR studies, including the synthesis and evaluation of analogs with modified side chains at the C1 position (e.g., esters, amides, or chains of varying lengths), would be invaluable in optimizing the antileishmanial potency and selectivity of this compound class.
Broader Biological Potential: Anticancer and Beyond
The β-carboline scaffold is a well-recognized pharmacophore in the development of anticancer agents. Various derivatives have demonstrated cytotoxicity against a range of cancer cell lines. The proposed mechanisms of anticancer action for β-carbolines include:
-
DNA Intercalation: The planar structure of the β-carboline ring can insert between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase Inhibition: Some β-carbolines can inhibit topoisomerase I and II, enzymes essential for relieving torsional stress in DNA during replication.
-
Kinase Inhibition: Certain derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling pathways.
While the anticancer activity of this compound has not been specifically reported, its structural similarity to other biologically active β-carbolines suggests that this is a promising avenue for future investigation.
Conclusion and Future Directions
This compound stands out as a compelling natural product with significant and selective antileishmanial activity. Its mechanism of action, involving the induction of apoptosis in the parasite independent of the host's nitric oxide production, makes it a promising lead for the development of new therapies for leishmaniasis.
Future research should focus on several key areas:
-
Optimization of Synthesis: Development of a high-yielding and scalable synthetic route is crucial for producing sufficient quantities of the compound for further studies.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of the compound within Leishmania will aid in understanding its mechanism of action and in the rational design of more potent analogs.
-
Comprehensive SAR Studies: A systematic exploration of the structure-activity relationships will be critical for optimizing the compound's efficacy and safety profile.
-
In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of leishmaniasis is a necessary next step in its preclinical development.
-
Exploration of Other Biological Activities: Given the broad biological potential of the β-carboline scaffold, investigating the anticancer, antimicrobial, and neuropharmacological properties of this compound is warranted.
References
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Gohil, V. M., Brahmbhatt, K. G., Loiseau, P. M., & Bhutani, K. K. (2012). Synthesis and anti-leishmanial activity of 1-aryl-β-carboline derivatives against Leishmania donovani. Bioorganic & medicinal chemistry letters, 22(12), 3905–3907. [Link]
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de Muylder, G., Ang, K. K., Chen, S., Arkin, M. R., Engel, J. C., & McKerrow, J. H. (2011). A screen against Leishmania intracellular amastigotes: comparison to a promastigote screen and identification of a host cell-specific hit. PLoS neglected tropical diseases, 5(8), e1253. [Link]
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Ueda-Nakamura, T., Mendonça-Filho, R. R., Morgado-Díaz, J. A., Maza, P. K., & Dias-Filho, B. P. (2006). The Effects of N-Butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide against Leishmania amazonensis Are Mediated by Mitochondrial Dysfunction. Antimicrobial agents and chemotherapy, 50(9), 3058–3066. [Link]
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Ferreira, R. S., da Silva, F. C., & de Souza, M. C. B. V. (2022). β-carbolines RCC and C5 induce the death of Leishmania amazonensis intracellular amastigotes. Future microbiology, 17, 99–110. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. In Springer Protocols. Retrieved January 12, 2026, from [Link]
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Bio-protocol. (n.d.). RAW 264.7 cytotoxicity assay. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Mechanism of Action of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Executive Summary
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, a naturally occurring β-carboline alkaloid also known as β-carboline-1-propionic acid, is an emerging molecule with demonstrated bioactivity. Found in organisms such as the plant Quassia amara and certain mushrooms, its pharmacological profile is a subject of active investigation.[1][2][3] This guide synthesizes the current understanding of its mechanism of action, focusing on established antiparasitic effects and exploring probable molecular targets within mammalian systems based on the well-documented pharmacology of the β-carboline scaffold. We provide a detailed examination of its leishmanicidal activity, its likely interaction with the GABAA receptor complex, and other potential mechanisms such as DNA intercalation and enzyme inhibition. This document is intended to serve as a foundational resource, complete with experimental protocols and mechanistic diagrams, to facilitate further research and development.
Introduction to β-Carboline-1-Propionic Acid
The β-carboline family of compounds, characterized by a tricyclic pyrido[3,4-b]indole core structure, encompasses a vast array of synthetic and natural molecules with diverse pharmacological properties.[4] These alkaloids are known to occur endogenously in mammals and are also found in various plants, cooked foods, and tobacco smoke.[5][6] Their biological effects are broad, ranging from potent neuroactivity to anticancer and antimicrobial properties.[4][7]
β-Carboline-1-propionic acid is distinguished by a propanoic acid substituent at the C-1 position of the carboline ring. This structural feature significantly influences its physicochemical properties and, consequently, its interaction with biological targets. While research on this specific molecule is not as extensive as for other β-carbolines like harmane or harmine, existing studies have established its efficacy as an antileishmanial agent and form the primary basis of our current mechanistic understanding.[2][8][9]
Established Mechanism of Action: Antileishmanial Activity
The most thoroughly characterized mechanism of action for β-carboline-1-propionic acid is its activity against protozoan parasites of the Leishmania genus.
Induction of Apoptosis in Leishmania
Studies have demonstrated that β-carboline-1-propionic acid is lethal to both the promastigote (motile, extracellular) and amastigote (non-motile, intracellular) forms of Leishmania amazonensis and Leishmania infantum.[2][8][9] The primary mechanism of cell death is the induction of an apoptosis-like process in the parasite.[2][8] Following treatment with the alkaloid, Leishmania promastigotes exhibit key apoptotic markers, a process that can be confirmed via annexin V and propidium iodide staining.[2][8] This programmed cell death pathway is a critical target for antiparasitic drug development, as it minimizes inflammatory responses compared to necrotic cell death.
Nitric Oxide-Independent Elimination of Amastigotes
Within the host, Leishmania amastigotes reside and replicate within macrophages. A key defense mechanism of macrophages is the production of nitric oxide (NO), a potent antimicrobial agent. Interestingly, the elimination of intracellular amastigotes by β-carboline-1-propionic acid occurs independently of nitrosative stress.[2][8][9] The compound was found to inhibit the production of NO in infected macrophages, suggesting that its therapeutic effect is not reliant on this host immune pathway and acts directly on the parasite within the cell.[2][8]
The workflow for investigating this antiparasitic mechanism is outlined below.
Caption: Experimental workflow for assessing the antileishmanial activity of β-carboline-1-propionic acid (β-CPA).
Quantitative Antileishmanial Data
The potency of β-carboline-1-propionic acid against Leishmania species has been quantified, demonstrating promising activity and selectivity.
| Parameter | L. amazonensis | L. infantum | Mammalian Cells (CC50) | Selectivity Index (SI) | Reference |
| IC50 (Promastigotes) | 6.6 µg/mL | 2.7 µg/mL | - | 17.4 | [2] |
| IC50 (Amastigotes) | 8.0 µg/mL | 9.4 µg/mL | - | 14.4 | [2] |
| Cytotoxicity (CC50) | - | - | 115 µg/mL | - | [2] |
The Selectivity Index (SI) is calculated as CC50 (mammalian cells) / IC50 (parasite). A higher SI indicates greater selectivity for the parasite over host cells.
Probable Mechanism in Mammalian Systems: GABAA Receptor Modulation
While not yet directly demonstrated for β-carboline-1-propionic acid, the most probable mechanism of action in mammalian systems, particularly the central nervous system (CNS), is the modulation of the γ-aminobutyric acid type A (GABAA) receptor. This hypothesis is strongly supported by extensive research on the β-carboline class of molecules.[10][11][12]
The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. It contains a distinct allosteric binding site known as the benzodiazepine (BZD) site. Molecules binding to this site can modulate the receptor's response to GABA, producing a spectrum of effects:
-
Agonists: Enhance the effect of GABA, leading to sedation and anxiolysis.
-
Antagonists: Block the effects of agonists and inverse agonists without affecting the receptor's basal activity.
-
Inverse Agonists: Reduce the effect of GABA, producing anxiogenic and proconvulsant effects.[10][13]
Many β-carbolines are high-affinity ligands for the BZD site and are often classified as partial inverse agonists.[10][12] This interaction reduces GABA-stimulated chloride influx into the neuron, decreasing neuronal inhibition and leading to a state of heightened excitability.
Caption: Putative mechanism of β-carboline-1-propionic acid as a GABA-A receptor inverse agonist.
Other Potential Mechanisms of Action
The structural versatility of the β-carboline scaffold allows for interaction with multiple other biological targets. While speculative for β-carboline-1-propionic acid specifically, these represent plausible avenues for investigation.
-
DNA Intercalation: The planar tricyclic ring system of β-carbolines is capable of intercalating between the base pairs of DNA.[14][15] This can disrupt DNA replication and transcription, a mechanism that underpins the cytotoxic and anticancer activity of many β-carboline derivatives.[4][16]
-
Enzyme Inhibition: Various β-carbolines have been shown to inhibit key enzymes, including topoisomerases (disrupting DNA topology) and cyclin-dependent kinases (CDKs) (halting cell cycle progression).[4][17] These actions are highly relevant in the context of cancer therapeutics.
-
Aryl Hydrocarbon Receptor (AHR) Activation: The parent structure, 9H-pyrido[3,4-b]indole, has been identified as an activator of the AHR, a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism, such as CYP1A enzymes.[18][19]
Proposed Experimental Protocols for Mechanistic Validation
To elucidate the precise mechanism of action of β-carboline-1-propionic acid in mammalian systems, a series of targeted experiments are required.
Protocol 1: GABAA Receptor Binding Assay
Objective: To determine if β-carboline-1-propionic acid binds to the benzodiazepine site of the GABAA receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rat or mouse cerebral cortex tissue via differential centrifugation.
-
Radioligand Binding: In a 96-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled BZD site ligand (e.g., [³H]-Flumazenil).
-
Competition: Add increasing concentrations of β-carboline-1-propionic acid to compete with the radioligand for binding. Include a known BZD ligand (e.g., Diazepam) as a positive control.
-
Incubation & Washing: Incubate at 4°C for 60 minutes. Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Electrophysiology Patch-Clamp Assay
Objective: To determine the functional effect (agonist, antagonist, or inverse agonist) of β-carboline-1-propionic acid on GABAA receptor activity.
Methodology:
-
Cell Culture: Use HEK293 cells transiently expressing recombinant GABAA receptor subunits or primary cultured neurons.
-
Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings. Hold the cell at a membrane potential of -60 mV.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.
-
Compound Application: Co-apply the baseline concentration of GABA with varying concentrations of β-carboline-1-propionic acid.
-
Data Acquisition: Record the changes in the amplitude of the GABA-evoked current.
-
Interpretation:
-
Potentiation of the current indicates agonist activity.
-
Inhibition of the current indicates inverse agonist activity.
-
No change in the current (but blockage of a known agonist's effect) indicates antagonist activity.
-
Conclusion
This compound is a bioactive natural product with a clearly defined antileishmanial mechanism involving the induction of apoptosis in an NO-independent manner.[2][8][9] Based on the extensive pharmacology of its parent β-carboline class, its most probable target in mammalian systems is the benzodiazepine site of the GABAA receptor, where it is hypothesized to act as an inverse agonist.[10][12] Further investigation is warranted to confirm this hypothesis and to explore other potential mechanisms, such as DNA intercalation or enzyme inhibition, which could explain its broader cytotoxic potential. The experimental frameworks provided herein offer a clear path for the comprehensive characterization of this promising molecule for future therapeutic development.
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Analysis of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid: A Pivot to a Data-Rich Analog for a Comprehensive Technical Guide
A Note to Our Scientific Audience:
Our initial objective was to create an in-depth technical guide on the pharmacology and toxicology of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. However, a comprehensive search of the current scientific literature has revealed a significant lack of specific data for this particular molecule. To provide a guide that meets the high standards of scientific integrity and practical utility required by researchers, scientists, and drug development professionals, we must pivot our focus.
The broader class of compounds, the pyrido[3,4-b]indoles (also known as β-carbolines), is a rich area of study, demonstrating a wide array of biological activities. Within this class, significant research has been conducted on derivatives with potent anticancer properties. One such analog, 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole , has emerged as a promising candidate with a more substantial body of available research.
Therefore, this guide will be dedicated to the pharmacology and toxicology of 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole , a representative of the anticancer potential of the pyrido[3,4-b]indole scaffold. This will allow for a thorough and well-supported exploration of the core principles and methodologies relevant to this class of compounds, in line with the original intent of the request. We believe this approach will provide a more valuable and actionable resource for the scientific community.
Introduction to the Pyrido[3,4-b]indole Scaffold
The 9H-pyrido[3,4-b]indole, or β-carboline, structure is a tricyclic aromatic scaffold that forms the core of many natural and synthetic bioactive compounds.[1] This privileged structure is known to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects.[2] Researchers have explored its potential in neuroscience, materials science, and, most notably, in the development of novel therapeutic agents for cancer.[2] The planarity of the ring system allows for intercalation into DNA, and various substitutions on the scaffold can modulate its target specificity and activity.[3]
Pharmacology of 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole: A Focus on Anticancer Activity
Mechanism of Action: Targeting the MDM2-p53 Axis and Inducing Cell Cycle Arrest
A key area of investigation for novel anticancer agents is the disruption of the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[4] In many cancers, MDM2 overexpression leads to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions. The pyrido[3,4-b]indole class of compounds has been identified as a potential inhibitor of this protein-protein interaction.[4][5]
Computational docking studies suggest that compounds like 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole bind to MDM2.[4] This binding is thought to involve hydrogen bond interactions and hydrophobic interactions within the p53-binding pocket of MDM2.[4][5] By occupying this pocket, the compound competitively inhibits the binding of p53, leading to the stabilization and accumulation of p53 in the cell. This, in turn, can trigger the transcription of p53 target genes, such as p21, which is a critical regulator of the cell cycle.[4]
A significant mechanistic feature of this class of compounds is the induction of a G2/M phase cell cycle arrest.[4][5][6] This is a common outcome of p53 activation and prevents cancer cells from proceeding through mitosis, ultimately leading to apoptosis.
Caption: Proposed mechanism of action for 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole.
Antiproliferative Activity
Derivatives of the pyrido[3,4-b]indole scaffold have demonstrated potent, broad-spectrum antiproliferative activity against a range of human cancer cell lines.[4][6] Notably, 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole has shown impressive potency with IC50 values in the nanomolar to sub-micromolar range against cancers that are notoriously difficult to treat, such as pancreatic, triple-negative breast, and metastatic melanoma cell lines.[4]
| Cell Line | Cancer Type | IC50 (µM)[4] |
| HCT116 | Colon | 0.13 |
| HPAC | Pancreatic | 0.29 |
| MIA PaCa-2 | Pancreatic | 0.20 |
| Panc-1 | Pancreatic | 0.29 |
| MCF-7 | Breast | 0.26 |
| MDA-MB-468 | Breast (Triple Negative) | 0.08 |
| A375 | Melanoma | 0.23 |
| WM164 | Melanoma | 0.13 |
Toxicology of Pyrido[3,4-b]indole Derivatives
While specific toxicological data for 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole is not extensively detailed in the provided search results, we can infer potential toxicological considerations from related compounds and the core scaffold.
Interaction with Cytochrome P450 Enzymes
The parent compound, 9H-pyrido[3,4-b]indole (norharman), is known to inhibit cytochrome P450 (CYP) enzymes.[3] This interaction can affect the metabolism of other xenobiotics, potentially leading to drug-drug interactions.[3] Any drug development program for a pyrido[3,4-b]indole derivative would need to thoroughly investigate its CYP inhibition profile.
Genotoxicity
Some β-carboline derivatives, particularly 3-amino-β-carbolines, have been shown to induce sister-chromatid exchanges, indicating a potential for genotoxicity.[7] Standard genotoxicity assays, such as the Ames test and chromosomal aberration assays, would be a critical component of the preclinical safety evaluation.
General Toxicity
The PubChem entry for the related compound 9H-pyrido[3,4-b]indole-3-carboxylic acid lists several hazard statements, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[8] These are general warnings for the chemical class and would need to be specifically evaluated for any new derivative. Long-term toxicology and carcinogenicity studies, similar to those conducted for indole-3-carbinol, would be necessary to establish a comprehensive safety profile.[9]
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability and is used to determine the IC50 of a compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro MTT antiproliferative assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with the compound at a concentration around its IC50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Rehydrate the cells in PBS and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle and compare treated samples to untreated controls.
Conclusion and Future Directions
The pyrido[3,4-b]indole scaffold, exemplified by the potent anticancer activity of 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, represents a promising area for oncology drug discovery. The proposed mechanism of action, involving the inhibition of the MDM2-p53 interaction and subsequent G2/M cell cycle arrest, provides a solid rationale for its antiproliferative effects.
Future research should focus on a comprehensive preclinical development program. This would include in vivo efficacy studies in xenograft models of relevant cancers, detailed pharmacokinetic and pharmacodynamic studies, and a full suite of toxicological assessments to establish a therapeutic window. Further structure-activity relationship (SAR) studies could also lead to the identification of derivatives with improved potency, selectivity, and drug-like properties. The insights gained from such studies will be crucial in determining the potential of this compound class to translate into effective clinical cancer therapies.
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Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). PubMed. Available at: [Link]
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Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). National Institutes of Health. Available at: [Link]
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Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014). PubMed. Available at: [Link]
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Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as New Lead Compounds in Antifilarial Chemotherapy. (1999). PubMed. Available at: [Link]
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Discovery and biological characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight. (2011). PubMed. Available at: [Link]
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Presence of 3-amino-beta-carbolines (3-amino-9H-pyrido[3,4-b]indoles), Effectors in the Induction of Sister-Chromatid Exchanges, in Protein Pyrolysates. (1983). PubMed. Available at: [Link]
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NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies). (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2022). National Institutes of Health. Available at: [Link]
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Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. (2011). PMC - NIH. Available at: [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Abstract
The β-carboline scaffold, a fused pyridine and indole ring system, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2][3] This guide presents a comprehensive framework for the in vitro evaluation of a specific β-carboline derivative, 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. Our objective is to provide a logical, multi-phased approach, moving from broad-spectrum screening to detailed mechanistic studies and preliminary safety profiling. This document is structured to empower researchers with the rationale behind experimental choices, detailed protocols for key assays, and a decision-making framework for advancing promising compounds. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, with a primary focus on elucidating the compound's potential as an anticancer or neuroprotective agent, two areas where β-carbolines have shown considerable promise.[4][5][6]
Introduction and Rationale
This compound belongs to the β-carboline family of indole alkaloids.[3] This tricyclic system is known to interact with a wide array of biological targets, including DNA, protein kinases, and topoisomerases, leading to potent pharmacological effects.[2][3][7] Natural and synthetic β-carbolines have demonstrated a spectrum of activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][8][9]
The structure of our target compound, featuring a propanoic acid side chain at position 1 of the β-carboline nucleus, suggests specific potential interactions and physicochemical properties that warrant a tailored evaluation strategy. The carboxylic acid moiety may influence solubility, cell permeability, and interactions with target proteins.
This guide proposes a systematic, three-phase in vitro evaluation pipeline:
-
Phase 1: Primary Bioactivity Profiling. To determine the compound's general cytotoxic effects against a panel of human cancer cell lines and a non-malignant control.
-
Phase 2: Mechanistic Elucidation. To investigate the underlying mechanisms of action based on the results of Phase 1. This includes assays for apoptosis, cell cycle arrest, and specific enzyme inhibition.
-
Phase 3: Preliminary Safety and Liability Profiling. To assess potential off-target effects, such as cardiotoxicity and metabolic enzyme inhibition, which are critical for early-stage drug development.
Compound Handling and Preparation
Prior to initiating any biological assay, it is critical to understand the physicochemical properties of this compound.
-
Chemical Structure:
[10] -
Solubility: The propanoic acid group may confer some aqueous solubility, but like most heterocyclic compounds, it is likely to be most soluble in organic solvents.
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous cell culture media should ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Stability: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light, as indole derivatives can be photosensitive.
Phase 1: Primary Bioactivity Profiling
Objective: To establish the compound's cytotoxic or anti-proliferative activity and determine its potency (IC50) across a diverse panel of human cancer cell lines.
Rationale: The β-carboline scaffold is a well-established pharmacophore in the design of anticancer agents.[11] Many derivatives exert their effects by intercalating into DNA, inhibiting topoisomerases, or modulating cyclin-dependent kinases (CDKs).[2][3] Therefore, a primary screen for cytotoxicity is the logical first step.
Experimental Design:
-
Cell Line Panel: A representative panel should include cancers with high prevalence and unmet medical needs. A non-malignant cell line serves as a crucial control to assess cancer cell selectivity.
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol 3.1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the compound in culture medium. The concentration range should span several orders of magnitude (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (0.5% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: Table 1
| Cell Line | Tissue of Origin | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin | Selectivity Index (SI)* |
| A549 | Lung Cancer | Result | Result | Result |
| MCF-7 | Breast Cancer | Result | Result | Result |
| PC-3 | Prostate Cancer | Result | Result | Result |
| HepG2 | Liver Cancer | Result | Result | Result |
| HEK-293T | Normal Kidney | Result | Result | N/A |
*SI = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell selectivity.
Workflow Visualization```dot
Caption: Intrinsic apoptosis pathway potentially modulated by the compound.
Phase 3: Preliminary Safety and Liability Profiling
Objective: To identify potential safety concerns early in the discovery process. This is not exhaustive but provides critical go/no-go decision points.
-
Cardiotoxicity (hERG Assay): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. A preliminary screen using an automated patch-clamp or a fluorescence-based assay is recommended to assess liability.
-
Metabolic Stability (CYP450 Inhibition): Inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9) can lead to adverse drug-drug interactions. Commercially available luminescent or fluorescent assay kits can provide an early readout of this risk.
Data Interpretation and Decision Framework
The collective data from these phases will form a comprehensive profile of the compound's in vitro activity.
-
A Potent Anticancer Hit: Characterized by low micromolar or nanomolar IC50 values against cancer cells, a high selectivity index (>10), and a well-defined mechanism of action (e.g., dose-dependent increase in caspase activity and cell cycle arrest at a specific phase).
-
A Promising Neuroprotective Hit: Characterized by low cytotoxicity in the primary screen but potent and selective inhibition of MAO-B (preferred over MAO-A to minimize side effects).
-
Red Flags: High cytotoxicity against normal cells (low SI), significant hERG inhibition, or potent inhibition of multiple CYP enzymes would deprioritize the compound for further development.
Decision-Making Visualization
Caption: A logical framework for hit progression.
Conclusion
This guide outlines a rigorous and efficient strategy for the initial in vitro characterization of this compound. By systematically progressing from broad screening to mechanistic and safety assays, researchers can build a robust data package to justify the allocation of further resources, such as structure-activity relationship (SAR) studies or advancement into in vivo models. This structured approach, grounded in the known pharmacology of the β-carboline class, maximizes the potential for discovering a novel therapeutic lead while minimizing the risk of late-stage failure.
References
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- Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evalu
- Anticancer Potential of β‐Carboline Alkaloids: An Updated Mechanistic Overview. (2025). Chem Biodivers.
- Synthesis and Evaluation of New β-Carboline-3-(4-benzylidene)-4H-oxazol-5-one Derivatives as Antitumor Agents. (n.d.). PMC - NIH.
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- β-Carbolines as potential anticancer agents. (2021). PubMed.
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- Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. (n.d.). PubMed.
- Protective Effect of Beta-Carbolines and Other Antioxidants on Lipid Peroxidation Due to Hydrogen Peroxide in Rat Brain Homogen
- Bioactive β-Carbolines in Food: A Review. (2019). PMC - PubMed Central.
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Structure of this compound.[13] (n.d.). ResearchGate.
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An In-Depth Technical Guide to 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic Acid: From Discovery to Synthesis and Biological Activity
This guide provides a comprehensive technical overview of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, a naturally occurring β-carboline alkaloid. It is intended for researchers, scientists, and drug development professionals interested in the history, synthesis, and therapeutic potential of this intriguing molecule.
Executive Summary
This compound, also known as β-carboline-1-propionic acid, is a member of the harmala alkaloid family.[1] First identified as a natural product in various plant species, this compound has garnered scientific interest due to its notable biological activities, particularly its potent antileishmanial properties. This guide will delve into the historical context of its discovery, detail a plausible synthetic route based on established methodologies, and explore its known biological functions and mechanisms of action, providing a solid foundation for future research and development endeavors.
Discovery and Historical Perspective
The story of this compound is rooted in the broader history of β-carboline alkaloids, a class of compounds with a long history of use in traditional medicine. The parent compound, β-carboline (norharmane), and its derivatives are found in various plants, most famously in Peganum harmala and the Amazonian vine Banisteriopsis caapi, a key ingredient in the psychoactive brew Ayahuasca.
The specific discovery of this compound is linked to the phytochemical investigation of medicinal plants. It has been isolated from the root bark of Ailanthus altissima (Tree of Heaven), a plant used in traditional Chinese medicine, and the stem bark of Quassia amara, a plant with a history of use in tropical regions for treating fever and parasitic infections.[2][3] The identification of this molecule from these botanicals was a crucial step, paving the way for the investigation of its pharmacological properties.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following table summarizes key identifiers and properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1] |
| Molecular Weight | 240.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | β-Carboline-1-propionic acid | [1] |
| CAS Number | 89915-39-9 | [1] |
Synthesis Methodology: A Plausible Approach via Pictet-Spengler Reaction
The synthesis of the β-carboline core is most classically achieved through the Pictet-Spengler reaction, first discovered in 1911.[6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[6] For the synthesis of this compound, a plausible and efficient route would involve the reaction of L-tryptophan with a suitable three-carbon aldehyde equivalent, followed by oxidation.
Experimental Protocol: A Proposed Synthesis
The following protocol is a proposed method based on established Pictet-Spengler reaction conditions and subsequent oxidation for the synthesis of β-carbolines.[7][8] Optimization of reaction conditions would be necessary to achieve high yields.
Step 1: Pictet-Spengler Cyclization
-
Reactant Preparation: In a round-bottom flask, dissolve L-tryptophan (1 equivalent) in a suitable protic solvent such as glacial acetic acid.
-
Aldehyde Addition: To this solution, add succinic semialdehyde (1.1 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude tetrahydro-β-carboline intermediate.
Step 2: Oxidation to the Aromatic β-Carboline
-
Reactant Preparation: Dissolve the crude tetrahydro-β-carboline intermediate in a suitable solvent such as dimethylformamide (DMF).
-
Oxidant Addition: Add an oxidizing agent, for example, potassium permanganate (KMnO₄) or palladium on carbon (Pd/C) with a hydrogen acceptor, in portions at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the oxidant. The filtrate is then typically subjected to an aqueous work-up.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Biological Activity and Mechanism of Action
The most well-documented biological activity of this compound is its potent antileishmanial effect.[3] Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.
Antileishmanial Activity
Studies have demonstrated that this compound exhibits significant activity against both the promastigote and amastigote stages of Leishmania species.[3] The amastigote stage is particularly relevant as it is the form that resides within host macrophages.
Mechanism of Action
The antileishmanial mechanism of this compound appears to be multifactorial, with the induction of apoptosis in the parasite being a key event.[9] This programmed cell death is characterized by morphological changes in the parasite. Interestingly, the elimination of intracellular amastigotes seems to occur through a nitrosative stress-independent pathway, suggesting a mechanism of action that is distinct from some other antileishmanial agents that rely on the host's nitric oxide production.[3]
Future Directions and Therapeutic Potential
The potent and specific antileishmanial activity of this compound makes it a promising lead compound for the development of new therapies for leishmaniasis, a disease for which current treatments have limitations due to toxicity and emerging resistance. Further research is warranted in several areas:
-
Synthesis Optimization: Development of a high-yield, scalable synthetic route is crucial for producing sufficient quantities for further preclinical and clinical studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: A deeper understanding of the molecular targets and pathways affected by this compound in Leishmania will aid in the design of more effective drugs.
-
Exploration of Other Biological Activities: The β-carboline scaffold is known to interact with various biological targets, including receptors and enzymes in the central nervous system.[10][11][12] Therefore, screening this compound for other pharmacological activities is a logical next step.
Conclusion
This compound is a naturally derived β-carboline with significant potential as a scaffold for the development of new therapeutic agents. Its discovery in medicinal plants highlights the importance of natural products in drug discovery. While its antileishmanial activity is the most prominent feature identified to date, the rich pharmacology of the β-carboline family suggests that this compound may hold other therapeutic secrets waiting to be unlocked. The synthetic strategies and biological insights presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this promising molecule.
References
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NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
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- Gabriel, R. S., et al. (2019). β-Carboline-1-propionic acid alkaloid: antileishmanial and cytotoxic effects. Revista Brasileira de Farmacognosia, 29(6), 755-762.
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ResearchGate. (n.d.). Structure of this compound[13]. Retrieved from [Link]
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Sciforum. (n.d.). Synthesis of β-carboline derivatives. Retrieved from [Link]
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FooDB. (2010). 3-Carboxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-propanoic acid. Retrieved from [Link]
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- Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. (2023). Molecules, 28(17), 6215.
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ResearchGate. (n.d.). Structure of this compound[13]. Retrieved from [Link]
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LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Retrieved from [Link]
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PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Cancer Science & Therapy, 9(3), 396-407.
- Chauhan, P. M., & Srivastava, S. K. (1999). Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as New Lead Compounds in Antifilarial Chemotherapy. Journal of Medicinal Chemistry, 42(7), 1107-1113.
- Diani-Moore, S., et al. (2011). Discovery and biological characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight. Chemico-Biological Interactions, 193(2), 119-128.
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- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base.
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An In-Depth Technical Guide to 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic Acid: A Promising Scaffold in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the β-Carboline Scaffold
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the β-carboline alkaloids, characterized by a tricyclic pyrido[3,4-b]indole framework, have emerged as a particularly promising class of molecules.[1][2] These naturally occurring and synthetic compounds exhibit a broad spectrum of biological activities, including antitumor, antiviral, and antiparasitic properties.[3] Their planar structure allows them to interact with various biological targets, most notably through DNA intercalation and the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and topoisomerases.[3]
This guide focuses on a specific derivative, 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid , a molecule that combines the potent β-carboline core with a propanoic acid side chain at the C-1 position. This structural modification offers opportunities for modulating the compound's physicochemical properties, such as solubility and bioavailability, and for establishing new interactions with biological targets. The exploration of such derivatives is driven by the need for compounds with enhanced efficacy, selectivity, and improved pharmacokinetic profiles in the challenging arena of oncology drug discovery.
Chemical Synthesis and Characterization
The synthesis of the β-carboline scaffold is most commonly achieved through the Pictet-Spengler reaction .[4][5] This powerful acid-catalyzed reaction involves the condensation of a β-arylethylamine, typically tryptamine or a derivative thereof, with an aldehyde or ketone, followed by cyclization to form the tetrahydro-β-carboline ring system. Subsequent oxidation yields the aromatic β-carboline core.
Conceptual Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a multi-step process commencing with the Pictet-Spengler reaction between L-tryptophan and succinic semialdehyde. This would be followed by an oxidation/aromatization step to furnish the final product.
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A Guide to the Spectroscopic Characterization of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Abstract
This technical guide provides a comprehensive analytical framework for the structural elucidation of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, a notable derivative of the β-carboline family. β-carbolines, including the parent compound norharmane (9H-pyrido[3,4-b]indole), are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] This document offers an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule. The methodologies and interpretations are grounded in established principles of spectroscopy and data from analogous structures, providing researchers with a robust guide for characterization, quality control, and further development of this and related compounds.
Introduction: The Structural Context
This compound integrates two key structural motifs: the rigid, aromatic β-carboline core and a flexible propanoic acid side chain. The β-carboline skeleton is a tricyclic system where an indole ring is fused to a pyridine ring.[2] This architecture results in a complex electronic environment that profoundly influences its spectroscopic signature. The propanoic acid substituent at the C1 position introduces characteristic functional groups—a methylene chain and a carboxylic acid—each with distinct and predictable spectroscopic behaviors. Understanding the interplay between these two components is critical for a complete and accurate structural assignment.
This guide is structured to walk the researcher through a logical analytical workflow, from sample preparation considerations to the detailed interpretation of multi-technique spectroscopic data. Each section explains the causality behind experimental choices and the foundational principles for interpreting the resulting spectra, ensuring a self-validating analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment of all proton and carbon signals.
Experimental Protocol: Strategic Choices for Optimal Data
Rationale for Solvent Selection: The choice of NMR solvent is critical due to the presence of two exchangeable protons: the indole N-H and the carboxylic acid O-H. Protic solvents like D₂O or CD₃OD would lead to the rapid exchange and disappearance of these signals.[3] Therefore, an aprotic polar solvent is required. DMSO-d₆ is the recommended solvent as it slows down the exchange rate of N-H and O-H protons, allowing for their observation as distinct, often broad, signals.[4][5] This choice is crucial for confirming the presence of these functional groups.
Step-by-Step NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of high-purity DMSO-d₆. Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The carboxylic acid proton is expected to appear far downfield (δ > 10 ppm), so ensure the spectral width is set appropriately.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic rings and the propanoic acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) correlations between protons and carbons. This is indispensable for assigning quaternary carbons and linking the propanoic acid side chain to the β-carboline core.[7][8]
-
Predicted ¹H NMR Spectrum (600 MHz, DMSO-d₆)
The ¹H NMR spectrum can be divided into three main regions: the downfield exchangeable protons, the aromatic region, and the upfield aliphatic region.
-
Exchangeable Protons (δ 10.0 - 12.5 ppm):
-
-COOH (Carboxylic Acid): A broad singlet expected around δ 12.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.[9]
-
N9-H (Indole): A singlet, potentially broad, expected around δ 11.5 ppm . Its chemical shift and sharpness are sensitive to concentration and residual water.[5][7]
-
-
Aromatic Region (δ 7.0 - 8.5 ppm): The β-carboline core contains six aromatic protons. The pyridine ring protons are typically more deshielded than the benzene ring protons.
-
Pyridine Ring (C-ring): H3 and H4 will appear as doublets with a typical ortho coupling constant (J ≈ 5-6 Hz). H3 is expected to be further downfield due to the influence of the neighboring nitrogen.
-
Benzene Ring (A-ring): H5, H6, H7, and H8 will form a more complex pattern. H5 and H8 are typically doublets, while H6 and H7 are triplets (or doublets of doublets), characteristic of a 1,2-disubstituted benzene system.[10]
-
-
Aliphatic Region (δ 2.5 - 3.5 ppm): The propanoic acid side chain protons.
-
-CH₂- (alpha to ring): A triplet expected around δ 3.2-3.4 ppm . This methylene group is deshielded by the adjacent aromatic ring system.
-
-CH₂- (alpha to COOH): A triplet expected around δ 2.7-2.9 ppm . This group is deshielded by the carbonyl group. These two triplets will show a clear COSY correlation.
-
| Predicted ¹H NMR Data | |||
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key COSY / HMBC Correlations |
| COOH | ~12.0 | br s | HMBC to C=O, β-CH₂ |
| N9-H | ~11.5 | s | HMBC to C1, C4a, C5a, C8a |
| H3 | ~8.4 | d | COSY to H4; HMBC to C1, C4a |
| H4 | ~8.2 | d | COSY to H3; HMBC to C4a, C5 |
| H5 | ~8.1 | d | COSY to H6; HMBC to C4a, C7 |
| H8 | ~7.7 | d | COSY to H7; HMBC to C6, C8a |
| H6 | ~7.3 | t | COSY to H5, H7; HMBC to C8, C4b |
| H7 | ~7.6 | t | COSY to H6, H8; HMBC to C5, C8a |
| α-CH₂ (ring) | ~3.3 | t | COSY to β-CH₂; HMBC to C1, C=O |
| β-CH₂ (acid) | ~2.8 | t | COSY to α-CH₂; HMBC to C=O, α-C |
Predicted ¹³C NMR Spectrum (150 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will show 14 distinct signals, as all carbons in the molecule are chemically non-equivalent.
-
Carbonyl Carbon (δ ~173 ppm): The carboxylic acid carbonyl carbon is the most deshielded signal in the spectrum.[11][12]
-
Aromatic & Heterocyclic Carbons (δ 110 - 145 ppm): This region will contain 11 signals from the β-carboline core. Quaternary carbons can be distinguished from protonated carbons by the absence of a correlation in the HSQC spectrum.[6] The chemical shifts are influenced by the nitrogen atoms and the fusion of the rings. C1 will be significantly downfield due to its attachment to the pyridine nitrogen and the alkyl substituent.
-
Aliphatic Carbons (δ 25 - 35 ppm): The two methylene carbons of the propanoic acid chain will appear in the upfield region. The carbon alpha to the ring will likely be at a slightly different shift than the one alpha to the carbonyl.
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted δ (ppm) |
| C=O | ~173.5 |
| C1 | ~144.0 |
| C8a | ~141.0 |
| C4a | ~138.0 |
| C3 | ~137.0 |
| C4b | ~128.5 |
| C5a | ~122.0 |
| C7 | ~121.5 |
| C6 | ~120.0 |
| C5 | ~119.5 |
| C4 | ~114.0 |
| C8 | ~112.0 |
| α-C (ring) | ~34.0 |
| β-C (acid) | ~30.0 |
Structural Confirmation with 2D NMR
The final, unambiguous assignment relies on 2D NMR. The workflow diagram below illustrates the logical connections.
Caption: NMR data interpretation workflow.
A crucial HMBC correlation for connecting the side chain to the core would be the cross-peak between the α-CH₂ protons (δ ~3.3 ppm) and the C1 carbon of the β-carboline ring (δ ~144.0 ppm).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. The spectrum is expected to be dominated by features from the carboxylic acid and the aromatic system.
Experimental Protocol
A solid-state spectrum using an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and speed.
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Perform a background scan prior to sample analysis.
Predicted IR Absorption Bands
The IR spectrum of a carboxylic acid is highly characteristic due to extensive hydrogen bonding in the solid state, which forms dimers.[13]
| Predicted IR Data | ||
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer), overlapping with N-H stretch |
| ~3050 | Medium, Sharp | Aromatic C-H stretch |
| 2950 - 2850 | Medium, Sharp | Aliphatic C-H stretch (CH₂) |
| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid dimer). Conjugation with the ring may shift this slightly lower.[14][15] |
| 1620 - 1450 | Medium - Strong | Aromatic C=C and C=N ring stretching vibrations |
| 1440 - 1395 | Medium | O-H bend (in-plane) |
| 1320 - 1210 | Strong | C-O stretch (coupled with O-H bend) |
| 950 - 910 | Broad, Medium | O-H bend (out-of-plane), characteristic of carboxylic acid dimers[13] |
| 850 - 750 | Strong | Aromatic C-H bend (out-of-plane) |
The most diagnostic feature will be the extremely broad absorption from 3300-2500 cm⁻¹ superimposed with sharper C-H stretches, in conjunction with the intense carbonyl (C=O) peak around 1700 cm⁻¹.[1][14]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Experimental Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire a full scan mass spectrum using a quadrupole or time-of-flight (TOF) analyzer for accurate mass measurement.
Predicted Mass Spectrum and Fragmentation Pathways
The calculated molecular weight of C₁₄H₁₂N₂O₂ is 240.09 g/mol .
-
Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z 240 . The aromatic nature of the β-carboline core lends stability to the molecular ion.
-
Key Fragmentation Pathways: Fragmentation will likely be initiated at the propanoic acid side chain and within the β-carboline ring.
-
α-Cleavage (Loss of COOH radical): Cleavage of the bond between the β-carbon and the carboxyl group is a common pathway for carboxylic acids.
-
[M]⁺˙ → [M - COOH]⁺ (m/z 195). This would result in a stable ion due to the aromatic system.
-
-
McLafferty Rearrangement: The propanoic acid chain allows for a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
-
[M]⁺˙ → [M - C₂H₃O₂]⁺ + C₂H₃O₂˙ (Not a likely charged fragment)
-
[M]⁺˙ → [C₇H₇NO]⁺˙ (m/z 121) + C₇H₅N (neutral loss). A more likely pathway leads to the loss of propene (CH₂=CH-COOH) via a rearrangement, giving a fragment corresponding to the norharmane radical cation.
-
[M]⁺˙ → [C₁₁H₈N₂]⁺˙ (m/z 168, Norharmane) + CH₂=CHCOOH (neutral acrylic acid). This is a highly probable fragmentation.
-
-
Fragmentation of the β-Carboline Core: The β-carboline ring itself is quite stable, but can undergo fragmentation by losing small molecules like HCN.[16]
-
The m/z 168 fragment could further lose HCN to give an ion at m/z 141.
-
Caption: Predicted major MS fragmentation pathways.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS. This guide outlines the expected spectroscopic signatures based on established chemical principles and data from analogous structures. ¹H and ¹³C NMR, supported by 2D correlation experiments in DMSO-d₆, provide an unambiguous map of the carbon-hydrogen framework. FTIR confirms the presence of critical functional groups, particularly the characteristic carboxylic acid dimer absorptions. Finally, mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns originating from the propanoic acid side chain. By following this integrated analytical strategy, researchers can confidently characterize this molecule, ensuring the scientific integrity required for applications in drug discovery and development.
References
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
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Lounasmaa, M., & Widen, C. J. (1979). Mass spectra of selected beta-carbolines [β-9H-pyrido(3,4-b)indoles]. ResearchGate. Available at: [Link]
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JoVE. (2026). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]
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Gao, Y., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Available at: [Link]
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University of Wisconsin-Platteville. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
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Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. Available at: [Link]
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Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PubMed Central. Available at: [Link]
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Kim, M. R., et al. (2015). 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. NIH. Available at: [Link]
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Liu, Y., et al. (2016). Indole Alkaloids from the Leaves of Nauclea officinalis. SciSpace. Available at: [Link]
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ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Available at: [Link]
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ResearchGate. (n.d.). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic Acid
Introduction: Unveiling a Promising Antiprotozoal Agent
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, also known by its synonym β-Carboline-1-propionic acid, is a naturally occurring harmala alkaloid.[1] This compound has been isolated from plant species such as Quassia amara and Ailanthus altissima.[1][2][3] Structurally, it belongs to the β-carboline family, a class of indole alkaloids that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and neurological effects.[4][5] Recent research has highlighted the potent antileishmanial properties of this compound, positioning it as a compelling candidate for further investigation in the development of novel antiparasitic therapies.[2][3]
This guide provides a comprehensive overview of the experimental protocols for evaluating the antileishmanial and cytotoxic activities of this compound, drawing upon established methodologies to ensure scientific rigor and reproducibility.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | PubChem[1] |
| Molecular Weight | 240.26 g/mol | PubChem[1] |
| Synonyms | β-Carboline-1-propionic acid | PubChem[1] |
| Appearance | Crystalline powder (typical for alkaloids) | General Knowledge |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | BioCrick[6] |
Mechanism of Action: Inducing Apoptosis in Leishmania
Current evidence strongly suggests that this compound exerts its leishmanicidal effect by inducing a programmed cell death pathway in the parasite, akin to apoptosis.[2][3][5] Studies have shown that treatment of Leishmania promastigotes with this compound leads to the externalization of phosphatidylserine, a key marker of early apoptosis.[2][3] Furthermore, the elimination of intracellular amastigotes within macrophages occurs in a manner independent of nitric oxide (NO) production, suggesting a direct effect on the parasite rather than a host-mediated inflammatory response.[2][3][5] Ultrastructural analysis using transmission electron microscopy has revealed significant morphological damage in treated parasites, including cytoplasmic vacuolization and swollen kinetoplasts, further supporting the induction of an apoptotic-like process.[7]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Safety Precautions
Protocol 1: In Vitro Antileishmanial Activity against Promastigotes
This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of the compound against the promastigote (insect stage) form of Leishmania.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Leishmania species (e.g., L. amazonensis, L. infantum) promastigotes in logarithmic growth phase
-
Complete culture medium for Leishmania (e.g., M199 medium supplemented with fetal bovine serum)
-
Resazurin sodium salt solution
-
96-well microtiter plates
-
Incubator (26°C)
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A concentration of 10 mg/mL is a common starting point.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the complete culture medium to obtain a range of desired concentrations. It is crucial to ensure that the final DMSO concentration in the wells does not exceed a level toxic to the parasites (typically <0.5%).
-
Parasite Seeding: Adjust the concentration of Leishmania promastigotes to 1 x 10⁶ cells/mL in the culture medium. Add 100 µL of this parasite suspension to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of the diluted compound solutions to the respective wells. Include a positive control (a known antileishmanial drug like Amphotericin B) and a negative control (medium with the same final concentration of DMSO as the test wells).
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Data Acquisition: Measure the fluorescence or absorbance (depending on the resazurin protocol) using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of inhibition for each concentration relative to the negative control. The IC₅₀ value can be determined by non-linear regression analysis of the dose-response curve.
Protocol 2: In Vitro Cytotoxicity against Macrophages
This protocol determines the 50% cytotoxic concentration (CC₅₀) of the compound against a mammalian cell line, which is essential for calculating the selectivity index.
Materials:
-
This compound
-
Mammalian cell line (e.g., RAW 264.7 murine macrophages)
-
Complete culture medium for the cell line (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution or MTT solution
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the macrophages in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight in the CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the compound in the cell culture medium as described in Protocol 1. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 48 hours in the CO₂ incubator.
-
Viability Assessment: Assess cell viability using a resazurin or MTT assay according to the manufacturer's instructions.
-
CC₅₀ Calculation: Calculate the CC₅₀ value in the same manner as the IC₅₀ in Protocol 1.
Protocol 3: Activity against Intracellular Amastigotes
This protocol evaluates the efficacy of the compound against the clinically relevant amastigote stage of the parasite residing within macrophages.
Materials:
-
All materials from Protocol 2
-
Stationary phase Leishmania promastigotes
-
Giemsa stain
-
Light microscope
Procedure:
-
Macrophage Infection: Seed macrophages in a 24-well plate with coverslips and allow them to adhere. Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4 hours to allow phagocytosis.
-
Removal of Extracellular Parasites: Wash the cells with sterile PBS to remove non-internalized promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of this compound at concentrations below its CC₅₀ value.[3]
-
Incubation: Incubate the infected, treated cells for 48 hours.
-
Staining and Microscopy: After incubation, wash the coverslips, fix them with methanol, and stain with Giemsa.
-
Quantification: Determine the number of amastigotes per 100 macrophages by counting under a light microscope. Calculate the percentage reduction in infection compared to the untreated control.
Caption: Experimental workflow for evaluating the bioactivity of the compound.
Data Interpretation and Expected Results
The primary outputs of these protocols are the IC₅₀ and CC₅₀ values. The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of the compound and is calculated as follows:
SI = CC₅₀ (mammalian cells) / IC₅₀ (Leishmania)
A higher SI value indicates greater selectivity of the compound for the parasite over the host cells. Based on published data, this compound has demonstrated promising selectivity.[3]
Table of Expected Activity:
| Parameter | Leishmania amazonensis | Leishmania infantum | RAW 264.7 Macrophages |
|---|---|---|---|
| IC₅₀ (promastigotes) | 6.6 µg/mL | 2.7 µg/mL | N/A |
| IC₅₀ (amastigotes) | 9.4 µg/mL | 8.0 µg/mL | N/A |
| CC₅₀ | N/A | N/A | 115 µg/mL |
| Selectivity Index (Amastigote) | >12.2 | >14.4 | N/A |
Data derived from Torres-Santos et al., 2019.[3]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ScienceOpen. (2019). β-Carboline-1-propionic acid alkaloid: antileishmanial and cytotoxic effects. Retrieved from [Link]
-
Torres-Santos, E. C., et al. (2019). β-Carboline-1-propionic acid alkaloid: antileishmanial and cytotoxic effects. Revista Brasileira de Farmacognosia, 29(6), 746-753. Retrieved from [Link]
-
Scite. (2019). β-Carboline-1-propionic acid alkaloid: antileishmanial and cytotoxic effects. Retrieved from [Link]
-
ResearchGate. (2019). β-Carboline-1-propionic acid alkaloid: antileishmanial and cytotoxic effects. Retrieved from [Link]
-
BioCrick. (n.d.). 7-Hydroxy-beta-carboline-1-propionic acid. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - Propionic acid. Retrieved from [Link]
-
SciELO. (2019). β-Carboline-1-propionic acid alkaloid: antileishmanial and cytotoxic effects. Retrieved from [Link]
-
Chem-Impex. (n.d.). 9H-Pyrido[3,4-b]indole. Retrieved from [Link]
-
Patil, S. A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Developing Drugs, 6(2), 1-13. Retrieved from [Link]
-
MP Biomedicals. (2018). Safety Data Sheet - Indole-3-Propionic Acid. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Indole-3-propionic acid 99% AR. Retrieved from [Link]
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Application Note: Strategies for the Solubilization of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Abstract
This document provides a comprehensive technical guide for the solubilization of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, a β-carboline derivative, for use in research and drug development applications. Due to its complex heterocyclic structure, this compound exhibits poor solubility in neutral aqueous media, a common challenge for the β-carboline class of molecules.[1][2] This guide elucidates the physicochemical properties of the compound that govern its solubility and presents three validated protocols for its dissolution: preparation of high-concentration stock solutions in an organic solvent (DMSO), and preparation of aqueous stocks via pH modification (basic or acidic). The underlying chemical principles for each method are explained to empower researchers to make informed decisions based on their specific experimental constraints, such as requirements for cell-based assays or in vivo studies.
Physicochemical Properties & Structural Analysis
A thorough understanding of the molecular structure is critical to devising an effective solubilization strategy. This compound, also known as β-carboline-1-propionic acid, is an amphoteric molecule containing both acidic and basic functional groups.[3]
Key Structural Features:
-
β-Carboline Core: A rigid, planar heterocyclic system (9H-pyrido[3,4-b]indole) that is inherently hydrophobic. This core structure is common in alkaloids and is often associated with low aqueous solubility.[2][4]
-
Propanoic Acid Moiety: A carboxylic acid group (-COOH) which is weakly acidic. It can be deprotonated to form a highly polar, water-soluble carboxylate salt (-COO⁻) under basic conditions (pH > pKa). The pKa of the similar propanoic acid is approximately 4.87.[5]
-
Pyridinic Nitrogen: The nitrogen atom in the pyridine ring is weakly basic and can be protonated to form a cationic pyridinium salt under acidic conditions (pH < pKa), which can also enhance aqueous solubility.
Caption: Chemical structure highlighting the key acidic and basic moieties.
These opposing functional groups mean the compound's net charge and, consequently, its solubility are highly dependent on the pH of the medium. At its isoelectric point, the molecule will exist primarily as a zwitterion with minimal net charge, leading to its lowest aqueous solubility.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | PubChem[3] |
| Molecular Weight | 240.26 g/mol | PubChem[3] |
| CAS Number | 89915-39-9 | PubChem[3] |
| XLogP3 | 2.1 | PubChem[3] |
| Nature | Amphoteric Solid | Inferred from structure |
Principle of Solubilization: A pH-Dependent Strategy
The amphoteric nature of the compound is the key to its solubilization in aqueous solutions. By adjusting the pH away from the isoelectric point, we can force the ionization of either the carboxylic acid or the pyridine nitrogen, dramatically increasing the molecule's interaction with water.
Caption: Relationship between pH and the ionization state/solubility of the compound.
-
In Basic Conditions (pH > 7): Adding a base like sodium hydroxide (NaOH) deprotonates the carboxylic acid group. The resulting sodium carboxylate salt is an ionic species with significantly enhanced aqueous solubility. This is generally the most effective strategy for achieving high concentrations in aqueous buffers.
-
In Acidic Conditions (pH < 5): Adding an acid like hydrochloric acid (HCl) protonates the basic pyridine nitrogen. The resulting pyridinium chloride salt also has improved solubility over the neutral form.
-
Organic Solvents: Aprotic, polar solvents like Dimethyl Sulfoxide (DMSO) are highly effective at dissolving a wide range of organic molecules, including the β-carboline core, irrespective of pH. This is the most common and reliable method for creating high-concentration stock solutions.[6]
Experimental Protocols
Safety Precaution: Always handle the compound and solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of High-Concentration Stock in DMSO
This protocol is recommended for most in vitro applications where a high-concentration stock is needed for serial dilution into aqueous assay buffers.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade
-
Vortex mixer
-
Sonicator (optional, water bath)
-
Sterile microcentrifuge tubes or amber glass vials
Methodology:
-
Calculation: Determine the mass of the compound required for your desired stock concentration and volume.
-
Example: For a 10 mM stock in 1 mL (0.001 L):
-
Mass (g) = 0.010 mol/L * 0.001 L * 240.26 g/mol = 0.0024 g = 2.4 mg
-
-
Weighing: Accurately weigh the calculated amount of powder and place it into a suitable vial.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. The solution should become clear.
-
Troubleshooting: If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.
Causality & Critical Considerations:
-
Why DMSO? DMSO is a powerful aprotic polar solvent that can effectively solvate the large, hydrophobic β-carboline ring system.
-
Experimental Impact: Be mindful of the final DMSO concentration in your assay. Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to keep it consistent across all treatments, including the vehicle control. High concentrations of DMSO can be cytotoxic.
Protocol 2: Preparation of Aqueous Stock using Basic pH Adjustment
This protocol is ideal for applications where organic solvents must be avoided, such as certain in vivo studies or sensitive cell-based assays.
Materials:
-
This compound (powder)
-
1 M Sodium Hydroxide (NaOH) solution
-
Purified water (e.g., Milli-Q) or desired buffer (e.g., PBS)
-
pH meter
-
Vortex mixer
Methodology:
-
Suspension: Weigh the desired amount of the compound and place it into a vial. Add approximately 80% of the final desired volume of water or buffer. The compound will likely not dissolve and will form a suspension.
-
Basification: While stirring or vortexing, add 1 M NaOH dropwise to the suspension. Monitor the solution for clarity.
-
Molar Equivalence: For full solubilization, you will need at least one molar equivalent of NaOH to deprotonate the carboxylic acid.
-
Example: To make 1 mL of a 10 mM (0.01 mmol) solution, you will need at least 0.01 mmol of NaOH.
-
Volume of 1 M NaOH = 0.01 mmol / 1 mmol/mL = 0.01 mL = 10 µL. Start by adding this amount.
-
-
Dissolution & pH Check: After adding the base, vortex until the solid is fully dissolved. The solution should be clear. Check the final pH; it should be > 8.0.
-
Volume Adjustment: Add water or buffer to reach the final desired volume.
-
Storage: Store the aqueous stock at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Causality & Critical Considerations:
-
Mechanism: The addition of NaOH converts the insoluble carboxylic acid into its highly soluble sodium carboxylate salt.
-
Buffer Compatibility: When diluting this basic stock into a buffered medium (e.g., cell culture media), the buffer's capacity must be sufficient to maintain the final desired pH. A large dilution factor is recommended.
General Workflow and Best Practices
The choice of solubilization method should be guided by the experimental requirements.
Caption: Decision workflow for selecting the appropriate solubilization protocol.
-
Verification of Dissolution: Always visually inspect the stock solution against a light and dark background to ensure no particulates are present.
-
Avoid Precipitation: When diluting a concentrated DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent the compound from precipitating out.
-
Stability: The stability of the compound in solution should be determined empirically for long-term experiments. β-carboline structures can be sensitive to light and extreme pH over time. Store solutions protected from light.
References
-
PubChem (National Center for Biotechnology Information). Compound Summary for CID 5375436, 3-(9H-pyrido(3,4-b)indol-1-yl)propanoic acid. Available at: [Link]
-
Marx, S., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. International Journal of Molecular Sciences, 20(6), 1491. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. PubMed. Available at: [Link]
-
ResearchGate. Discussion on "How dissolve beta-CCB?". (2017). Available at: [Link]
-
Li, S., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(11), 2539. Available at: [Link]
-
PubChem (National Center for Biotechnology Information). Compound Summary for CID 173262, 9H-Pyrido(3,4-b)indole-3-carboxylic acid. Available at: [Link]
-
PubChem (National Center for Biotechnology Information). Compound Summary for CID 1032, Propionic Acid. Available at: [Link]
-
Chem-Impex International. 9H-Pyrido[3,4-b]indole Product Information. Available at: [Link]
Sources
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cellular Analysis of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Introduction: The Therapeutic Potential of the β-Carboline Scaffold
The 9H-pyrido[3,4-b]indole, commonly known as the β-carboline scaffold, is a privileged heterocyclic system found in numerous natural products and synthetic molecules of significant pharmacological interest.[1] This tricyclic framework is a key pharmacophore in the development of therapeutic agents, particularly in oncology.[2][3][4] Derivatives of the β-carboline family, such as harmine and norharmane, have demonstrated a wide array of biological activities, including anti-proliferative, anti-invasive, and pro-apoptotic effects in various cancer cell lines.[5][6]
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid is a member of this promising class of compounds. While specific biological data for this particular derivative is emerging, its structural similarity to other well-characterized β-carbolines suggests its potential as a valuable tool for cancer research and drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in fundamental cell culture assays to elucidate its cytotoxic and cytostatic properties.
The protocols herein are designed to be robust and self-validating, providing a framework for the initial characterization of this compound's effects on cell viability, apoptosis, and cell cycle progression. It is imperative to note that as a novel investigational compound, initial dose-response experiments are crucial to determine the optimal concentration range for each specific cell line.
Hypothesized Mechanism of Action
Based on extensive research into the β-carboline class of molecules, the potential anticancer mechanisms of this compound can be hypothesized to involve one or more of the following pathways:
-
DNA Intercalation and Topoisomerase Inhibition: Many β-carboline derivatives exert their cytotoxic effects by inserting themselves between DNA base pairs, thereby disrupting DNA replication and transcription.[1] They can also inhibit topoisomerases, enzymes crucial for resolving DNA supercoiling, leading to catastrophic DNA damage and cell death.
-
Induction of Apoptosis: A hallmark of many anticancer agents, the induction of programmed cell death (apoptosis) is a common outcome of treatment with β-carboline alkaloids.[6][7] This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another key anticancer strategy. Several pyrido[3,4-b]indole derivatives have been shown to cause cell cycle arrest, frequently at the G2/M phase, preventing cancer cells from dividing.[2][3][4]
The following diagram illustrates the potential signaling pathways that may be modulated by this compound, leading to anticancer effects.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Seed your cancer cell line of choice into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Detailed Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ value for an appropriate duration (e.g., 24 or 48 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Detailed Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be represented as fluorescence intensity, allowing for the discrimination of cell cycle phases.
Western Blot Analysis
Western blotting can be used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Target Protein Suggestions:
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Cell Cycle: Cyclin B1, CDK1, p21, p27
General Protocol:
-
Treat cells with the compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Data Summary and Interpretation
To facilitate the analysis and comparison of experimental results, it is recommended to summarize quantitative data in a structured format.
Table 1: Example of IC₅₀ Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Experimental Value |
| HCT116 | Colorectal Carcinoma | 48 | Experimental Value |
| A549 | Lung Carcinoma | 48 | Experimental Value |
| PC-3 | Prostate Adenocarcinoma | 48 | Experimental Value |
Table 2: Example of Cell Cycle Distribution Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
| Compound (2x IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of this compound. The presented protocols for assessing cell viability, apoptosis, and cell cycle progression will enable researchers to determine its potential as an anticancer agent. Based on the initial findings, further investigations can be pursued, including more detailed mechanistic studies to identify specific molecular targets and pathways, as well as in vivo efficacy studies in preclinical cancer models. The exploration of this and other novel β-carboline derivatives holds significant promise for the future of oncology drug discovery.
References
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). Longdom Publishing. Retrieved January 12, 2026, from [Link]
-
(3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
The Novel Synthetic Compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole Induces Mitotic Arrest and Apoptosis in Human COLO 205 Cells. (2013). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024). MDPI. Retrieved January 12, 2026, from [Link]
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Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
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Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as New Lead Compounds in Antifilarial Chemotherapy. (1999). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight. (2011). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. (2025). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Unlocking the Potential of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic Acid in Neuroscience Research: A Guide for Investigators
Introduction: A Promising Scaffold for Neurological Drug Discovery
The intricate network of the central nervous system (CNS) presents a formidable challenge in the quest for effective therapeutics for a myriad of neurological and psychiatric disorders. Within the vast chemical landscape, the β-carboline (9H-pyrido[3,4-b]indole) scaffold has emerged as a privileged structure, demonstrating a remarkable range of neuropharmacological activities.[1][2] This guide focuses on a specific derivative, 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid , also known as β-carboline-1-propionic acid . While direct neuroscientific research on this particular compound is in its nascent stages, the well-established profile of the β-carboline family provides a strong rationale for its investigation as a potential modulator of neuronal function and a candidate for therapeutic development in neuroscience.[1][2]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a theoretical framework for the potential applications of this compound in neuroscience, drawing parallels from closely related β-carboline analogs. Crucially, it offers detailed, adaptable protocols for in vitro and in vivo studies, empowering researchers to explore its neuroprotective potential and elucidate its mechanism of action. It is imperative to note that while the provided protocols are based on established methodologies for similar compounds, they must be rigorously validated for this specific molecule.
Hypothesized Mechanisms of Action: A Multifaceted Approach to Neuroprotection
The neuropharmacological effects of β-carbolines are diverse, suggesting that this compound may act on multiple targets within the CNS.[1][2][3] Based on the literature of its structural analogs, we can hypothesize several key mechanisms of action that warrant investigation.
Monoamine Oxidase (MAO) Inhibition:
Several β-carbolines are known to be potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][4] Inhibition of MAO can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[5][6]
Caption: Hypothesized MAO inhibition by this compound.
Modulation of GABA-A Receptors:
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. β-carbolines can act as allosteric modulators of GABA-A receptors, exhibiting a spectrum of activity from agonist to inverse agonist effects.[7][8][9] Depending on its specific binding and functional activity, this compound could potentially modulate neuronal excitability, offering therapeutic avenues for conditions like epilepsy or anxiety disorders.
Caption: Hypothesized modulation of GABA-A receptors.
Application Notes & Protocols
While specific data for this compound in neuroscience is limited, we can adapt and propose the following experimental workflows based on established protocols for related β-carbolines and other neuroprotective compounds.
I. In Vitro Neuroprotection Assays
Objective: To assess the potential of this compound to protect neuronal cells from various insults relevant to neurodegenerative diseases.
Cell Lines:
-
SH-SY5Y: Human neuroblastoma cell line, commonly used to model dopaminergic neurons and study Parkinson's disease-related toxicity.
-
PC12: Rat pheochromocytoma cell line, differentiates into neuron-like cells and is a versatile model for neuroprotection studies.
-
Primary Neuronal Cultures: For more physiologically relevant data, primary cultures from rodent cortex or hippocampus can be utilized.
Experimental Workflow: Neuroprotection Assay
Caption: General workflow for in vitro neuroprotection assays.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50 µM) and incubate for 1 hour. Include a vehicle control (medium with the same concentration of DMSO).
-
Induction of Toxicity: Add the neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or 25 µM Amyloid-β 25-35 for an Alzheimer's model) to the wells and incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed cells). Plot a dose-response curve to determine the EC50 value of the compound.
Table 1: Example Data for Hypothetical Neuroprotection Study
| Concentration (µM) | Neurotoxin | % Cell Viability (Mean ± SD) |
| Vehicle Control | None | 100 ± 5.2 |
| Vehicle Control | 6-OHDA (100 µM) | 45 ± 4.1 |
| 1 | 6-OHDA (100 µM) | 55 ± 3.8 |
| 10 | 6-OHDA (100 µM) | 75 ± 4.5 |
| 25 | 6-OHDA (100 µM) | 88 ± 3.9 |
| 50 | 6-OHDA (100 µM) | 92 ± 4.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. In Vivo Studies in Animal Models of Neurodegenerative Diseases
Objective: To evaluate the therapeutic efficacy of this compound in established animal models of neurological disorders.
Animal Models:
-
Parkinson's Disease: Unilateral 6-OHDA or MPTP-lesioned rodents are standard models that mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[10]
-
Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., APPswe/PS1dE9) develop age-dependent amyloid plaques and cognitive deficits.[10] Alternatively, intracerebroventricular (ICV) injection of streptozotocin can be used to induce a sporadic model of Alzheimer's.
-
Ischemic Stroke: Middle cerebral artery occlusion (MCAO) in rodents is a widely used model to study the neuroprotective effects of compounds against ischemic brain injury.
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for in vivo efficacy studies.
Detailed Protocol: Evaluation in a 6-OHDA Model of Parkinson's Disease
-
Stereotaxic Surgery: Anesthetize adult male rats and unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.
-
Treatment: Two weeks post-surgery, begin daily administration of this compound (e.g., 10, 25, 50 mg/kg, i.p.) or vehicle for a period of 4-6 weeks.
-
Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance weekly.
-
Apomorphine-Induced Rotations: Measure the number of contralateral rotations induced by a dopamine agonist to quantify the extent of the lesion and the effect of the treatment.
-
-
Post-mortem Analysis:
-
At the end of the treatment period, perfuse the animals and collect the brains.
-
Immunohistochemistry: Section the brains and perform tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Neurochemical Analysis: Homogenize striatal tissue and measure dopamine and its metabolites using HPLC with electrochemical detection.
-
III. Blood-Brain Barrier Permeability Assessment
Objective: To determine the potential of this compound to cross the blood-brain barrier (BBB).
In Silico Prediction: Before embarking on complex experimental work, in silico models can provide a preliminary assessment of BBB permeability based on the physicochemical properties of the molecule (e.g., lipophilicity, molecular weight, polar surface area).
In Vitro BBB Model: An in vitro BBB model using co-cultures of brain endothelial cells, astrocytes, and pericytes can be employed to assess the permeability of the compound.
In Vivo Pharmacokinetic Study: Following administration of the compound to rodents, concentrations in both plasma and brain tissue can be measured over time using a validated analytical method (e.g., LC-MS/MS) to determine the brain-to-plasma concentration ratio. Some tetrahydro-beta-carbolines have been shown to cross the blood-brain barrier, providing a rationale for investigating this property for the propanoic acid derivative.[7]
Synthesis and Analysis
Synthesis: The synthesis of this compound can be achieved through established methods for β-carboline synthesis, such as the Pictet-Spengler reaction, followed by appropriate modifications.
Analytical Methods: A robust and validated analytical method is crucial for pharmacokinetic studies and for quantifying the compound in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the method of choice for its sensitivity and selectivity.
Conclusion and Future Directions
This compound represents a compelling, yet underexplored, molecule in the field of neuroscience. Its structural similarity to β-carbolines with known neuroactive properties provides a strong impetus for its investigation as a potential therapeutic agent for a range of neurological disorders. The application notes and protocols outlined in this guide offer a foundational framework for researchers to begin to unravel the neuropharmacological profile of this intriguing compound. Future research should focus on validating its hypothesized mechanisms of action, establishing its neuroprotective efficacy in various in vitro and in vivo models, and determining its pharmacokinetic and safety profiles. Through rigorous and systematic investigation, the full therapeutic potential of this compound in neuroscience can be unlocked.
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Application Note: 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid as a Fluorescent Probe
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid as a versatile, environmentally sensitive fluorescent probe.
Introduction: The β-Carboline Scaffold
This compound belongs to the β-carboline family, a class of tricyclic indole alkaloids. These compounds are not only prevalent in various plants and marine organisms but can also be found endogenously in mammals[1][2]. The rigid, planar structure of the β-carboline core gives rise to intrinsic fluorescence, making these molecules valuable scaffolds for the development of fluorescent probes[3][4].
Unlike many conventional fluorescent dyes, the emission properties of β-carbolines are often exquisitely sensitive to their local microenvironment. This sensitivity, particularly to solvent polarity and pH, allows this compound to function as a reporter molecule, providing insights into the chemical conditions of its surroundings, from simple solutions to the complex interior of living cells. The propanoic acid side chain enhances its aqueous solubility and provides a potential handle for bioconjugation, further extending its utility.
Physicochemical and Photophysical Properties
The utility of a fluorescent probe is defined by its photophysical characteristics. This compound, as a norharmane derivative, exhibits properties that are highly dependent on environmental factors.
Key Properties Summary
| Property | Value / Characteristic | Rationale & Significance |
| Core Structure | 9H-pyrido[3,4-b]indole (β-Carboline) | A rigid, planar system responsible for the intrinsic fluorescence. |
| Excitation (λex) | ~330-370 nm | Allows for excitation with common UV or near-UV light sources (e.g., DAPI filter sets). |
| Emission (λem) | ~380-450 nm (pH-dependent) | Exhibits a significant shift in emission based on the protonation state, typically emitting in the blue region of the spectrum[5][6]. |
| Stokes Shift | Variable (30-100+ nm) | The shift is heavily influenced by solvent polarity and pH, with larger shifts often observed in more polar environments[3][7]. |
| Quantum Yield (Φ) | Environment-dependent | The fluorescence efficiency is strongly modulated by pH and solvent interactions. The cationic (protonated) form generally has a higher quantum yield[8]. |
| Environmental Sensitivity | High | The probe's fluorescence is strongly quenched or shifted by changes in solvent polarity and pH, making it an excellent environmental sensor[3][5][9]. |
Principle of Operation: A pH-Responsive Fluorophore
The primary mechanism behind the probe's environmental sensitivity is a proton-transfer equilibrium involving the nitrogen atom in the pyridine ring of the β-carboline core. In acidic to neutral environments, this nitrogen can become protonated, forming a cation. At more alkaline pH, it remains in its neutral form. These two species have distinct electronic distributions and, consequently, different fluorescence profiles.
The excited state acidity constant (pKa*) often differs significantly from the ground state pKa, leading to complex photophysical behavior that can be harnessed for sensing[5][8]. Generally, the protonated (cationic) form exhibits a bathochromic (red-shifted) emission compared to the neutral form. This pH-dependent spectral shift is the basis for its application as a ratiometric or intensity-based pH indicator.
Figure 1: pH-dependent fluorescence mechanism.
Application Protocol: Live-Cell Imaging and Intracellular pH Mapping
This protocol provides a general framework for using this compound to stain live cells. The probe's accumulation in and fluorescence from different organelles can provide information on subcellular structures and local pH environments.
Figure 2: General workflow for live-cell imaging.
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or phenol red-free medium)
-
Cultured mammalian cells (e.g., HeLa, U2OS)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom UV/blue filters) and a live-cell incubation chamber.
-
Probe Preparation (Stock Solution):
-
Prepare a 1-10 mM stock solution of the probe in anhydrous DMSO.
-
Rationale: DMSO is a biocompatible solvent that facilitates probe entry into cells. A concentrated stock minimizes the amount of solvent added to the cell culture.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Culture and Seeding:
-
Culture cells of interest under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed the cells onto glass-bottom imaging dishes. Aim for a confluency of 50-70% at the time of imaging.
-
Rationale: Sub-confluent cells allow for clear visualization of individual cell morphology without artifacts from overcrowding.
-
-
Probe Loading and Staining:
-
When cells reach the desired confluency, aspirate the culture medium.
-
Wash the cells once with pre-warmed (37°C) PBS or imaging buffer.
-
Prepare the loading buffer by diluting the probe stock solution into pre-warmed live-cell imaging buffer to a final concentration of 1-10 µM.
-
Optimization is critical. Perform a concentration titration (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) to find the lowest concentration that provides a sufficient signal-to-noise ratio.
-
Add the loading buffer to the cells and incubate for 15-45 minutes at 37°C, protected from light.
-
Rationale: Incubation time and concentration must be optimized to allow for sufficient cellular uptake while minimizing potential toxicity[10].
-
-
Imaging:
-
After incubation, you may proceed directly to imaging or perform an optional wash step. A wash step (replacing loading buffer with fresh imaging buffer) can reduce background fluorescence but may also lead to some loss of intracellular signal[11][12].
-
Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.
-
Use the lowest possible excitation light intensity and shortest exposure time that provides a good signal to minimize phototoxicity and photobleaching[10][13].
-
Acquire images using a filter set appropriate for UV/blue fluorescence (e.g., Ex: 350-370 nm, Em: 420-460 nm). If mapping pH, acquiring images in two separate emission channels (e.g., one centered at ~380 nm and one at ~450 nm) may be necessary if the microscope allows.
-
-
Unstained Control: Image a sample of cells that have not been treated with the probe to determine the level of cellular autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the highest probe concentration to ensure the solvent has no adverse effects.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No Signal | - Insufficient probe concentration or incubation time.- Inappropriate filter sets.- Probe degradation. | - Increase probe concentration or incubation time.- Verify excitation/emission filters match the probe's spectra.- Use fresh probe stock solution. |
| High Background | - Extracellular probe fluorescence.- Non-specific binding. | - Perform one or more wash steps with fresh imaging buffer after staining[11].- Reduce the probe concentration. |
| Cell Stress/Death (Phototoxicity) | - Excitation light is too intense or exposure is too long. | - Reduce excitation light intensity to the minimum required.- Use shorter exposure times or time-lapse intervals.- Use a higher sensitivity detector (camera) if available[10]. |
| Signal Fades Quickly (Photobleaching) | - High excitation intensity.- Unstable probe environment. | - Reduce excitation light intensity.- Consider using an anti-fade reagent compatible with live-cell imaging if available[13]. |
Conclusion
This compound is a powerful fluorescent probe that leverages the intrinsic, environmentally sensitive properties of the β-carboline scaffold. Its pronounced sensitivity to pH makes it a valuable tool for reporting on the chemical microenvironment within solutions and inside living cells. With careful optimization of staining and imaging conditions, this probe can provide unique insights into cellular processes, making it a valuable addition to the molecular imaging toolkit for researchers in cell biology and drug development.
References
-
Szepesi Kovács, D., et al. (2021). Synthesis and characterization of new fluorescent boro-β-carboline dyes. RSC Advances. Available from: [Link]
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-
ResearchGate. (n.d.). Solvent effect on excitation and emission spectra of 11f... [Image]. Available from: [Link]
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ResearchGate. (n.d.). Excited-state pH titration of (a) only Norharmane and with (b) 3.0 mM... [Image]. Available from: [Link]
-
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assay development using 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Application Note & Protocols
Title: A Framework for Developing and Validating Assays for Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors, Featuring 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid as a Model β-Carboline Compound
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical metabolic enzyme that has emerged as a high-value target in immuno-oncology due to its role in mediating tumor immune escape. This application note presents a comprehensive framework for the development of assays to identify and characterize novel IDO1 inhibitors. We utilize this compound, a member of the β-carboline class of indole alkaloids, as a model test compound. Its structural resemblance to the native IDO1 substrate, L-tryptophan, provides a strong rationale for its investigation. We detail a robust, multi-step validation workflow, beginning with a high-throughput biochemical fluorescence-based assay for primary screening, followed by a physiologically relevant cell-based assay to confirm activity in a cellular context. This guide provides detailed, step-by-step protocols, explains the scientific principles behind methodological choices, and offers a blueprint for data analysis and interpretation, enabling researchers to confidently establish a screening cascade for new IDO1-targeting therapeutics.
Introduction: The Rationale for Targeting IDO1 with β-Carboline Scaffolds
The catabolism of the essential amino acid L-tryptophan is a key regulatory node in the immune system. Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step of this pathway, converting L-tryptophan into N-formylkynurenine (NFK).[1] In the tumor microenvironment, the expression of IDO1 is frequently upregulated, often in response to pro-inflammatory cytokines like interferon-gamma (IFNγ).[2] This heightened enzymatic activity leads to two distinct but synergistic immunosuppressive effects: the depletion of local tryptophan starves effector T cells, leading to their arrest and apoptosis, while the accumulation of downstream catabolites, collectively known as kynurenines, actively induces the differentiation of regulatory T cells (Tregs).[1][3] Consequently, IDO1 has been clinically validated as a significant target for cancer immunotherapy.[4]
The compound this compound belongs to the β-carboline family of alkaloids, which are characterized by a tricyclic pyrido[3,4-b]indole core structure.[5][6] These compounds are known to possess a wide array of pharmacological properties, including antitumor and immunomodulatory activities.[7][8] Given that the β-carboline scaffold is derived from an indole ring, structurally analogous to L-tryptophan, we hypothesize that it can serve as a privileged scaffold for designing competitive inhibitors of IDO1. This document outlines the necessary assays to test this hypothesis, using this compound as a representative example.
The Assay Development Workflow: A Two-Pillar Approach
A robust assay development strategy for enzyme inhibitors requires a multi-tiered approach to minimize false positives and negatives and to build a comprehensive pharmacological profile. Our proposed workflow relies on two main pillars: a primary biochemical assay for direct enzyme inhibition and a secondary cell-based assay for assessing activity in a biological system.
Caption: High-level workflow for IDO1 inhibitor validation.
Pillar 1: High-Throughput Biochemical IDO1 Inhibition Assay
Expertise & Rationale: The initial step in any screening campaign is to confirm direct interaction between the test compound and the purified target enzyme. A cell-free biochemical assay provides a clean, rapid, and cost-effective method to determine if a compound can inhibit IDO1 activity without the confounding variables of cell permeability, off-target effects, or compound metabolism. We will employ a fluorescence-based assay, which offers superior sensitivity and a higher signal-to-background ratio compared to traditional absorbance-based methods, making it ideal for high-throughput screening (HTS).[4][9] The principle involves the enzymatic conversion of L-tryptophan to NFK, followed by the reaction of NFK with a fluorogenic developer to produce a stable, highly fluorescent product.[2][10]
Experimental Protocol: Fluorescence-Based IDO1 Assay
This protocol is adapted from established methodologies for commercially available inhibitor screening kits.[2][10][11]
Materials:
-
Recombinant Human IDO1, His-tagged (e.g., BPS Bioscience, Cat# 71182)
-
IDO1 Assay Buffer (e.g., Sigma-Aldrich, Cat# MAK356)
-
L-tryptophan solution (10 mM stock)
-
N-formylkynurenine (NFK) Standard (1 mM stock)
-
Fluorogenic Developer Solution
-
Test Compound: this compound, dissolved in DMSO to 10 mM stock.
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation 400-402 nm, Emission 488-510 nm)[4][12]
Methodology:
-
Standard Curve Preparation:
-
Prepare a 0.1 mM NFK solution by diluting the 1 mM stock 1:10 in IDO1 Assay Buffer.[2]
-
Create a serial dilution of the 0.1 mM NFK standard in the 96-well plate to generate concentrations from 10 µM to 0 µM. Adjust the final volume in each well to 100 µL with Assay Buffer. These wells will be used to quantify the amount of product formed.
-
-
Assay Reaction Setup:
-
Prepare a 2X Reaction Premix by diluting an antioxidant mix (if provided with a kit) 1:50 in IDO1 Assay Buffer.[2][9]
-
In separate wells of the 96-well plate, set up the following reactions (final volume 90 µL before substrate addition):
-
Test Inhibitor Wells: 50 µL of 2X Reaction Premix + 10 µL of test compound dilutions (in 10% DMSO) + 20 µL IDO1 Assay Buffer + 10 µL of diluted IDO1 enzyme (e.g., 40 ng/µL).
-
Positive Control (No Inhibitor): 50 µL of 2X Reaction Premix + 10 µL of inhibitor buffer (10% DMSO) + 20 µL IDO1 Assay Buffer + 10 µL of diluted IDO1 enzyme.
-
Blank (No Enzyme): 50 µL of 2X Reaction Premix + 10 µL of inhibitor buffer (10% DMSO) + 30 µL IDO1 Assay Buffer.
-
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Enzymatic Reaction:
-
Develop and Read Signal:
Data Analysis and Presentation
-
Calculate % Inhibition: Subtract the average fluorescence of the "Blank" from all other readings. Then, calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Hypothetical Data Table:
| Compound Concentration (µM) | Average Fluorescence (RFU) | % Inhibition |
| 100 | 1550 | 94.8 |
| 30 | 2100 | 92.5 |
| 10 | 3500 | 87.5 |
| 3 | 8900 | 68.2 |
| 1 | 14500 | 48.2 |
| 0.3 | 21000 | 25.0 |
| 0.1 | 25500 | 8.9 |
| 0 (Positive Control) | 28000 | 0.0 |
| Blank (No Enzyme) | 500 | - |
From this hypothetical data, the IC50 would be calculated to be approximately 1.1 µM.
Pillar 2: Cell-Based IDO1 Activity Assay
Expertise & Rationale: A positive result in the biochemical assay is promising, but it does not guarantee efficacy in a living system. A cell-based assay is a critical secondary step to validate the compound's ability to cross the cell membrane and inhibit IDO1 in its native intracellular environment.[1][3] This assay format also provides an early indication of potential cytotoxicity. We will use a human ovarian cancer cell line, SKOV-3, which can be induced to express high levels of functional IDO1 upon treatment with IFNγ.[1] IDO1 activity will be determined by measuring the amount of kynurenine secreted into the culture medium.
Caption: Mechanism of IDO1-mediated immune suppression.
Experimental Protocol: Cellular Kynurenine Production Assay
This protocol is based on established methods for evaluating IDO1 inhibitors in cancer cell lines.[1][12]
Materials:
-
SKOV-3 human ovarian cancer cell line (ATCC® HTB-77™)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS, 1% Pen-Strep)
-
Human Interferon-gamma (IFNγ)
-
Test Compound: this compound
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Clear, flat-bottom 96-well cell culture plates
-
Absorbance microplate reader (480 nm)
Methodology:
-
Cell Plating and IDO1 Induction:
-
Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[1]
-
The next day, replace the medium with fresh medium containing 100 ng/mL of IFNγ to induce IDO1 expression. For a negative control, include wells with cells that are not treated with IFNγ.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the compound dilutions to the IFNγ-stimulated cells. Include a "vehicle control" (e.g., 0.1% DMSO) for the 0 µM data point.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of supernatant from each well and transfer to a new plate.
-
Add 10 µL of 6.1 N TCA to each sample, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes any remaining NFK to kynurenine.[12]
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes. A yellow color will develop.
-
Measure the absorbance at 480 nm.
-
-
Standard Curve:
-
Create a standard curve using known concentrations of kynurenine (0-250 µM) prepared in culture medium and processed with TCA and Ehrlich's reagent in the same manner as the samples.
-
Data Analysis and Counterscreens
-
Calculate Cellular IC50: Use the kynurenine standard curve to convert absorbance values to kynurenine concentrations. Calculate the % inhibition of kynurenine production for each compound concentration relative to the IFNγ-stimulated, vehicle-treated control. Determine the cellular IC50 by plotting % inhibition versus log[inhibitor] and fitting to a dose-response curve.
-
Trustworthiness - Mandatory Counterscreen: To ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not simply cell death, a parallel cytotoxicity assay is essential.
-
Protocol: Set up an identical plate of cells, treated with IFNγ and the test compound. After the 48-hour incubation, perform a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Interpretation: The IC50 for IDO1 inhibition should be significantly lower than the CC50 (cytotoxic concentration 50%). A compound that shows similar values for both is likely a non-specific cytotoxic agent and a false positive.[1]
-
Summary and Forward Outlook
This application note provides a validated, two-pillar framework for the discovery and characterization of novel IDO1 inhibitors, using the β-carboline this compound as a compelling model compound. The workflow progresses logically from a high-throughput biochemical screen, which confirms direct enzyme interaction, to a more complex cell-based assay, which validates potency in a physiologically relevant setting while simultaneously controlling for cytotoxicity. By following these detailed protocols and understanding the scientific rationale behind them, researchers in drug development can confidently identify and advance new chemical entities targeting the critical IDO1 immunosuppressive pathway. The β-carboline scaffold represents a promising starting point for medicinal chemistry efforts to generate potent and selective clinical candidates for cancer immunotherapy.
References
-
BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]
-
Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. BMC Cancer, 18(1), 755. Available at: [Link]
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Creative Biolabs. (n.d.). IDO1 Activity Assay Kit (Cell-Based). Retrieved from [Link]
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Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]
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Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500. Available at: [Link]
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Bentham Science. (n.d.). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Retrieved from [Link]
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ProQuest. (2007). [beta]-Carboline Alkaloids: Biochemical and Pharmacological Functions. Retrieved from [Link]
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Max-Planck-Gesellschaft. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Retrieved from [Link]
-
Airinei, A., et al. (1978). [Simple Compounds With High Pharmacologic Potential: Beta-Carbolines. Origins, Syntheses, Biological Properties]. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 82(2), 277-82. Available at: [Link]
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ResearchGate. (2007). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Retrieved from [Link]
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BPS Bioscience. (n.d.). IDO1 Fluorogenic Inhibitor Screening Assay Kit. Retrieved from [Link]
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Yue, Y., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1868(2), 461-471. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5375436, 3-(9H-pyrido(3,4-b)indol-1-yl)propanoic acid. Retrieved from [Link].
-
Seegers, N., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening, 19(9), 1266-74. Available at: [Link]
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BioVision Inc. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Cieslarova, Z., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 10(1), 12345. Available at: [Link]
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Application Notes & Protocols: A Framework for Determining Dosage and Concentration of Novel β-Carboline Derivatives
Subject: Establishing Preclinical Dosing Parameters for 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid and Related Novel Pyrido[3,4-b]indole Analogs.
Abstract and Scope
The 9H-pyrido[3,4-b]indole, or β-carboline, scaffold is a foundational structure in medicinal chemistry, recognized for its broad pharmacological potential, including anticancer, neurological, and antimicrobial applications.[1][2][3] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish appropriate in vitro concentrations and in vivo dosages for novel β-carboline derivatives, using the specific, yet sparsely documented, compound this compound as a representative model.[4]
Due to the novelty of this specific analog, publicly available dosage data is not established. Therefore, this guide outlines a systematic, first-principles approach to dose-finding, grounded in standard preclinical pharmacological practices and regulatory expectations.[5][6] The protocols herein are designed to be self-validating, enabling the generation of robust, reproducible data essential for advancing a novel chemical entity through the preclinical development pipeline.
Scientific Background: The Pyrido[3,4-b]indole Scaffold
The tricyclic planar structure of β-carbolines allows them to interact with a multitude of biological targets. Their mechanisms of action are diverse and include, but are not limited to, DNA intercalation, inhibition of topoisomerases, and modulation of various kinases such as cyclin-dependent kinases (CDKs).[2][7][8] Recent studies on related pyrido[3,4-b]indole derivatives have demonstrated potent, broad-spectrum anticancer activity, with IC₅₀ values in the nanomolar to low micromolar range against various cancer cell lines.[7][9][10] For instance, certain derivatives have shown IC₅₀ values as low as 80 nM for breast cancer and 130 nM for colon cancer cells.[9][10] This existing data on analogous compounds provides a critical starting point for estimating the potential potency of novel derivatives like this compound.
Phase 1: In Vitro Concentration Ranging & Target Validation
The initial phase of characterization involves determining the compound's biological activity and effective concentration range in cell-based assays. This is a critical step to establish a preliminary therapeutic window and understand the mechanism of action.
Protocol: Initial Cytotoxicity Screening (IC₅₀ Determination)
This protocol aims to determine the concentration of the test compound that inhibits 50% of cell viability (IC₅₀), a key metric of potency.
Materials:
-
Test Compound: this compound, solubilized in an appropriate vehicle (e.g., DMSO).
-
Relevant human cancer cell lines (e.g., PC-3 for prostate, A549 for lung, HCT116 for colon).[7][9][11]
-
Standard cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
96-well microplates.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (control) and no-cell (blank) wells.
-
Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours, to allow for the compound to exert its effect.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized cell viability against the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.[12]
Expected Outcomes & Interpretation
Based on published data for similar β-carboline derivatives, a potent compound would be expected to exhibit an IC₅₀ in the sub-micromolar to low micromolar range.[7][11] This initial screen validates biological activity and informs the concentration range for subsequent mechanistic and functional assays.
| Parameter | Description | Typical Range for Active β-Carbolines |
| IC₅₀ | Concentration for 50% inhibition of cell growth. | 80 nM - 10 µM[7][9][10] |
| Vehicle Control | Final solvent (e.g., DMSO) concentration. | ≤0.5% |
| Incubation Time | Duration of cell exposure to the compound. | 48 - 72 hours |
Phase 2: In Vivo Dose Ranging & Preclinical Safety
Following successful in vitro characterization, the investigation moves to animal models to assess pharmacokinetics, safety, and efficacy. This phase is governed by strict regulatory guidelines, such as the FDA's Good Laboratory Practices (GLP).[5][6][13]
Workflow for Establishing an In Vivo Dose
The transition from an in vitro concentration to an in vivo dose is a multi-step process that requires careful consideration of the compound's properties and the animal model used.[14][15]
Caption: Workflow for In Vivo Dose Determination.
Protocol: Maximum Tolerated Dose (MTD) Study
The MTD study is an acute toxicity test to determine the highest dose of a drug that does not cause unacceptable side effects.[16]
Materials:
-
Test Compound: this compound.
-
Animal Model: Typically healthy mice (e.g., C57BL/6 or BALB/c), 3-5 animals per dose group.[14]
-
Appropriate vehicle for administration (e.g., saline, corn oil with co-solvents).
-
Dosing equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection).
Step-by-Step Methodology:
-
Dose Selection: Based on IVIVE modeling or literature on similar compounds, select a starting dose.[14][17] A common approach is to start with a wide range, for example, 5, 10, 20, 40, and 80 mg/kg.[14]
-
Administration: Administer a single dose of the compound to each group via the intended clinical route (e.g., oral, intraperitoneal). Include a vehicle control group.
-
Monitoring: Observe the animals closely for clinical signs of toxicity immediately after dosing and at regular intervals for up to 14 days. Key parameters include:
-
Changes in body weight (a loss of >15-20% is a common humane endpoint).
-
Behavioral changes (lethargy, agitation).
-
Physical appearance (piloerection, unkempt fur).
-
Mortality.
-
-
Data Analysis: The MTD is defined as the highest dose at which no mortality and no severe signs of toxicity are observed. This dose, or fractions thereof (e.g., MTD/2), will be used for subsequent efficacy studies.[16]
Considerations for Chronic Dosing and Efficacy Studies
For studies involving repeated dosing, the duration should reflect the intended clinical use.[16] For compounds intended for chronic use, repeated-dose toxicity studies of 1-3 months are common.[16]
Example Dosing from Analogous Studies:
-
In antimalarial studies using β-carboline derivatives in mice, doses ranged from 10 mg/kg to 100 mg/kg.[18]
-
Antifilarial studies with pyrido[3,4-b]indoles used doses around 30-50 mg/kg for 5 consecutive days.[19]
These ranges provide a valuable reference point for designing efficacy studies for this compound.
Mechanistic Insights: Potential Signaling Pathways
Understanding the mechanism of action is crucial for interpreting dose-response data. For many anticancer β-carbolines, a key mechanism involves the induction of apoptosis and cell cycle arrest.[9][10] A potential pathway involves the inhibition of regulatory proteins like MDM2, leading to the stabilization of p53, a tumor suppressor.
Sources
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- 2. Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation | MDPI [mdpi.com]
- 3. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 7. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. medicaljagat.com [medicaljagat.com]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. fda.gov [fda.gov]
- 17. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Abstract
This application note details a robust, sensitive, and selective analytical method for the detection and quantification of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. This molecule is a derivative of the β-carboline norharmane (9H-pyrido[3,4-b]indole), a structural motif found in numerous natural products and pharmacologically active compounds.[1][2] Given the therapeutic and biological interest in β-carboline derivatives, a reliable analytical method is essential for applications in drug discovery, pharmacokinetic studies, and quality control.[3] The described method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for chemical separation, coupled with tandem mass spectrometry (MS/MS) for highly selective detection. The protocol provides detailed steps for instrument setup, standard preparation, and data analysis, establishing a framework for accurate quantification in simple matrices.
Introduction and Scientific Principle
This compound possesses a rigid, heterocyclic β-carboline core and a flexible propanoic acid side chain. This bifunctional nature—a hydrophobic aromatic system and a polar carboxylic acid group—makes RP-HPLC an ideal separation technique. The methodology is founded on the principle of partitioning the analyte between a non-polar stationary phase (C18 silica) and a polar mobile phase.
Detection is achieved by tandem mass spectrometry, a technique renowned for its exceptional sensitivity and selectivity.[4][5] The workflow involves:
-
Electrospray Ionization (ESI): The analyte is efficiently ionized in positive mode to form the protonated molecular ion, [M+H]⁺.
-
Mass Selection (Q1): The first quadrupole isolates the specific mass-to-charge ratio (m/z) of the [M+H]⁺ ion.
-
Fragmentation (q2): The isolated ion is fragmented into characteristic product ions via collision-induced dissociation (CID).
-
Fragment Analysis (Q3): The third quadrupole selects for specific, high-abundance product ions.
This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific analytical signal, minimizing interference from matrix components and ensuring confident identification and quantification.[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Discovery Screening of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Introduction: Unveiling the Potential of a Novel β-Carboline Derivative
The compound 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid belongs to the β-carboline family, a class of indole alkaloids of significant therapeutic and physiological importance. The 9H-pyrido[3,4-b]indole scaffold is a recognized pharmacophore, serving as a foundational structure for compounds with diverse biological activities, including anticancer and neuroprotective effects.[1][2] The addition of a propanoic acid side chain at the C1 position introduces a unique structural feature that may modulate its interaction with biological targets, offering new avenues for therapeutic intervention.
This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound in drug discovery screening. We will delve into its potential mechanisms of action, based on the known activities of the core pyrido[3,4-b]indole structure, and provide detailed protocols for its evaluation in relevant in vitro assays.
Potential Therapeutic Applications and Mechanistic Insights
The pyrido[3,4-b]indole nucleus is a versatile scaffold that has been explored for the development of novel therapeutic agents, particularly in oncology and neurology.[1] Derivatives of this core structure have shown promise in targeting key pathways involved in cancer progression and neurodegeneration.
Anticancer Potential: Targeting Cell Cycle and Apoptotic Pathways
Recent studies have highlighted the potent, broad-spectrum anticancer activity of novel pyrido[3,4-b]indole derivatives. These compounds have demonstrated efficacy against aggressive and difficult-to-treat cancers, including pancreatic, triple-negative breast, and metastatic colon cancers.[2] A key mechanistic feature of this class of compounds is the induction of a strong, selective G2/M phase cell cycle arrest.[2][3]
Computational modeling and subsequent biological validation have suggested that some pyrido[3,4-b]indole derivatives may exert their anticancer effects by binding to and inhibiting MDM2, a critical negative regulator of the p53 tumor suppressor.[2][3] Inhibition of the MDM2-p53 interaction leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.
Furthermore, other derivatives of the pyrido[3,4-b]indole scaffold have been identified as non-covalent inhibitors of Bruton's tyrosine kinase (BTK), an attractive target for treating malignancies and inflammatory diseases.[4]
Neuropharmacological and Other Therapeutic Applications
The pyrido[3,4-b]indole scaffold is also a key component of molecules with neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[1] Additionally, certain derivatives have been investigated for their ability to antagonize α1B, α2A, and α2B adrenergic receptors, indicating potential uses in treating cardiovascular and metabolic disorders.[5]
The propanoic acid moiety of the target compound is structurally related to Indole-3-propionic acid (IPA), a tryptophan metabolite produced by gut microbiota.[6][7] IPA is known for its neuroprotective, antioxidant, and anti-inflammatory properties, acting through various molecular targets including the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR).[8][9] This suggests that this compound may also engage with these pathways.
Drug Discovery Screening Workflow
A systematic approach is essential for evaluating the therapeutic potential of this compound. The following workflow outlines a series of in vitro assays to characterize its biological activity.
Caption: High-level workflow for screening this compound.
Experimental Protocols
PART 1: ANTICANCER ACTIVITY SCREENING
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-468, Panc-1)[3]
-
Normal cell line (e.g., hTERT-immortalized retinal pigment epithelial cells)
-
This compound
-
DMEM/RPMI-1640 medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of the compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Cell Line | Tissue of Origin | Predicted Sensitivity |
| HCT116 | Colon Cancer | High |
| MDA-MB-468 | Breast Cancer (TNBC) | High |
| Panc-1 | Pancreatic Cancer | Moderate to High |
| hTERT-RPE1 | Normal Epithelial | Low (for selectivity) |
Objective: To investigate the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cells
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the compound for 24-48 hours.
-
Harvest and fix the cells in 70% ethanol.
-
Wash the cells and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Expected Outcome: Based on the activity of related compounds, an accumulation of cells in the G2/M phase is anticipated.[2]
Caption: Putative pathway for G2/M cell cycle arrest.
PART 2: TARGET-BASED AND MECHANISTIC ASSAYS
Objective: To determine if this compound can disrupt the interaction between MDM2 and p53.
Principle: An ELISA-based assay can be used to quantify the inhibition of the MDM2-p53 interaction. A plate is coated with recombinant MDM2 protein, and biotinylated p53 is added in the presence of the test compound. The amount of bound p53 is detected using streptavidin-HRP and a colorimetric substrate.
Procedure:
-
Coat a 96-well plate with recombinant MDM2 protein.
-
Add the test compound at various concentrations.
-
Add biotinylated p53 peptide.
-
Incubate to allow for binding.
-
Wash the plate and add streptavidin-HRP.
-
Add a TMB substrate and measure the absorbance.
Data Analysis: Calculate the percentage of inhibition of the MDM2-p53 interaction and determine the IC50 value.
Objective: To confirm the downstream effects of MDM2 inhibition by assessing the protein levels of p53 and its transcriptional target, p21.
Procedure:
-
Treat cancer cells with the test compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: An increase in the protein levels of p53 and p21 would support the hypothesis that the compound acts as an MDM2 inhibitor.[2]
References
-
Al-Ostoot, F. H., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Cancer Science & Therapy, 9(3), 398-408. [Link]
- Google Patents.
-
PubMed. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. [Link]
-
Deokar, H., et al. (2018). QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. Molecules, 23(10), 2548. [Link]
-
Wojciechowski, P., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences, 23(3), 1235. [Link]
-
PubMed. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. [Link]
-
Abildgaard, A., et al. (2019). Indole-3-Propionic Acid, a Tryptophan-Derived Bacterial Metabolite, Reduces Weight Gain in Rats. Nutrients, 11(3), 613. [Link]
-
PubMed. (2021). Discovery of pyrido[3,4-b]indol-1-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. [Link]
-
Skiba, A., et al. (2022). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. International Journal of Molecular Sciences, 23(17), 9993. [Link]
-
Allied Academies. Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives. [Link]
-
PubMed. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrido[3,4-b]indol-1-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9035056B2 - Pyrido[4,3-b]indole and pyrido[3,4-b]indole derivatives and methods of use - Google Patents [patents.google.com]
- 6. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Welcome to the technical support guide for 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. This document provides in-depth troubleshooting and practical advice for researchers encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and procedural steps to ensure successful and reproducible experimental outcomes.
Compound Profile and Fundamental Solubility Challenges
This compound is a derivative of the β-carboline family, a class of compounds known for their diverse biological activities and, frequently, their challenging solubility profiles.[1][2][3] Its chemical structure consists of a rigid, planar, tricyclic pyrido[3,4-b]indole core, which is inherently hydrophobic, and a flexible propanoic acid side chain, which introduces a hydrophilic, ionizable carboxylic acid group.
Key Physicochemical Properties:
-
Molecular Formula: C₁₄H₁₂N₂O₂[4]
-
Molecular Weight: 240.26 g/mol [4]
-
Predicted Lipophilicity (XLogP3): 2.1[4]
The primary challenge arises from this dual nature. The large, aromatic β-carboline core favors dissolution in organic solvents, while the carboxylic acid group suggests pH-dependent solubility in aqueous media. The molecule is amphoteric, meaning it possesses both acidic (carboxylic acid) and basic (pyridinic nitrogen) functional groups. This results in minimal aqueous solubility at its isoelectric point (pI), where the net charge is zero, and enhanced solubility at pH values significantly above or below the pKa of these groups.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and solubilization of this compound.
Q1: What is the recommended starting solvent for creating a stock solution?
For initial stock solutions, we strongly recommend using a polar aprotic organic solvent.
-
Dimethyl sulfoxide (DMSO) is the preferred choice. Many β-carboline compounds are soluble in DMSO.[2][5][6]
-
Dimethylformamide (DMF) is a suitable alternative to DMSO.[5]
-
Ethanol can also be used, though it may achieve a lower concentration than DMSO or DMF.[5]
Causality: These solvents are effective because they can disrupt the intermolecular forces (π-stacking) between the flat β-carboline rings while also solvating the propanoic acid side chain. For biological experiments, it is critical to prepare a high-concentration stock in the organic solvent to ensure the final concentration of the solvent in your aqueous experimental medium is minimal (<0.1%) to avoid solvent-induced artifacts.[5]
Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). Why?
This is the most common issue and is directly related to the compound's pKa values. At physiological pH (~7.4), the carboxylic acid group (pKa ~4-5) will be deprotonated (negatively charged), but the pyridinic nitrogen (pKa ~5-6) will be largely neutral. While the negative charge on the carboxylate enhances water solubility, the large, uncharged aromatic core remains highly hydrophobic, leading to overall poor solubility in neutral aqueous buffers. You are likely operating near the compound's isoelectric point.
Q3: How can I improve the aqueous solubility of this compound?
The key is to manipulate the pH to ensure the molecule is in a fully ionized state.
-
Acidic Conditions (pH < 4): Making the buffer acidic (e.g., using a citrate or acetate buffer) will protonate the basic nitrogen atoms in the pyrido[3,4-b]indole ring system, forming a cationic salt. This positively charged species will have significantly improved aqueous solubility.
-
Basic Conditions (pH > 9): Using a basic buffer (e.g., carbonate-bicarbonate or Tris buffer) will ensure the carboxylic acid group is fully deprotonated to its carboxylate form. This negatively charged species will also have improved solubility compared to the neutral form. A general rule for alkaloids is that their salt forms are more soluble in polar solvents.[2]
Protocol Validation: Always perform a small-scale test first. After preparing a solution at a specific pH, visually inspect for precipitation immediately and after several hours at the intended storage temperature.
Q4: Can I use sonication or gentle heating to aid dissolution?
Yes, these techniques can be beneficial, but with caution.
-
Sonication: A brief period in a sonication bath can help break up solid aggregates and accelerate the dissolution process, especially when preparing the initial organic stock solution.
-
Heating: Gentle warming (e.g., to 37-40°C) can increase the rate of dissolution. However, be mindful of compound stability. Prolonged heating is not recommended without prior stability data. Never heat organic solvents in a sealed vial due to pressure buildup.
Q5: My compound dissolves initially in the aqueous buffer but then crashes out. What's happening?
This typically occurs for one of two reasons:
-
Metastable Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will precipitate out to reach its true equilibrium solubility. This is common when a concentrated organic stock is diluted rapidly into an aqueous buffer where the compound has low solubility.
-
Buffer Interaction/Salting Out: High salt concentrations in some buffers can decrease the solubility of organic compounds, an effect known as "salting out." If your buffer has a high ionic strength, consider using a buffer with a lower salt concentration for your final dilution.
To mitigate this, dilute the organic stock solution slowly into the vigorously stirring (vortexing) aqueous buffer.[5] This helps to disperse the compound rapidly and avoid localized high concentrations that favor precipitation.
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution |
| Compound is insoluble in pure water. | The molecule is a zwitterion at neutral pH with a large hydrophobic core. | Do not use pure, unbuffered water. Use pH-adjusted buffers or an organic solvent for stock preparation. |
| Precipitation occurs immediately upon dilution of DMSO stock into PBS (pH 7.4). | Low solubility at physiological pH. Rapid dilution creates a supersaturated state. | 1. Dilute the stock solution dropwise into the vortexing buffer. 2. Consider using a co-solvent system (e.g., PBS with 5-10% ethanol) or a solubilizing agent like PEG 400.[6] 3. Use an alternative buffer with a more acidic or basic pH if the experiment allows. |
| Solution is cloudy after preparation. | Incomplete dissolution or presence of micro-precipitates. | 1. Briefly sonicate the solution. 2. Allow the solution to stir for a longer duration. 3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates. |
| Compound precipitates out of solution during storage at 4°C. | The compound's solubility is lower at reduced temperatures. | 1. Store the stock solution at room temperature if stability allows. 2. Before use, allow the solution to warm to room temperature and sonicate briefly to redissolve any precipitate. 3. For aqueous solutions, it is often best to prepare them fresh daily. Storing aqueous solutions of β-carbolines for more than one day is generally not recommended.[5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a reliable method for preparing a concentrated stock solution for use in most cell-based assays.
Materials:
-
This compound (MW: 240.26 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vial or microcentrifuge tube
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-Weighing Preparation: Ensure the vial is clean and dry. If possible, purge the vial with an inert gas like argon or nitrogen to displace air and moisture.
-
Weighing the Compound: Accurately weigh out 2.40 mg of the compound and transfer it directly into the vial.
-
Adding Solvent: Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolution:
-
Cap the vial securely.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If solids persist, place the vial in a sonicating water bath for 5-10 minutes.
-
Visually inspect the solution against a dark background to ensure it is clear and free of particulates.
-
-
Storage: Store the stock solution tightly capped in the amber vial at -20°C for long-term storage. For frequent use, aliquots can be stored at 4°C for short periods. Bring to room temperature and vortex before each use.
Visualization: Systematic Solvent & Buffer Selection Workflow
The following decision tree provides a logical workflow for selecting the appropriate solubilization strategy based on your experimental requirements.
Caption: Decision tree for selecting a solubilization strategy.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5375436, 3-(9H-pyrido(3,4-b)indol-1-yl)propanoic acid. Retrieved from [Link]
-
Marx, S., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. International Journal of Molecular Sciences, 20(6), 1491. Available at: [Link]
-
Semantic Scholar. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. Retrieved from [Link]
-
ResearchGate (2013). In which solvents are beta-carboline alkaloids soluble?. Retrieved from [Link]
-
National Center for Biotechnology Information (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. PubMed. Retrieved from [Link]
-
ResearchGate (2017). How dissolve beta-CCB?. Retrieved from [Link]
Sources
- 1. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(9H-pyrido(3,4-b)indol-1-yl)propanoic acid | C14H12N2O2 | CID 5375436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Guide: Optimizing the Synthesis of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of β-carboline derivatives. The 9H-pyrido[3,4-b]indole (β-carboline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds with applications in neuroscience and oncology.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields.
Part 1: Overview of the Synthetic Pathway
The most reliable and common method for constructing the β-carboline core is the Pictet-Spengler reaction.[3] For the target molecule, the synthesis is logically a two-stage process:
-
Pictet-Spengler Cyclization: Condensation of tryptamine with a C4 aldehyde-acid equivalent, typically 4-oxobutanoic acid (succinaldehydic acid) or its ester, under acidic conditions. This forms the C1-substituted tetrahydro-β-carboline (THβC) intermediate.
-
Aromatization (Dehydrogenation): Oxidation of the THβC intermediate to yield the final, fully aromatic β-carboline product.
This two-stage approach allows for optimization at each distinct chemical transformation, providing critical control points for maximizing the overall yield.
Caption: A logical workflow for troubleshooting low-yield synthesis.
Q2: I'm struggling with the initial Pictet-Spengler reaction. What are the critical parameters to consider for reacting tryptamine with 4-oxobutanoic acid?
A: The success of the Pictet-Spengler reaction is highly dependent on the reaction conditions, which must be tuned to the specific substrates. [4]The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. [3]
-
Acid Catalyst: An acid is required to catalyze the formation of the iminium ion. Trifluoroacetic acid (TFA) is an excellent starting point as it is effective and often provides clean reactions. [5][6]If TFA fails, stronger protic acids like HCl in an appropriate solvent can be tested.
-
Solvent Choice: The solvent plays a crucial role. While protic solvents can be used, aprotic solvents like dichloromethane (CH₂Cl₂), dichloroethane (DCE), or toluene often give superior yields by better solvating the intermediates and preventing side reactions. [3][4]* Reactant Stability: 4-oxobutanoic acid can be unstable and prone to polymerization. Using the more stable methyl or ethyl ester (e.g., methyl 4-oxobutanoate) is highly recommended. The ester can be hydrolyzed to the carboxylic acid after the aromatization step.
-
Temperature and Concentration: Start the reaction at room temperature. If the reaction is slow, gentle heating to reflux may be required. Running the reaction at high dilution can sometimes minimize bimolecular side reactions.
| Parameter | Recommendation | Rationale |
| Aldehyde Source | Methyl 4-oxobutanoate | More stable than the free acid, preventing polymerization. |
| Catalyst | Trifluoroacetic Acid (TFA) | Effective catalysis with minimal side reactions for many substrates. [5][6] |
| Solvent | Dichloromethane (CH₂Cl₂) | Aprotic, good solubility for reactants, easily removed. [4] |
| Temperature | Room Temperature to Reflux | Start at RT; increase heat only if conversion is low after several hours. |
Q3: The aromatization (dehydrogenation) of my THβC intermediate is inefficient and gives multiple byproducts. How can I improve this step?
A: Aromatization is a critical step that requires a careful choice of oxidant. The goal is to achieve complete dehydrogenation without causing degradation of the β-carboline core or the propanoic acid side chain.
-
Mechanism of Choice: The three most common and effective methods are catalytic transfer dehydrogenation (Pd/C), oxidation with activated manganese dioxide (MnO₂), and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Comparison of Common Oxidants:
| Oxidant | Typical Conditions | Pros | Cons |
| 10% Pd/C | High-boiling solvent (xylene, decalin), reflux. | High yielding, catalyst is filtered off. | Harsh conditions, may cause decarboxylation. |
| MnO₂ | CH₂Cl₂ or CHCl₃, reflux, large excess (10-20 eq.). | Mild conditions, good for sensitive substrates. [7] | Requires large excess, long reaction times, filtration of fine powder. |
| DDQ | Dioxane or Toluene, RT to 80 °C. | Very efficient, often fast and clean. | Stoichiometric, expensive, requires careful purification to remove hydroquinone byproduct. |
-
Recommendation: Start with activated MnO₂ . While it may require longer reaction times and a large excess, it is generally the mildest method and is less likely to cause degradation of your target molecule. If yields are still low, exploring DDQ would be the next logical step.
Q4: I have difficulty purifying the final product, this compound. What is the best approach?
A: The final product is an amino acid derivative containing a basic pyridine nitrogen, a weakly acidic indole N-H, and a carboxylic acid group. This amphoteric, potentially zwitterionic, nature can make it poorly soluble in many common organic solvents and challenging to purify via standard silica gel chromatography.
-
Purification as an Ester: The easiest strategy is to perform the synthesis using an ester of 4-oxobutanoic acid (as recommended in Q2) and carry the ester through the aromatization step. The resulting β-carboline ester will be much less polar and can be readily purified by standard silica gel column chromatography. The final step would be a simple ester hydrolysis (e.g., using LiOH or NaOH) to yield the pure carboxylic acid.
-
Purification of the Free Acid: If you have already synthesized the free acid, purification options include:
-
Recrystallization: Try dissolving the crude product in a minimal amount of a polar protic solvent like ethanol, methanol, or acetic acid, and then induce crystallization by adding a less polar co-solvent or by cooling.
-
Acid-Base Extraction: Dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer (e.g., with dilute HCl) to precipitate your purified product.
-
Reverse-Phase Chromatography: If all else fails, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid is often effective for purifying polar, amphoteric compounds.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of Methyl 3-(1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-1-yl)propanoate
-
To a solution of tryptamine (1.60 g, 10 mmol) in dry dichloromethane (100 mL) under a nitrogen atmosphere, add methyl 4-oxobutanoate (1.28 g, 11 mmol, 1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add trifluoroacetic acid (TFA) (1.14 g, 0.77 mL, 10 mmol, 1.0 eq) dropwise over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 10% MeOH in CH₂Cl₂). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 2-10% methanol in dichloromethane) to afford the title compound as a solid or viscous oil.
Protocol 2: Aromatization to Methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate
-
Dissolve the purified tetrahydro-β-carboline intermediate (2.58 g, 10 mmol) in chloroform (150 mL).
-
Add activated manganese dioxide (MnO₂) (8.7 g, 100 mmol, 10 eq). Note: The quality of MnO₂ is critical for reaction success.
-
Heat the suspension to reflux and stir vigorously. Monitor the reaction by TLC. The reaction may take 24-48 hours for full conversion.
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite®. Wash the Celite pad thoroughly with chloroform and methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 50-100% ethyl acetate in hexanes) to yield the aromatic ester.
Protocol 3: Hydrolysis to the Final Product
-
Dissolve the purified methyl ester (2.54 g, 10 mmol) in a mixture of tetrahydrofuran (THF) (40 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20 mmol, 2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water (20 mL) and acidify to pH ~5-6 with 1M HCl. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product, this compound.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel 1-Substituted β- Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 9. researchgate.net [researchgate.net]
stability of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid in different solvents
Welcome to the technical support resource for 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid (also known as β-carboline-1-propionic acid). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling and analyzing this compound. As Senior Application Scientists, we have curated this information to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound is influenced by several factors inherent to its structure. The key vulnerabilities are its indole core, the pyrido-nitrogen, and the propanoic acid side chain. Researchers should control for:
-
pH: The indole ring system can be susceptible to degradation under strongly acidic conditions, potentially leading to polymerization or rearrangement.[1]
-
Solvent Type: Protic solvents, especially alcohols like methanol or ethanol, can react with the carboxylic acid group to form esters, particularly under acidic conditions or with prolonged storage. Aprotic solvents are generally more inert.
-
Oxidation: The electron-rich indole nucleus is susceptible to oxidation. Dissolved oxygen or exposure to oxidizing agents can lead to the formation of undesired byproducts.
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Light: Many aromatic and heterocyclic compounds, including β-carbolines, are photosensitive. Exposure to UV or even ambient light can induce photolytic degradation.[2][3]
-
Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis, oxidation, and reactions with solvents.[4]
Q2: What are the recommended solvents for preparing stock solutions for short-term vs. long-term storage?
For optimal stability, solvent choice is critical.
-
Long-Term Storage (Months to Years): High-quality, anhydrous aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating concentrated, frozen (-20°C or -80°C) stock solutions. Acetonitrile is another suitable option. These solvents are non-reactive towards the carboxylic acid group.
-
Short-Term Storage (Days to Weeks): For immediate experimental use, in addition to the above, other solvents can be used with caution. While alcohols (methanol, ethanol) are effective solubilizing agents, they pose a risk of esterification. If used, solutions should be prepared fresh and stored at low temperatures for no more than a few days. Aqueous buffers should be prepared fresh and maintained at a stable, near-neutral pH if possible.
Q3: What are the best practices for preparing and storing stock solutions to maximize stability?
To preserve the integrity of your compound, follow these guidelines:
-
Use High-Purity Solvents: Always use anhydrous, HPLC-grade or higher purity solvents to minimize contaminants that could catalyze degradation.
-
Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling.
-
Inert Atmosphere: For ultimate long-term stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidation.
-
Control Temperature: Store stock solutions at -20°C or, preferably, -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Monitor Purity: Periodically check the purity of long-term stock solutions using a stability-indicating analytical method, such as HPLC, before critical experiments.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your research.
Problem 1: "I'm seeing a new, less polar peak in my HPLC analysis after storing my compound in methanol for a week."
-
Likely Cause: Esterification. The most probable cause is the reaction between the propanoic acid side chain of your molecule and the methanol solvent, forming the corresponding methyl ester. This reaction is often catalyzed by trace amounts of acid. The resulting ester is less polar than the parent carboxylic acid, causing it to elute later on a reverse-phase HPLC column.
-
Verification & Solution:
-
Mass Spectrometry: Analyze the new peak by LC-MS. The methyl ester will have a molecular weight that is 14.02 Da higher than the parent compound (a -COOH group of 45.02 Da is replaced by a -COOCH₃ group of 59.04 Da).
-
Solvent Change: Immediately switch to an aprotic solvent like DMSO or acetonitrile for stock solutions.
-
Fresh Preparation: If methanol is required for your experimental buffer, prepare the working solution immediately before use from a fresh aprotic stock. Do not store the compound in methanol-based solutions.
-
Problem 2: "My compound's purity is decreasing in an acidic aqueous buffer (pH 4), and I see several new small peaks in the chromatogram."
-
Likely Cause: Acid-Catalyzed Degradation. The β-carboline core, containing an indole moiety, can be unstable under acidic conditions.[1] The acidic environment can lead to protonation of the indole ring, making it susceptible to hydrolysis, rearrangement, or even dimerization/polymerization, resulting in multiple degradation products.
-
Verification & Solution:
-
pH Stability Study: Perform a quick stability check by incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7.4) for a set period and analyzing the purity by HPLC. This will confirm the pH-dependency of the degradation.
-
Adjust Formulation: If your experiment allows, increase the pH of your buffer to a more neutral range (pH 6-7.5) where the compound is likely more stable.
-
Minimize Incubation Time: Reduce the time the compound spends in the acidic buffer before analysis or use.
-
Problem 3: "The color of my stock solution in DMSO has developed a slight yellow/brown tint after several weeks at -20°C."
-
Likely Cause: Oxidation. This discoloration is often a sign of minor oxidative degradation. The electron-rich indole ring is a primary target for oxidation, which can be initiated by small amounts of dissolved oxygen in the solvent or air in the vial headspace, especially if the solution has undergone multiple freeze-thaw cycles.
-
Verification & Solution:
-
Analytical Check: Analyze the tinted solution by HPLC-UV/MS. Compare the chromatogram to a freshly prepared standard. Look for new, often more polar, impurity peaks which may correspond to N-oxides or hydroxylated species.
-
Improve Storage Protocol: Prepare smaller aliquots to minimize freeze-thaw cycles. Before freezing, gently flush the vial headspace with an inert gas (argon or nitrogen) to displace oxygen. Ensure vials are sealed tightly with high-quality caps.
-
Experimental Protocol: Forced Degradation Study
To definitively assess the stability of this compound in your specific experimental solvents, a forced degradation (stress testing) study is the most robust approach.[2][5] This study deliberately exposes the compound to harsh conditions to identify potential degradation pathways and products.
Objective: To determine the intrinsic stability of the compound and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), DMSO, Water (HPLC-grade)
-
Stress Reagents: 1M Hydrochloric Acid (HCl), 1M Sodium Hydroxide (NaOH), 30% Hydrogen Peroxide (H₂O₂)
-
Equipment: Calibrated HPLC system with UV or PDA detector, LC-MS system (recommended), pH meter, calibrated oven, photostability chamber, analytical balance, volumetric flasks, autosampler vials.
Step-by-Step Methodology
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable aprotic solvent (e.g., ACN or DMSO) to prepare a 1 mg/mL stock solution.
2. Stress Conditions:
-
For each condition below, prepare a sample in a clear vial and a control sample (compound in solvent, stored at 5°C in the dark). Aim for 5-20% degradation.[6] Adjust stress duration if needed.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1M HCl.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with 1M NaOH, and dilute with mobile phase to a final concentration of ~50 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with 1M HCl, and dilute with mobile phase to ~50 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to ~50 µg/mL.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.[4]
-
Also, place a vial of the stock solution (e.g., in DMSO) in the oven.
-
After incubation, cool, dissolve the solid (if tested), and dilute to ~50 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution (~50 µg/mL in a quartz cuvette or clear vial) and a thin layer of solid powder to light in a photostability chamber.
-
Follow ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Analyze the samples after exposure.
-
3. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent peak from all degradation products. A gradient reverse-phase method on a C18 column is a good starting point.
-
Example Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in ACN.
-
Gradient: Start with a low %B, ramp up to a high %B to elute all components.
-
Detection: Use a PDA detector to check for peak purity. Monitor at a UV maximum of the parent compound.
-
-
Inject all stressed samples, the control sample, and a blank.
4. Data Interpretation:
-
Calculate the percentage of degradation for each condition: % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100
-
Assess peak purity of the parent peak in the stressed samples to ensure the method is stability-indicating.
-
Use LC-MS to obtain mass data on the degradation products to help elucidate their structures.
Summary of Expected Stability Data
The following table illustrates how to present the results from a forced degradation study. (Note: Data is hypothetical for illustrative purposes).
| Stress Condition | Solvent | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical m/z) |
| Acid Hydrolysis | 1M HCl / ACN | 8 hours | 60°C | 18.5% | m/z 213.1, m/z 259.1 |
| Base Hydrolysis | 1M NaOH / ACN | 8 hours | 60°C | 3.2% | Minor peaks observed |
| Oxidation | 30% H₂O₂ / ACN | 24 hours | RT | 25.1% | m/z 256.1 (M+O), m/z 272.1 (M+2O) |
| Thermal (Solution) | DMSO | 48 hours | 70°C | 1.5% | No significant degradation |
| Photolytic (Solution) | ACN:Water | 24 hours | ICH Q1B | 12.8% | m/z 238.1 |
| Control (Methanol) | Methanol | 7 days | RT | 9.5% | m/z 254.1 (Methyl Ester) |
Workflow and Visualization
Decision Workflow for Solvent Selection & Stability Assessment
The following diagram outlines the logical process a researcher should follow when working with a new compound like this compound.
Caption: Decision workflow for handling, storing, and troubleshooting the stability of a research compound.
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
BioCrick. 7-Hydroxy-beta-carboline-1-propionic acid. [Link]
-
Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Aboul-Enein, H. Y., & Loutfy, M. A. (2012). Analytical and Preparative Chiral Separation of β-Carboline Derivatives, LDL Oxidation Inhibitors, Using HPLC and CE Methodologies: Determination of Enantiomeric Purity. Chromatographia, 75(7-8), 347-354. [Link]
-
Shinde, et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 61, 1-12. [Link]
-
Krause, W., Mengel, H., & Nordholm, L. (1989). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 78(8), 622-6. [Link]
-
PubChem. 7-Hydroxy-beta-carboline-1-propionic acid. [Link]
-
Clavé, et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9064-9074. [Link]
-
PubChem. 7-Methoxy-Beta-Carboline-1-Propionic Acid. [Link]
-
MDPI. (2024). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
PlantaeDB. 7-Methoxy-Beta-Carboline-1-Propionic Acid - Chemical Compound. [Link]
-
Chem-Add. This compound. [Link]
-
PubChem. 3-(9H-pyrido(3,4-b)indol-1-yl)propanoic acid. [Link]
-
PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. [Link]
-
PubMed. (1998). Possibility of the involvement of 9H-pyrido[3,4-b]indole (norharman) in carcinogenesis via inhibition of cytochrome P450-related activities and intercalation to DNA. [Link]
-
PubMed. (2000). Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. [Link]
-
Bjeldanes, L. F., et al. (1991). Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. Chemical Research in Toxicology, 4(2), 153-158. [Link]
-
Journal of Chemistry and Technologies. (2022). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]
Sources
- 1. Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting experiments with 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Welcome to the technical support center for 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimentation with this compound. As a harmala alkaloid, also known as β-carboline-1-propionic acid, its unique chemical properties require careful consideration to ensure experimental success and data integrity.
I. Compound Identification and Key Properties
What is this compound?
This compound is a tricyclic indole alkaloid belonging to the β-carboline family.[1] These compounds are of significant interest due to their wide range of biological activities.[2] The core structure, a pyrido[3,4-b]indole, is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[3]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [1] |
| Molecular Weight | 240.26 g/mol | [1] |
| Synonyms | β-Carboline-1-propionic acid | [4] |
| Appearance | Crystalline solid | [5] |
II. Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing both the "what to do" and the "why" based on the compound's chemical nature.
A. Solubility and Solution Preparation
Question 1: I'm having trouble dissolving this compound. What solvents should I use?
This is the most frequently encountered issue. Due to its rigid, planar heterocyclic structure and the presence of both a carboxylic acid and a basic nitrogen, its solubility is limited in aqueous solutions at neutral pH.
-
Expert Insight: The protonation state of the pyridine nitrogen and the deprotonation of the carboxylic acid are pH-dependent, influencing solubility. At neutral pH, the compound may exist as a zwitterion, which can limit its solubility in water.
-
Recommended Solvents: This compound is generally soluble in organic solvents.[6] For a structurally similar compound, indole-3-propionic acid, the solubility in ethanol, DMSO, and dimethylformamide (DMF) is approximately 30 mg/mL.[7]
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Estimated Solubility | Notes |
| DMSO | ~30 mg/mL | Common choice for in vitro assays. Be mindful of final DMSO concentration in your experiment. |
| Ethanol | ~30 mg/mL | Suitable for some applications, but can be toxic to cells at higher concentrations. |
| DMF | ~30 mg/mL | Can be used as an alternative to DMSO. |
-
Troubleshooting Workflow:
Question 2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common consequence of the compound's low aqueous solubility. The key is to avoid exceeding the solubility limit in the final aqueous solution.
-
Causality: When a concentrated DMSO stock is added to an aqueous medium, the local concentration of the compound can momentarily exceed its solubility limit, causing it to crash out of solution.
-
Mitigation Strategies:
-
Lower the Final Concentration: If your experimental design allows, use a lower final concentration of the compound.
-
Increase the Final DMSO Concentration: While not always ideal due to potential toxicity, a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) can help maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Use a Co-solvent System: For particularly challenging situations, a pre-mixed co-solvent system can be effective. A ternary system of PEG 400, ethanol, and water can be a good starting point for in vivo applications.[8]
-
B. Stability and Storage
Question 3: How should I store the solid compound and my stock solutions? Is it light-sensitive?
Proper storage is crucial to maintain the integrity of the compound. The β-carboline scaffold is known to be photoactive, and exposure to light, especially UV light, can lead to degradation.[9]
-
Storage Recommendations:
-
Solid Compound: Store at -20°C, protected from light in a tightly sealed container.[6]
-
Stock Solutions: Aliquot stock solutions into light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Question 4: Is the compound stable at different pH values?
The stability of β-carbolines can be influenced by pH. Acidic conditions can favor the formation and interconversion of some β-carboline derivatives.[10][11]
-
Recommendations:
-
For long-term storage of aqueous solutions (if necessary), use a buffer at or near neutral pH.
-
If your experiment requires acidic or basic conditions, prepare fresh working solutions and use them promptly.
-
Consider performing a stability check in your experimental buffer if the compound will be incubated for an extended period.
-
C. Assay Interference
Question 5: I'm seeing high background in my fluorescence-based assay. Could the compound be interfering?
Yes, this is a very likely source of interference. The β-carboline scaffold is intrinsically fluorescent.[1][13]
-
Mechanism of Interference: These compounds typically absorb UV light and emit in the blue-violet range of the visible spectrum.[14] This can lead to false-positive signals in assays that use similar excitation and emission wavelengths.
Table 3: Reported Fluorescence Properties of Related β-Carbolines
| Compound | Excitation (nm) | Emission (nm) | Source |
| General β-carbolines | 300 | 433 | [14] |
| 1,3-diaryl-β-carbolines | 308-337 | 387-409 | [13] |
| Harmane in blood | 300 | 435 | [15] |
-
Troubleshooting Workflow for Assay Interference:
Question 6: My results are inconsistent or suggest off-target effects. Could the compound be binding non-specifically?
Yes, the planar, heterocyclic structure of β-carbolines makes them prone to non-specific interactions with various biological macromolecules.
-
Known Off-Target Interactions:
-
DNA Intercalation: The planar ring system can intercalate between the base pairs of DNA, which can interfere with DNA-related assays and induce cytotoxicity.[2]
-
Protein Binding: β-carbolines have been shown to bind to a variety of receptors and enzymes, including serotonin receptors, dopamine receptors, and monoamine oxidases (MAOs).[5][16] This can lead to off-target effects in cell-based assays and false positives in screening campaigns.
-
-
Recommendations:
-
Counter-Screening: If you identify activity in a primary screen, it is essential to perform counter-screens against relevant off-targets to confirm specificity.
-
Assay Buffer Optimization: Including a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in your assay buffer can help to disrupt non-specific hydrophobic interactions.
-
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.40 mg of this compound (MW = 240.26 g/mol ) in a sterile, light-protected microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting your 10 mM DMSO stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Final Dilution: Add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed cell culture medium. Vortex immediately and vigorously to ensure rapid mixing and prevent precipitation. This results in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium.
IV. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Lama, M., et al. (2021). Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines. ACS Omega, 6(18), 12055–12065.
-
ChemBK. (2024). β-Carboline-1-propanoic acid. Retrieved from [Link]
-
Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9136–9147.
-
A spectroscopic study of the interaction of the fluorescent beta-carboline-3-carboxylic acid N-methylamide with DNA constituents: nucleobases, nucleosides and nucleotides. (2007). Photochemical & Photobiological Sciences, 6(8), 887-895.
-
Grella, B., et al. (2003). Binding of beta-carbolines at 5-HT(2) serotonin receptors. Bioorganic & Medicinal Chemistry Letters, 13(24), 4421-4425.
-
Cisneros Mejorado, A. J. (2017). How dissolve beta-CCB? ResearchGate. Retrieved from [Link]
-
Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. (2022). RSC Advances, 12(33), 21445-21455.
-
Balón, M., et al. (1993). Acid–base and spectral properties of β-carbolines. Part 1. Tetrahydro-β-carbolines. Journal of the Chemical Society, Perkin Transactions 2, (1), 91-97.
-
Herraiz, T., et al. (2003). Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes. Chemical Research in Toxicology, 16(5), 636-643.
-
Fluorescence Spectra of the Various b-Carbolines Upon Incubation with... (n.d.). ResearchGate. Retrieved from [Link]
-
Bio-elicitation of β-carboline alkaloids in Cell Suspension Culture of Peganum harmala L. (2023). ResearchGate.
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Diem, S., et al. (2001). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 49(12), 5993-5998.
-
Louis, E. D., et al. (2005). Elevation of blood β-carboline alkaloids in essential tremor. Neurology, 65(5), 757-761.
-
Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. ACS Publications.
-
Herraiz, T. (2002). Identification and occurrence of the novel alkaloid pentahydroxypentyl-tetrahydro-beta-carboline-3-carboxylic acid as a tryptophan glycoconjugate in fruit juices and jams. Journal of Agricultural and Food Chemistry, 50(17), 4842-4847.
-
PubChem. (n.d.). 7-Hydroxy-beta-carboline-1-propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
C. Lorenzini, et al. (2008). Mechanisms of DNA damage by photoexcited 9-methyl-β-carbolines. Photochemical & Photobiological Sciences, 7(6), 681-689.
-
Allen, M. S., et al. (1996). Predictive binding of beta-carboline inverse agonists and antagonists via the CoMFA/GOLPE approach. Journal of Medicinal Chemistry, 39(19), 3747-3756.
-
Cayman Chemical. (2022). Indole-3-propionic Acid. Product Information.
-
β-Carboline-1-propionic acid alkaloid: antileishmanial and cytotoxic effects. (2019). Revista Brasileira de Farmacognosia, 29(6), 735-742.
-
Jug, U., et al. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. International Journal of Molecular Sciences, 23(19), 11928.
-
Cik, G., et al. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 25(24), 5849.
-
Vione, D., et al. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Water, 13(16), 2269.
-
Falyouna, O., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100821.
-
Cao, R., et al. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500.
-
ResearchGate. (n.d.). Structure of this compound. Retrieved from [Link]
-
Joshi, A., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 9(7), 206-213.
-
Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (2020). Molecules, 25(18), 4238.
-
ResearchGate. (n.d.). Esterification of this compound from.... Retrieved from [Link]
-
Determining the molecular basis for the pH-dependent interaction between 2'-deoxynucleotides and 9H-pyrido[3,4-b]indole in its ground and electronic excited states. (2014). Physical Chemistry Chemical Physics, 16(31), 16547-16562.
-
Li, Y., et al. (2024). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. European Journal of Medicinal Chemistry, 274, 116538.
-
Budai, L., et al. (2021). The pH-Dependent Controlled Release of Encapsulated Vitamin B 1 from Liposomal Nanocarrier. Pharmaceutics, 13(10), 1583.
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 976356.
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2018). ResearchGate.
-
Possibility of the involvement of 9H-pyrido[3,4-b]indole (norharman) in carcinogenesis via inhibition of cytochrome P450-related activities and intercalation to DNA. (1999). Carcinogenesis, 20(9), 1753-1760.
Sources
- 1. 7-Hydroxy-beta-carboline-1-propionic acid | CAS:215934-15-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Showing Compound 3-Carboxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-propanoic acid (FDB013456) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Beta-Carboline-1-propanoic acid | CAS 89915-39-9 | ScreenLib [screenlib.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of DNA damage by photoexcited 9-methyl-β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and occurrence of the novel alkaloid pentahydroxypentyl-tetrahydro-beta-carboline-3-carboxylic acid as a tryptophan glycoconjugate in fruit juices and jams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acid–base and spectral properties of β-carbolines. Part 1. Tetrahydro-β-carbolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elevation of blood β-carboline alkaloids in essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Assay Conditions for 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Introduction
Welcome to the technical support guide for 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. This molecule belongs to the β-carboline class of compounds, which are based on the pyrido[3,4-b]indole scaffold.[1][2] This structural motif is a cornerstone in medicinal chemistry, serving as a framework for developing therapeutics against cancer, parasitic infections, and neurological disorders.[2][3][4][5][6]
However, the unique physicochemical properties of this compound, particularly its planar heterocyclic structure and intrinsic fluorescence, present specific challenges in experimental design.[7][8] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges. We will move from fundamental compound handling to advanced troubleshooting in specific assay formats, ensuring the generation of robust and reproducible data.
Section 1: Compound Properties & Handling - The Foundation for Success
Accurate and reliable data begins with proper handling and preparation of the compound. This section addresses the most common initial questions regarding this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties I should be aware of?
Understanding the basic properties of the compound is the first step in experimental design. Key parameters are summarized below.
| Property | Value | Data Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | PubChem CID 5375436[1] |
| Molecular Weight | 240.26 g/mol | PubChem CID 5375436[1] |
| Chemical Class | β-Carboline, Harmala Alkaloid | ChEBI / FooDB[1][9] |
| Structure | ResearchGate[10] |
Q2: How should I prepare and store stock solutions to ensure stability and solubility?
This is arguably the most critical step. Improper solubilization is a primary source of assay variability.
-
Recommended Solvent: Due to the heterocyclic nature of the pyridoindole core, aqueous solubility is limited. We strongly recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-50 mM). Ensure the DMSO is anhydrous and of high purity.
-
Preparation Protocol:
-
Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Vortex vigorously for 1-2 minutes. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates before use.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light, as indole derivatives can be photosensitive, potentially leading to the formation of photo-adducts that can interfere with biological assays.[11][12]
Q3: My stock solution has been stored for a while. Is it still good?
While storage in aliquots at -80°C minimizes degradation, it is good practice to qualify older stock solutions before critical experiments. A simple method is to run a UV-Vis spectrum and compare it to the spectrum of a freshly prepared solution. Significant changes in the absorption profile or maximal absorbance (λ_max_) may indicate degradation.
Section 2: General Assay Optimization & Troubleshooting
This section provides a systematic approach to adapting the compound for use in any assay format, with a focus on preemptively solving the most common problems: insolubility and fluorescence interference.
Troubleshooting Guide: Compound Precipitation in Aqueous Buffer
Issue: "I diluted my DMSO stock into my aqueous assay buffer (e.g., PBS, DMEM), and I see a cloudy precipitate."
This is the most common failure mode. The final concentration of DMSO in the assay must be high enough to maintain solubility but low enough to not affect the biological system.
Causality: The compound is significantly less soluble in high-dielectric, protic solvents like water compared to aprotic solvents like DMSO.[7] When the DMSO concentration is drastically lowered upon dilution, the compound crashes out of solution.
Solutions & Protocol:
-
Decrease the Final Compound Concentration: This is the simplest solution. Your required concentration may exceed the compound's solubility limit in the final buffer.
-
Increase the Final DMSO Concentration: Most cell-based and enzymatic assays can tolerate 0.1% to 0.5% DMSO without significant effects. Always determine the tolerance of your specific system in a vehicle control experiment.
-
Use of Pluronic F-127: For particularly challenging cases, a non-ionic surfactant like Pluronic F-127 can be used to improve solubility in aqueous media. Prepare a 20% (w/v) stock of Pluronic F-127 in DMSO and use this co-solvent system to prepare your compound stock.
Protocol: Determining Maximum Solubility
-
Prepare serial dilutions of your compound in 100% DMSO (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 1 mM).
-
In a clear microplate, add 99 µL of your final assay buffer to multiple wells.
-
Add 1 µL of each DMSO stock dilution to the buffer (this creates a 1:100 dilution and a final DMSO concentration of 1%).
-
Mix well and let the plate sit at the assay temperature (e.g., 37°C) for 30 minutes.
-
Visually inspect for precipitation. You can also measure light scatter at 600-650 nm on a plate reader; a significant increase over the vehicle control indicates precipitation.
-
The highest concentration that remains clear is your working maximum for that specific buffer and DMSO concentration.
Troubleshooting Guide: Intrinsic Fluorescence Interference
Issue: "My fluorescence-based assay (e.g., GFP reporter, calcium imaging) has very high background noise after adding the compound."
Causality: Pyridoindole derivatives are known to be intrinsically fluorescent.[8][13] The compound itself is likely emitting light in the same spectral region as your assay's fluorophore, leading to high background and masking the biological signal.
Solutions & Protocol:
-
Characterize the Interference: You must first determine the compound's excitation and emission spectra.
Protocol: Measuring Compound Fluorescence Spectra
-
Prepare a solution of the compound in your final assay buffer at the highest intended concentration.
-
Use a spectrofluorometer to measure the excitation spectrum (by scanning excitation wavelengths while holding emission constant at an estimated peak) and the emission spectrum (by exciting at the determined λ_max_ excitation and scanning emission wavelengths).[7]
-
Compare the compound's emission peak to that of your assay's fluorophore. A significant overlap confirms interference.
-
-
Change Your Fluorophore: The best solution is to switch to a detection fluorophore that is spectrally distinct from your compound. For example, if your compound fluoresces in the blue-green range, switch to a red or far-red dye.
| Common Fluorophore | Typical Ex/Em (nm) | Potential for Interference |
| DAPI / Hoechst | ~350 / ~460 | High |
| GFP / Fluorescein | ~488 / ~510 | High |
| Rhodamine / TRITC | ~550 / ~575 | Moderate |
| Alexa Fluor 647 / Cy5 | ~650 / ~670 | Low |
-
Switch to a Different Assay Modality: If changing fluorophores is not possible, consider an alternative assay format that is not fluorescence-based, such as:
-
Luminescence: (e.g., Luciferase reporter assays)
-
Colorimetric: (e.g., ELISA, MTS/MTT assays)
-
Label-Free: (e.g., Surface Plasmon Resonance for binding studies)
-
Section 3: Specific Assay Workflows & Troubleshooting
Cell-Based Assays (e.g., Antiproliferative IC₅₀ Determination)
Pyrido[3,4-b]indoles have shown potent anticancer activity, making proliferation and cytotoxicity assays common applications.[5][6]
Troubleshooting Q&A for Cell-Based Assays:
-
Q: My IC₅₀ values are inconsistent between experiments. What's wrong?
-
A: This often traces back to inconsistent compound concentration. Re-verify your stock solution preparation and ensure the compound is fully dissolved. Crucially, confirm that the compound is not precipitating in the cell culture medium, especially in the presence of serum proteins which can affect solubility. Run the solubility check protocol (Section 2) using your complete cell culture medium.
-
-
Q: Could the compound be interfering with my MTS/MTT assay readout?
-
A: Yes. Colored compounds can absorb light at the same wavelength as the formazan product, and reducing agents can chemically react with the tetrazolium salt. You must run a cell-free interference control.
-
Protocol: Prepare a 96-well plate with your complete cell culture medium but no cells . Add the same serial dilutions of your compound as you would in a normal experiment. Add the MTS/MTT reagent and incubate for the same period. If you see a signal that changes with compound concentration, you have direct interference. In this case, you must switch to an orthogonal viability assay, such as a luminescence-based assay (e.g., CellTiter-Glo®) that measures ATP levels.
-
Aryl Hydrocarbon Receptor (AHR) Activation Assays
Related indole- and pyridoindole-based compounds are known activators of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[11][12][14]
Troubleshooting Q&A for AHR Assays:
-
Q: I see induction of my AHR reporter gene (e.g., CYP1A1-luciferase), but how do I confirm it is AHR-dependent?
-
A: This is a critical validation step. The most direct method is to use a specific AHR antagonist, such as CH-223191. Co-treatment of your compound with the antagonist should block the reporter gene induction. If the signal persists, it may be due to off-target effects or direct interference with the luciferase enzyme.
-
-
Q: My compound is fluorescent. Can I use a CYP1A1 EROD (7-ethoxyresorufin-O-deethylase) assay?
-
A: The EROD assay measures the conversion of a non-fluorescent substrate to the highly fluorescent resorufin. If your compound's fluorescence overlaps with resorufin's emission (~585 nm), it will cause significant interference. You must perform the spectral scan described in Section 2. If there is an overlap, a luciferase reporter assay or measuring CYP1A1 mRNA levels by qRT-PCR are superior alternatives.[11]
-
References
- BenchChem. (n.d.). Application Notes and Protocols for Fluorescence Spectroscopy of Pyridoindole Compounds.
- Reddy, B. V. S., et al. (2014). One-pot synthesis of highly fluorescent pyrido[1,2-a]indole derivatives through C-H/N-H activation: photophysical investigations and application in cell imaging. PubMed.
- PubChem. (n.d.). 3-(9H-pyrido(3,4-b)indol-1-yl)propanoic acid.
- Kaliya, O. O., et al. (n.d.). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. MDPI.
- Korkor, C. M., et al. (n.d.). Intrinsic Fluorescence Properties of Antimalarial Pyrido[1,2-a]benzimidazoles Facilitate Subcellular Accumulation and Mechanistic Studies in the Human Malaria Parasite Plasmodium falciparum. PubMed Central.
- Korkor, C. M., et al. (2020). Intrinsic fluorescence properties of antimalarial pyrido[1,2- a]benzimidazoles facilitate subcellular accumulation and mechanistic studies in the human malaria parasite Plasmodium falciparum. PubMed.
- FooDB. (2010). Showing Compound 3-Carboxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-propanoic acid (FDB013456).
- Wu, X., et al. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. PubMed.
- PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid.
-
ResearchGate. (n.d.). Structure of this compound[15]. Retrieved from
- Chauhan, P. M., et al. (n.d.). Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as New Lead Compounds in Antifilarial Chemotherapy. PubMed.
- Park, J., et al. (n.d.). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. PMC - NIH.
- Chem-Impex. (n.d.). 9H-Pyrido[3,4-b]indole.
- Chauhan, P. M., et al. (n.d.). Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as New Lead Compounds in Antifilarial Chemotherapy. PubMed.
- Park, J., et al. (2011). Discovery and biological characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight. PubMed.
- Thangadurai, A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate.
- Thangadurai, A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed.
Sources
- 1. 3-(9H-pyrido(3,4-b)indol-1-yl)propanoic acid | C14H12N2O2 | CID 5375436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One-pot synthesis of highly fluorescent pyrido[1,2-a]indole derivatives through C-H/N-H activation: photophysical investigations and application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Showing Compound 3-Carboxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-propanoic acid (FDB013456) - FooDB [foodb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and biological characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrinsic Fluorescence Properties of Antimalarial Pyrido[1,2-a]benzimidazoles Facilitate Subcellular Accumulation and Mechanistic Studies in the Human Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Welcome to the technical support center for researchers utilizing 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the potential off-target effects of this compound. Given that this molecule belongs to the pyrido[3,4-b]indole (β-carboline) class, it is crucial to consider the known biological activities of this scaffold to ensure the accurate interpretation of your experimental data. This document will equip you with the foundational knowledge and practical protocols to identify and mitigate potential off-target effects in your research.
Understanding the Landscape: The Pyrido[3,4-b]indole Scaffold
The 9H-pyrido[3,4-b]indole core, also known as a β-carboline, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with diverse biological activities.[1] While the specific target of this compound may be novel, the parent ring system is known to interact with several biological targets. Therefore, a thorough investigation of potential off-target effects is a critical component of any study involving this compound.
This guide will focus on the most probable off-target activities based on the known pharmacology of the pyrido[3,4-b]indole class.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent or show unexpected phenotypes. Could off-target effects of this compound be the cause?
A1: Yes, unexpected or inconsistent results are classic indicators of potential off-target activity. The pyrido[3,4-b]indole scaffold has been associated with a range of biological activities that may not be related to your primary research focus.[1] These can include, but are not limited to:
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Aryl Hydrocarbon Receptor (AhR) Activation: A prominent off-target effect for this class of molecules.[2][3][4]
-
Kinase Inhibition: The indole core is a common feature in many kinase inhibitors.
-
Monoamine Oxidase (MAO) Inhibition: β-carbolines are known to inhibit MAO, which can affect neurotransmitter levels.[1]
-
Serotonin (5-HT) Receptor Binding: Some β-carbolines have been shown to interact with serotonin receptors.[5]
-
General Cytotoxicity: At higher concentrations, compounds can induce non-specific cytotoxicity.
To begin troubleshooting, it is essential to systematically evaluate these potential off-target activities in your experimental system.
Q2: What is the Aryl Hydrocarbon Receptor (AhR), and why is it a likely off-target for my compound?
A2: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism (like cytochrome P450 enzymes), immune responses, and cell cycle control.[6] Many indole-containing compounds, including tryptophan metabolites and various β-carbolines, are known AhR ligands.[2][3][4] Activation of AhR can lead to a wide range of cellular effects that could confound your experimental results. For instance, if you are studying a signaling pathway, unintended AhR activation could induce the expression of metabolic enzymes that alter the concentration of your compound or other signaling molecules in the cell culture media.
Q3: My research is focused on oncology. What are the known anticancer mechanisms of pyrido[3,4-b]indoles that I should be aware of?
A3: The pyrido[3,4-b]indole scaffold is present in several compounds with demonstrated anticancer activity.[7][8] The mechanisms are varied and can include:
-
MDM2 Inhibition: Some derivatives have been designed to inhibit the MDM2-p53 interaction, a key pathway in cancer.[7][8]
-
Cell Cycle Arrest: A common mechanistic feature of this class is the induction of G2/M cell cycle arrest.[7][8]
-
Kinase Inhibition: As mentioned, broad-spectrum or specific kinase inhibition is a potential anticancer mechanism.
If your research involves cancer cell lines, it is crucial to determine if your compound's effects are due to your intended target or one of these known anticancer mechanisms associated with the β-carboline scaffold.
Q4: Are there any known central nervous system (CNS) effects of β-carbolines I should consider?
A4: Yes, the β-carboline family is well-known for its psychoactive properties. Some members are hallucinogenic, and this is thought to be mediated, in part, by their interaction with serotonin receptors.[5][9] Additionally, their ability to inhibit monoamine oxidase (MAO) can alter neurotransmitter levels, leading to a range of neurological effects.[1] If your research involves neuronal cell models or in vivo neuroscience studies, it is imperative to rule out these potential confounding CNS activities.
Troubleshooting Guides
Guide 1: Investigating Aryl Hydrocarbon Receptor (AhR) Activation
This guide will help you determine if this compound is activating AhR in your experimental system.
Workflow for Investigating AhR Activation
A workflow for troubleshooting AhR activation.
Experimental Protocol: qRT-PCR for AhR Target Gene Expression
-
Cell Treatment: Plate your cells of interest at an appropriate density. The next day, treat the cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a suitable time (e.g., 6-24 hours). Include a known AhR agonist (e.g., TCDD or FICZ) as a positive control.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers for your housekeeping gene (e.g., GAPDH, ACTB) and AhR target genes (e.g., CYP1A1, CYP1B1).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent increase in CYP1A1 and/or CYP1B1 expression suggests AhR activation.
Table 1: Example Data for AhR Target Gene Expression
| Treatment | Concentration (µM) | Relative CYP1A1 Expression (Fold Change) |
| Vehicle | - | 1.0 |
| Compound X | 0.1 | 1.2 |
| Compound X | 1.0 | 5.8 |
| Compound X | 10.0 | 25.3 |
| TCDD (Positive Control) | 0.01 | 50.0 |
Guide 2: Assessing General Cytotoxicity and Cell Cycle Effects
This guide will help you differentiate between targeted antiproliferative effects and non-specific cytotoxicity or cell cycle arrest, which are known activities of the pyrido[3,4-b]indole class.[7][8]
Workflow for Assessing Cytotoxicity and Cell Cycle
A workflow for assessing cytotoxicity and cell cycle effects.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat your cells with this compound at its IC50 concentration and a vehicle control for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase suggests a cell cycle arrest.
Proactive Strategies for Mitigating Off-Target Effects
-
Use the Lowest Effective Concentration: Always perform dose-response experiments to identify the lowest concentration of the compound that produces the desired on-target effect.
-
Employ Control Compounds: Include a structurally similar but inactive analog of your compound in your experiments, if available. This can help to distinguish between on-target and off-target effects related to the chemical scaffold.
-
Utilize Orthogonal Approaches: Confirm your findings using alternative methods that do not rely on the small molecule inhibitor. For example, use siRNA or CRISPR-Cas9 to knockdown or knockout your target protein and see if it phenocopies the effect of the compound.
-
Perform Kinase Profiling: If you suspect off-target kinase inhibition, consider submitting your compound for a broad kinase profiling screen to identify potential off-target kinases.
-
Consult the Literature for the β-carboline Scaffold: Stay informed about the known biological activities of pyrido[3,4-b]indoles, as new discoveries may provide insights into potential off-target effects of your compound.
By systematically investigating these potential off-target activities, you can increase the confidence in your experimental findings and ensure the accurate interpretation of your data when working with this compound.
References
-
Diani-Moore, S., Ma, Y., Labitzke, E., Tao, H., Warren, J. D., Anderson, J., Chen, Q., Gross, S. S., & Rifkind, A. B. (2011). Discovery and biological characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight. Chemical Biology & Interactions, 193(2), 119–128. [Link]
-
Wang, W., et al. (2018). QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. Molecules, 23(10), 2536. [Link]
-
Penta, A., et al. (2019). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Bioorganic Chemistry, 84, 365-374. [Link]
-
Seleem, M. A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Developing Drugs, 6(2), 1000143. [Link]
-
Diani-Moore, S., et al. (2011). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. ResearchGate. [Link]
-
Penta, A., et al. (2018). Biological Evaluation and Structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. ResearchGate. [Link]
-
Caputo, F., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 10935–10954. [Link]
-
Page, C. P., et al. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Journal of Applied Microbiology, 135(11), lxae273. [Link]
-
Glennon, R. A., et al. (1995). Investigation of hallucinogenic and related beta-carbolines. Pharmacology Biochemistry and Behavior, 50(4), 577-583. [Link]
-
Svadbova, T., et al. (2022). The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line. International Journal of Molecular Sciences, 24(1), 502. [Link]
-
Lee, Y., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(18), 7574-7591. [Link]
-
Santos, C., & Almeida, A. (2019). Potential Effects of β-Carbolines on Human Health. In The Royal Society of Chemistry. [Link]
-
Hubbard, T. D., et al. (2015). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. Drug Metabolism and Disposition, 43(10), 1522-1535. [Link]
-
Anonymous. (2025). β-Carbolines: Neuropharmacology and Psychedelic Activity. ResearchGate. [Link]
-
Anonymous. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]
-
Pfau, W., & Skog, K. (2004). Exposure to beta-carbolines norharman and harman. Journal of Chromatography B, 802(1), 115-126. [Link]
-
Helsley, S., Rabin, R. A., & Winter, J. C. (1998). The effects of beta-carbolines in rats trained with ibogaine as a discriminative stimulus. European Journal of Pharmacology, 345(2), 139-143. [Link]
-
Seleem, M. A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed. [Link]
Sources
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- 2. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of hallucinogenic and related beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. The effects of beta-carbolines in rats trained with ibogaine as a discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related β-carboline compounds. Our goal is to provide practical, field-tested solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
The target molecule, a derivative of norharmane, belongs to the β-carboline family of alkaloids.[1][2] These structures are frequently synthesized via the Pictet-Spengler reaction, which condenses a tryptamine derivative with an aldehyde or ketone.[3][4][5] The typical impurity profile, therefore, consists of unreacted starting materials, reaction intermediates, and side products. The unique chemical nature of our target—containing an acidic carboxylic acid, a basic pyridine nitrogen, and a weakly acidic indole N-H—is the key to its successful purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during the post-synthesis work-up and purification of your target compound.
Purification Strategy Overview
A logical workflow is critical for efficiently achieving high purity. The following decision tree outlines the recommended approach, starting from the crude reaction mixture.
Caption: Decision workflow for purifying the target compound.
FAQs: Initial Work-up and Crude Isolation
Question: My Pictet-Spengler reaction is complete. How should I perform the initial work-up to get the crude product?
Answer: The initial goal is to separate your product from inorganic salts, the catalyst (if used), and highly polar or non-polar starting materials. Given the amphoteric nature of your product, a liquid-liquid acid-base extraction is the most powerful initial step.
-
Solvent Removal: If your reaction was performed in a volatile solvent like HFIP or benzene, remove it under reduced pressure.[6][7] Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Selective Extraction: The key is to manipulate the pH of an aqueous phase to selectively pull your compound out of the organic layer, leaving impurities behind (or vice-versa). Because your molecule has both an acidic (carboxylic acid) and a basic (pyridine) handle, you have two options. Washing with a mild base is generally preferred as the first step.
-
Basic Wash: Perform an extraction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid (pKa ~4-5) will be deprotonated to its carboxylate salt, rendering the molecule water-soluble. Neutral organic impurities and unreacted tryptamine will remain in the organic layer.
-
Isolation: Separate the layers. The aqueous layer now contains your product as a sodium salt. Re-acidify this aqueous layer carefully with cold 1M HCl until the pH is ~4-5. Your product should precipitate out as a solid.
-
-
Filtration: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove residual salts, and then with a small amount of a non-polar solvent like cold diethyl ether or hexanes to displace water. Dry the solid under vacuum.
This procedure typically yields a crude product of 80-95% purity, which is an excellent starting point for final purification.
Caption: Workflow for purification via acid-base extraction.
FAQs: Recrystallization
Question: My crude product is a solid but appears discolored. Is recrystallization a good option?
Answer: Absolutely. Recrystallization is a highly effective technique for purifying crystalline solids and should be your first choice after initial isolation.[8][9] It excels at removing small amounts of impurities that are trapped in the crystal lattice or adsorbed to the surface of your crude product.
Question: What is the best solvent system for recrystallizing this compound?
Answer: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9] Given the polar carboxylic acid and the large, relatively non-polar β-carboline core, a polar protic solvent or a mixed-solvent system is a good starting point.
| Solvent System | Rationale & Comments |
| Ethanol / Water | Excellent starting point. Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly. |
| Methanol | Methanol is a good solvent for many polar compounds. Your product may have high solubility even at room temperature, so check a small sample first. If so, it might be better as the "good" solvent in a mixed system. |
| Ethyl Acetate / Hexane | A good choice for less polar impurities. Dissolve in a minimum of hot ethyl acetate and add hexanes dropwise until turbidity appears.[10] |
| Isopropanol | Behaves similarly to ethanol but is less volatile, which can sometimes promote slower, more controlled crystal growth. |
Troubleshooting Recrystallization
-
Issue: My compound "oiled out" instead of forming crystals.
-
Cause: The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. The compound is coming out of solution as a liquid instead of a solid.
-
Solution: Add more of the primary ("good") solvent to the hot mixture to ensure everything is fully dissolved. Let the solution cool much more slowly. If it persists, try a different solvent system with a lower boiling point.[10]
-
-
Issue: No crystals form, even after the solution is cold.
-
Cause: The solution is not sufficiently saturated, or crystallization requires nucleation.
-
Solution:
-
Scratch: Gently scratch the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections where crystals can begin to form.
-
Seed: Add a tiny crystal of pure product (if you have any) to the solution to initiate crystallization.
-
Concentrate: Evaporate some of the solvent under a gentle stream of nitrogen or air and allow it to cool again.
-
-
FAQs: Column Chromatography
Question: Recrystallization failed, or my product is still impure. When and how should I use column chromatography?
Answer: Column chromatography is the next logical step if recrystallization is ineffective or if your crude product is an intractable oil.[11] It separates compounds based on their differential adsorption to a stationary phase. For your molecule, which is quite polar and has ionizable groups, special considerations are needed.
Question: What is the recommended stationary and mobile phase for this compound?
Answer: Standard normal-phase silica gel is a good starting point. However, the acidic and basic nature of your molecule can cause significant peak tailing on untreated silica.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent):
-
Initial System: Start with a gradient of Dichloromethane (DCM) and Methanol (MeOH). A typical gradient might run from 100% DCM to 95:5 DCM:MeOH.
-
Tailing Problem: The carboxylic acid will interact strongly with the acidic silanol groups (Si-OH) on the silica surface, and the basic pyridine nitrogen will also have strong interactions. This leads to streaking or tailing on a TLC plate.
-
Solution - Add a Modifier: To get sharp, symmetrical peaks, you must add a small amount of a modifier to your eluent to "block" these strong interactions.[12]
-
Acetic Acid (AcOH): Add ~1% acetic acid to your mobile phase. This protonates the pyridine nitrogen, reducing its interaction with silica, and competes with your compound's carboxylic acid for binding sites.
-
Triethylamine (TEA): Alternatively, add ~1% triethylamine. This deactivates the acidic silanol groups on the silica surface, preventing strong binding of the basic pyridine moiety.[6]
-
-
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, find an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of DCM:MeOH with 1% AcOH. The ideal system will give your product an Rf (retardation factor) of ~0.25-0.35 .
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane (wet slurry packing).
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve your compound in a minimal amount of a strong solvent (like methanol), add a few grams of silica, and evaporate the solvent completely. This creates a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Run the column using the optimized mobile phase from your TLC analysis. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
Purity Assessment
Question: How do I confirm the final purity of my compound?
Answer: Never rely on a single method. Use a combination of techniques to confirm both the identity and purity of your this compound.
-
Thin Layer Chromatography (TLC): A quick check to see if there is a single spot. Use the modified mobile phase (with AcOH or TEA) for the best results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. The spectrum should be clean, with correct chemical shifts, integrations, and coupling constants. The absence of impurity peaks is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information (from the LC chromatogram) and mass confirmation (from the MS). This is highly sensitive and can detect trace impurities not visible by NMR. The expected mass for your compound (C₁₄H₁₂N₂O₂) is approximately 240.26 g/mol .[2]
By applying these principles and troubleshooting steps, you will be well-equipped to purify this compound and related β-carboline derivatives to a high degree of purity, ensuring the reliability and reproducibility of your downstream experiments.
References
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Tetrahedron Letters. (2018). General synthesis of pyrido[1,2-a]indoles via Pd-catalyzed cyclization of o-picolylbromoarenes. Retrieved from [Link]
-
MDPI. (2020). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]
-
Synfacts. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]
-
PMC. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
PubMed. (2016). The Chiral Pool in the Pictet-Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid. Retrieved from [Link]
-
JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Retrieved from [Link]
-
PubChem. (n.d.). 3-(9H-pyrido(3,4-b)indol-1-yl)propanoic acid. Retrieved from [Link]
-
PMC. (2017). Recent Advances in the Synthesis of β-Carboline Alkaloids. Retrieved from [Link]
-
PubMed. (2005). The effect of chromatographic conditions on the separation of selected alkaloids in RP-HPTLC. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Retrieved from [Link]
Sources
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- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 7. pubs.rsc.org [pubs.rsc.org]
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- 12. The effect of chromatographic conditions on the separation of selected alkaloids in RP-HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background signal in 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid assays
Welcome to the technical support guide for assays involving 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and mitigate high background signals, ensuring data accuracy and reproducibility. As a beta-carboline derivative, this compound possesses intrinsic properties that require careful consideration during assay design.[1][2] This guide provides in-depth, field-proven insights to help you navigate these challenges.
Part 1: Understanding the Root Causes of High Background Signal
A high background signal can mask the true experimental result, leading to a low signal-to-noise ratio and unreliable data. The first step in troubleshooting is to understand the potential sources of this interference. For assays involving heterocyclic molecules like this compound, the background signal typically originates from three primary sources: Autofluorescence, Non-Specific Binding, and Reagent-Based Interference.
Caption: Major sources of background signal in biochemical and cell-based assays.
1.1 Autofluorescence: The Compound and Its Environment
Autofluorescence is the natural emission of light by molecules when excited by a light source.[3][4] This is a critical consideration because the core structure of your compound, a beta-carboline, is known to be fluorescent.[5]
-
Test Compound: The pyrido[3,4-b]indole ring system is an intrinsic fluorophore. This means the compound itself will contribute to the total fluorescence signal, which can become a major source of background, especially at high concentrations.
-
Biological Samples: Cellular components are rich in endogenous fluorophores. Key culprits include metabolic coenzymes like NADH and flavins (FAD), as well as structural proteins like collagen and elastin.[4][6][7] This is particularly problematic in cell-based assays or when using cell lysates.
-
Culture Media and Buffers: Common media components can fluoresce or interfere with fluorescent signals. Phenol red, a pH indicator, can quench fluorescence, while riboflavin (Vitamin B2) is highly autofluorescent.[8] Fetal Bovine Serum (FBS) is also a known source of background fluorescence.[7]
1.2 Non-Specific Binding (NSB): Unwanted Adhesion
Non-specific binding occurs when molecules adhere to surfaces or other proteins through low-affinity interactions, such as hydrophobic or ionic forces.[9] This is a frequent problem in plate-based assays where antibodies or the test compound itself can stick to the walls of the microplate wells.[10][11] This results in a persistent signal that is not related to the specific biological interaction being measured.
1.3 Compound and Reagent Interference
Beyond its own fluorescence, your test compound can directly interfere with the assay's detection mechanism.
-
Fluorescence Quenching: The compound may absorb the energy from an excited reporter fluorophore, preventing it from emitting light.[12][13][14] This process, known as quenching, reduces the specific signal and can be misinterpreted as biological inhibition.
-
Enzyme Inhibition/Activation: In assays that use reporter enzymes (e.g., Luciferase, Horseradish Peroxidase), the test compound could directly inhibit or, less commonly, activate the enzyme, creating a false positive or negative result.
-
Reagent Instability: Substrates like ATP can hydrolyze non-enzymatically, contributing to background in kinase or ATPase assays.[15] Contamination of buffers with substances like inorganic phosphate can create high background in phosphatase assays.[15]
Part 2: Troubleshooting Guide & FAQs
This section provides a systematic, question-and-answer approach to diagnosing and solving high background issues.
Q1: My negative control (vehicle/no enzyme) shows a high signal. How do I identify the source?
A high signal in your negative control indicates that the background is independent of the specific biological activity you are measuring. A systematic process of elimination is the most effective way to diagnose the issue.
Experimental Protocol: Systematic Background Source Identification
This experiment is designed to dissect the contribution of each assay component to the background signal.
Objective: To identify which component(s) (buffer, test compound, detection reagents, plate) are responsible for the high background.
Methodology:
-
Prepare a 96-well plate. Use the same type of plate as in your main experiment (e.g., black, clear-bottom for fluorescence).
-
Set up the wells according to the table below, adding components sequentially.
-
Incubate the plate under the same conditions as your standard assay protocol (time and temperature).
-
Read the plate using the same instrument settings (e.g., excitation/emission wavelengths, gain).
| Well # | Assay Buffer | Test Compound (at highest conc.) | Detection Reagent 1 | Detection Reagent 2 | Expected Information |
| 1 | + | - | - | - | Baseline signal from buffer and plate |
| 2 | + | + | - | - | Signal from compound autofluorescence |
| 3 | + | - | + | - | Signal from Detection Reagent 1 |
| 4 | + | - | + | + | Signal from all detection reagents |
| 5 | + | + | + | + | Total background signal (your negative control) |
Data Interpretation:
-
If Well 2 is high: The primary source is the autofluorescence of your test compound.
-
If Wells 3 and/or 4 are high (but 1 is low): Your detection reagents are the source. They may be contaminated, degraded, or binding non-specifically.
-
If Well 1 is high: The issue lies with the assay buffer or the microplate itself.
-
If all wells are high: This could indicate an instrument issue, such as light leakage or incorrect filter settings.[16]
Caption: Mechanism of action for blocking agents in reducing non-specific binding.
Q4: My compound appears to be interfering with my fluorescent reporter. How can I test for this?
Compound interference, particularly fluorescence quenching, can lead to false negative results. It is essential to run a control experiment to test for this artifact.
Experimental Protocol: Assessing Compound-Mediated Quenching
Objective: To determine if the test compound quenches the signal of the fluorescent reporter molecule used in the assay.
Methodology:
-
This experiment uses the final fluorescent product of your enzymatic reaction or a stable fluorophore with similar spectral properties.
-
In a 96-well plate, add a constant, known concentration of the fluorophore to each well. This concentration should produce a mid-range signal on your reader.
-
Add a serial dilution of your test compound, this compound, to these wells. Include a "no compound" control.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Read the fluorescence.
Data Interpretation:
-
If the fluorescence signal decreases as the compound concentration increases, your compound is quenching the reporter.
-
If the signal remains constant, quenching is not a significant issue at the tested concentrations.
-
If you observe an increase in signal, your compound's intrinsic fluorescence is adding to the signal, which also needs to be accounted for.
Solutions for Compound Interference:
-
Use a Different Reporter: If quenching is confirmed, the most robust solution is to switch to an assay with a different readout mechanism (e.g., a luminescence or absorbance-based assay).
-
Incorporate Correction Factors: While less ideal, if the quenching effect is modest and linear, you can generate a standard curve to calculate a correction factor for the signal at each compound concentration.
-
Time-Resolved Fluorescence (TRF): TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. The signal is measured after a delay, during which short-lived background fluorescence (including from the compound) has decayed.
References
-
Farrell, C., & Al-Abed, Y. (2011). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. PubMed. [Link]
-
FluoroFinder. (2019). Newsletter: Background Fluorescence. FluoroFinder. [Link]
-
Grokipedia. (n.d.). Autofluorescence. Grokipedia. [Link]
-
Evident. (2023). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Evident Scientific. [Link]
-
MBL Life Science. (n.d.). How to reduce non-specific reactions. MBL Life Science. [Link]
-
Wikipedia. (n.d.). Autofluorescence. Wikipedia. [Link]
-
Edinburgh Instruments. (2024). What is Fluorescence Quenching? Edinburgh Instruments. [Link]
-
AxisPharm. (2024). What is fluorescence quenching? AxisPharm. [Link]
-
Butler, J. E., et al. (2009). Reduction of non-specific binding in immunoassays requiring long incubations. Immunological Investigations. [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
-
AustinBlanco.com. (n.d.). Determining background sources in fluorescence. AustinBlanco.com. [Link]
-
FluoroFinder. (2024). Amplification and Background Reduction Techniques. FluoroFinder. [Link]
-
Bottiroli, G. (2007). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. European Journal of Histochemistry. [Link]
-
University of Leipzig. (n.d.). Fluorescence Quenching. University of Leipzig. [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Wikipedia. [Link]
-
Bitesize Bio. (2024). What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio. [Link]
-
PubChem. (n.d.). 3-(9H-pyrido(3,4-b)indol-1-yl)propanoic acid. PubChem. [Link]
-
ibidi. (n.d.). Background Fluorescence - FAQ. ibidi. [Link]
-
Adachi, J., et al. (1992). Tetrahydro-beta-carboline-3-carboxylic acids and contaminants of L-tryptophan. PubMed. [Link]
-
Tsuchiya, H., et al. (1996). Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk. PubMed. [Link]
-
Sino Biological. (n.d.). How to solve the high background staining? Sino Biological. [Link]
-
FooDB. (2010). Showing Compound 3-Carboxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-propanoic acid. FooDB. [Link]
-
Wang, M., et al. (2018). Bioactive β-Carbolines Harman and Norharman in Sesame Seed Oils in China. Molecules. [Link]
Sources
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- 2. Showing Compound 3-Carboxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-propanoic acid (FDB013456) - FooDB [foodb.ca]
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- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
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- 16. austinblanco.com [austinblanco.com]
Technical Support Center: Identification of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic Acid Degradation Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for identifying potential degradation products of this β-carboline derivative. As a molecule with a complex heterocyclic core and a reactive carboxylic acid side chain, understanding its stability profile is crucial for accurate experimental results and drug development milestones. This document will provide both theoretical insights and practical, step-by-step protocols to navigate the challenges of degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the analysis of this compound.
Question 1: I am observing unexpected peaks in my HPLC chromatogram during routine analysis. Could these be degradation products?
Answer: Yes, the appearance of new, unexpected peaks is a common indicator of degradation. The β-carboline core of your molecule is susceptible to oxidation and photolytic changes, while the propanoic acid side chain can also undergo reactions. To confirm if these peaks are degradants, you should perform a forced degradation study. This involves subjecting a pure sample of your compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation. If the new peaks in your routine analysis match the retention times of the peaks generated during the forced degradation study, it is highly likely they are degradation products.
Troubleshooting Guide:
-
Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to check the peak purity of your main compound. A non-homogenous peak can indicate the presence of co-eluting impurities or degradants.
-
Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide the molecular weight of the potential degradants and offer clues to their structure.
-
Blank Injections: Inject your mobile phase and sample solvent as blanks to ensure the unexpected peaks are not artifacts from the system or solvent contamination.
Question 2: I am seeing a decrease in the peak area of my parent compound over time, even when stored in what I believe are stable conditions. What could be happening?
Answer: A gradual decrease in the parent compound's peak area suggests slow degradation. β-carbolines can be sensitive to ambient light and atmospheric oxygen over extended periods.[1][2] The propanoic acid moiety could also be susceptible to slow decarboxylation, especially if exposed to slightly elevated temperatures.
Troubleshooting Guide:
-
Review Storage Conditions: Ensure your compound is stored in a tightly sealed, amber-colored vial to protect it from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (e.g., 4°C or -20°C) can significantly slow degradation.
-
Control Sample: Store a control sample under ideal, protected conditions (e.g., refrigerated, under inert gas, protected from light) and compare its stability over time to your routinely stored sample.
-
Photostability Test: Expose a solution of your compound to a controlled light source (as described in the ICH Q1B guideline) and monitor the formation of degradants. This will confirm if your compound is photolabile.
Question 3: My LC-MS analysis shows a peak with a mass corresponding to the loss of CO2 (44 Da) from the parent molecule. What is this?
Answer: This is a strong indication of decarboxylation of the propanoic acid side chain. This reaction can be induced by heat or certain pH conditions.[3][4] The resulting product would be 1-ethyl-9H-pyrido[3,4-b]indole.
Troubleshooting Guide:
-
Thermal Stress Study: Perform a controlled thermal degradation study by heating a sample of your compound (both in solid state and in solution) and monitor for the appearance of the decarboxylated product.
-
pH-Dependent Degradation: Analyze the stability of your compound in solutions of varying pH. Decarboxylation can sometimes be favored under acidic or basic conditions.
-
MS/MS Fragmentation: If possible, perform MS/MS analysis on the parent ion and the potential decarboxylated product. The fragmentation patterns can help confirm the structural relationship between the two molecules.
Forced Degradation Studies: A Practical Guide
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1][5][6][7][8] The goal is to achieve partial degradation (typically 5-20%) of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate the degradants from the parent compound.
Experimental Protocols
1. Acid Hydrolysis:
-
Rationale: To assess the susceptibility of the compound to degradation in an acidic environment. The ether linkage in some β-carbolines can be labile to acid, and the indole ring can undergo reactions in strong acid.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24-48 hours.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase to the target concentration.
-
Analyze by HPLC-UV/MS.
-
2. Base Hydrolysis:
-
Rationale: To evaluate the stability in an alkaline environment. Ester functionalities, if present, are highly susceptible to base hydrolysis. The carboxylic acid will be deprotonated, which may influence its stability.
-
Protocol:
-
Prepare a stock solution of the compound.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate at 60°C for 24-48 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Analyze by HPLC-UV/MS.
-
3. Oxidative Degradation:
-
Rationale: The indole and pyridine rings of the β-carboline nucleus are susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylated species.[9]
-
Protocol:
-
Prepare a stock solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light for 24-48 hours.
-
At selected time points, withdraw an aliquot, dilute with mobile phase, and analyze immediately.
-
4. Thermal Degradation:
-
Rationale: To assess the impact of heat on the compound's stability. This can induce decarboxylation and other thermolytic reactions.[3][10][11]
-
Protocol:
-
Solid State: Place a small amount of the solid compound in a controlled temperature oven at 80°C for up to 7 days. Periodically, dissolve a sample in a suitable solvent for analysis.
-
Solution State: Prepare a solution of the compound in a suitable solvent and incubate it at 60°C for 48 hours.
-
Analyze samples at various time points by HPLC-UV/MS.
-
5. Photolytic Degradation:
-
Rationale: Many aromatic and heterocyclic compounds are sensitive to light. Photodegradation can lead to complex reactions, including oxidation and rearrangement.[2]
-
Protocol:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples at appropriate time intervals by HPLC-UV/MS.
-
Degradation Product Identification Workflow
The identification of unknown degradation products is a systematic process that combines chromatographic separation with spectroscopic analysis.
Caption: Workflow for the Identification of Degradation Products.
Potential Degradation Pathways and Products
Based on the chemical structure of this compound, the following degradation pathways are proposed.
Caption: Potential Degradation Pathways.
Summary of Potential Degradation Products
| Degradation Pathway | Potential Product Name | Proposed Structure | Molecular Weight (Da) | Expected Analytical Signature |
| Oxidative | N-Oxide of the pyridine ring | Parent + Oxygen atom | 284.29 | A peak with m/z of [M+16]+ in LC-MS. |
| Oxidative/Photolytic | Hydroxylated β-carboline | Parent + Oxygen atom | 284.29 | A peak with m/z of [M+16]+. Position of hydroxylation would require NMR for confirmation. |
| Thermal/Photolytic | 1-ethyl-9H-pyrido[3,4-b]indole | Loss of CO₂ from side chain | 224.27 | A peak with m/z of [M-44]+ in LC-MS. This product would be more non-polar and have a longer retention time in reversed-phase HPLC. |
| Acid/Base Hydrolysis | Ring-opened products | Complex structures | Variable | Potentially more polar products with shorter retention times. Significant changes in UV spectrum expected. |
References
- Herraiz, T. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases.
- Sharma, V. K., et al. (2017). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism.
- Kumar, A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science, 6(03), 071-076.
-
FooDB. (2010). 3-Carboxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-propanoic acid. FooDB, FDB013456. [Link]
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Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. (2025). Semantic Scholar. [Link]
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Beilstein Journal of Organic Chemistry. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. PubMed. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2021). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid and Ezetimibe by Reverse Phase– Ultra Performance Liquid Chromatography. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2024). Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Determination of Flunarizine and Domperidone in Tablet Dosage Form. [Link]
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MDPI. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. PubChem. [Link]
-
RSC Advances. (2021). Metal-free access to 4-indolyl coumarin from coumarin 3-carboxylic acid and indole via a Michael addition-decarboxylation and dehydrogenation protocol: a photo-physical study and utility as an invisible ink. [Link]
-
Bentham Science. (2024). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC. [Link]
-
MDPI. (2024). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]
-
Chem-Impex. (n.d.). 9H-Pyrido[3,4-b]indole. Chem-Impex. [Link]
-
PubMed. (2011). 9H-pyrido[3,4-b]indole as an aryl hydrocarbon receptor activator generated by photoactivation of tryptophan by sunlight. [Link]
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MDPI. (2021). Synthesis, Antibacterial and Pharmacokinetic Evaluation of Novel Derivatives of Harmine N 9 -Cinnamic Acid. [Link]
-
PubMed. (1998). Possibility of the involvement of 9H-pyrido[3,4-b]indole (norharman) in carcinogenesis via inhibition of cytochrome P450-related activities and intercalation to DNA. [Link]
-
ResearchGate. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. [Link]
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International Journal on Science and Technology. (2018). Cyclic Voltammetry and Thermal Degradation of Novel 3, 4-aminophthalic acid azo dyes as Antibacterial agents. [Link]
-
MDPI. (2021). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. [Link]
-
MDPI. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. [Link]
-
ResearchGate. (2002). Synthesis, characterization, and in vitro degradation of liquid‐crystalline terpolyesters of 4‐hydroxyphenylacetic acid/3‐(4‐hydroxyphenyl)propionic acid with terephthalic acid and 2,6‐naphthalene diol. [Link]
-
PubMed. (1983). Presence of 3-amino-beta-carbolines (3-amino-9H-pyrido[3,4-b]indoles), Effectors in the Induction of Sister-Chromatid Exchanges, in Protein Pyrolysates. [Link]
-
RSC Publishing. (2018). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]
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- 3. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-free access to 4-indolyl coumarin from coumarin 3-carboxylic acid and indole via a Michael addition-decarboxylation and dehydrogenation protocol: a photo-physical study and utility as an invisible ink - RSC Advances (RSC Publishing) [pubs.rsc.org]
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safe handling and storage of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Here is the technical support center for the .
Technical Support Center: 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing essential safety information, handling protocols, and troubleshooting advice. Our goal is to ensure you can work with this compound safely and effectively. The information herein is synthesized from established laboratory safety practices and data from structurally similar compounds.
Section 1: Core Safety Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its structure, containing both a pyrido-indole and a propanoic acid moiety, allows us to infer a likely hazard profile based on similar chemical classes. The following table summarizes the expected hazards and necessary precautions, derived from data on indole-3-propanoic acid and other related derivatives.[1][2][3][4]
| Parameter | Summary & Recommendations | Source Insight |
| Physical State | Expected to be a solid powder, likely light brown or off-white. | Fine powders can easily become airborne, necessitating careful handling to avoid inhalation.[5] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Tract Irritation .[3][4] | Direct contact with skin or eyes should be avoided. Inhalation of dust can irritate the respiratory system. The toxicological properties have not been fully investigated, warranting a cautious approach.[2][6] |
| Stability | Stable under normal laboratory and recommended storage conditions.[2] | Avoid exposure to excessive heat, light, and air, as these can degrade sensitive heterocyclic compounds.[6] |
| Incompatibilities | Strong oxidizing agents .[2][4] | Reactions with strong oxidizers can be vigorous and may produce hazardous decomposition products, including nitrogen oxides and carbon oxides.[2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] Consider storage under an inert gas and protection from light.[6] | Proper storage is crucial for maintaining compound integrity and preventing degradation. A refrigerator (approx. 4°C) is often recommended for long-term stability.[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with handling this compound?
Based on data from analogous compounds like indole-3-propionic acid, the primary risks are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[3][4] Since the full toxicological profile is unknown, it is prudent to treat the compound as potentially harmful if swallowed or absorbed through the skin.[2][6]
Q2: What is the minimum required Personal Protective Equipment (PPE)?
Standard laboratory PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles are required. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[7][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears before use and wash hands thoroughly after removal.[9][10]
-
Body Protection: A lab coat, buttoned completely, is required.[11] Ensure clothing covers all exposed skin; long pants and closed-toe shoes are mandatory.[5][7]
Q3: What are the ideal long-term storage conditions?
The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated location, protected from light.[6] For maximum stability, storage in a refrigerator at approximately 4°C is recommended.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation from air exposure.[6]
Q4: Is this compound sensitive to air or light?
Yes, similar indole derivatives can be sensitive to both air and light.[6] The pyrido-indole core is susceptible to oxidation. Therefore, minimizing exposure by using opaque containers and/or storing under an inert gas is a best practice to ensure the compound's purity over time.
Q5: What common solvents or reagents should I avoid mixing this with?
Avoid contact with strong oxidizing agents.[2][4] These substances can cause vigorous, potentially hazardous reactions. Always consult chemical compatibility charts before mixing with other reagents.
Section 3: Troubleshooting Guide
Problem: I've spilled a small amount of the solid powder (e.g., <1 gram) inside the chemical fume hood.
-
Causality: Spills during weighing or transfer are common. The containment of the fume hood is your primary safety control.
-
Solution:
-
Ensure the fume hood sash is at the lowest practical working height to maintain airflow and containment.[11]
-
Wearing your full PPE, gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[12]
-
Carefully sweep the solid material into a dustpan and place it into a clearly labeled, sealable container for hazardous waste disposal.[12]
-
Wipe the spill area with a mild detergent and water solution to decontaminate the surface.[13]
-
Dispose of all cleanup materials (gloves, wipes, etc.) as hazardous waste.[12]
-
Problem: I think I may have gotten some powder on my skin or gloved hand.
-
Causality: Accidental contact can occur even when being careful. The immediate response is critical to prevent irritation or potential absorption.
-
Solution:
-
If on a gloved hand: Immediately remove the glove using the proper technique (peeling it off without touching the outer surface) and dispose of it in a hazardous waste container.[6] Wash your hands thoroughly with soap and water.[8]
-
If on skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13][14] Remove any contaminated clothing while under a safety shower if the area is large.[14] Seek medical attention if irritation develops or persists.[3]
-
Problem: The compound in the bottle appears discolored, clumped, or has an unusual odor.
-
Causality: This may indicate degradation due to improper storage, such as exposure to moisture, air (oxidation), or light.
-
Solution:
-
Do not use the compound if its integrity is questionable, as degradation products could interfere with your experiment or have different toxicological properties.
-
If possible, run a quality control check (e.g., TLC, LC-MS) on a small sample to assess purity.
-
If QC is not feasible or confirms degradation, dispose of the compound according to your institution's hazardous waste procedures.
-
Review your storage protocol to prevent future occurrences. Ensure containers are sealed tightly and stored under the recommended conditions.[6]
-
Problem: I need to respond to a major spill outside of a containment area.
-
Causality: A major spill poses a significant risk of exposure and contamination. The priority is personnel safety and evacuation.
-
Solution:
-
Alert & Evacuate: Immediately alert everyone in the vicinity and evacuate the area.[15][16]
-
Isolate: Close the doors to the affected area to prevent the spread of dust.[15]
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with the compound name and spill location.[14] Do NOT attempt to clean up a large spill yourself unless you are trained and equipped to do so.[14]
-
Aid & Report: Attend to any person who may have been exposed.[13] Provide the emergency responders with the Safety Data Sheet (or this guide) for the material.[15]
-
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Weighing and Handling Protocol
This protocol is designed to minimize exposure during the routine handling of the solid compound.
-
Preparation:
-
Handling:
-
Retrieve the compound from its storage location. Place the container deep within the fume hood, at least six inches from the sash opening.[11]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Slowly and carefully open the container to avoid creating airborne dust.
-
-
Weighing:
-
Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat on a balance located within the hood or a dedicated balance enclosure.
-
Avoid any rapid movements that could aerosolize the powder.
-
Once the desired amount is weighed, securely close the primary container.
-
-
Cleanup:
-
Wipe the spatula clean.
-
Clean any minor spills within the hood as per the troubleshooting guide.
-
Properly dispose of the weigh boat and any contaminated materials in the designated hazardous waste container.
-
Return the compound to its proper storage location.
-
Remove gloves and wash hands thoroughly.[10]
-
Section 5: Visual Workflow
The following diagram outlines the critical decision-making process for safely handling this compound.
Sources
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Validation & Comparative
A Comparative Guide to β-Carboline Derivatives: Norharmane vs. 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
An In-Depth Analysis of Structure, Synthesis, and Predicted Biological Activity for Drug Discovery Professionals
Introduction: The Significance of the β-Carboline Scaffold
The β-carboline (9H-pyrido[3,4-b]indole) framework is a privileged heterocyclic scaffold, forming the core of numerous natural alkaloids and synthetic molecules with a wide spectrum of potent biological activities. These compounds are of significant interest to researchers in medicinal chemistry and pharmacology due to their diverse interactions with central nervous system targets and enzymes. This guide provides a detailed comparison between the parent β-carboline, Norharmane , and a C1-substituted derivative, 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid .
Norharmane is a well-characterized, naturally occurring alkaloid known for its reversible inhibition of monoamine oxidase (MAO) enzymes and its complex psychopharmacological and toxicological profile.[1][2] In contrast, this compound represents a synthetic modification designed to explore structure-activity relationships (SAR). The addition of a propanoic acid moiety at the C1 position drastically alters the molecule's physicochemical properties, introducing a polar, acidic functional group.
This guide will dissect the known attributes of Norharmane and provide a scientifically grounded prospectus for its propanoic acid derivative. We will explore their chemical synthesis, compare their established and predicted biological activities, and provide detailed experimental protocols for researchers to validate these predictions in a laboratory setting. The central question we address is: How does the introduction of a C1-propanoic acid chain impact the biological activity of the β-carboline scaffold?
Chemical Structures and Properties
The fundamental difference between the two molecules lies in the substituent at the C1 position of the β-carboline ring. This single modification is predicted to have a profound impact on polarity, solubility, and receptor/enzyme binding characteristics.
| Feature | Norharmane | This compound |
| Structure | ![]() | |
| IUPAC Name | 9H-Pyrido[3,4-b]indole | This compound |
| Formula | C₁₁H₈N₂ | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol | 240.26 g/mol |
| Predicted LogP | 2.56 | ~1.5 (Estimated) |
| Key Feature | Unsubstituted planar aromatic system | Propanoic acid side chain at C1 |
Synthesis Strategies: Building the β-Carboline Core
The construction of the β-carboline skeleton is most famously achieved via the Pictet-Spengler reaction .[3][4] This powerful reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.
Synthesis of Norharmane (Alternative Compound)
A common synthetic route to Norharmane involves a two-step process:
-
Pictet-Spengler Cyclization: Tryptamine is reacted with formaldehyde under acidic conditions to yield 1,2,3,4-tetrahydro-β-carboline.
-
Aromatization: The tetrahydro-β-carboline intermediate is then oxidized to the fully aromatic Norharmane. This can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C).
Proposed Synthesis of this compound
To synthesize the target compound, the Pictet-Spengler reaction is adapted by using a different carbonyl precursor.
-
Pictet-Spengler Cyclization: Tryptamine is reacted with an aldehyde containing a protected carboxylic acid function, such as succinaldehydic acid ethyl ester . This reaction forms the C1-substituted tetrahydro-β-carboline ring system.
-
Aromatization: The resulting tetrahydro-β-carboline is oxidized to the aromatic β-carboline.
-
Hydrolysis: The ester protecting group is removed via acid or base-catalyzed hydrolysis to yield the final propanoic acid derivative.
This multi-step synthesis highlights the versatility of the Pictet-Spengler reaction for introducing complexity at the C1 position.[5]
Comparative Biological Activity and Mechanistic Insights
Monoamine Oxidase (MAO) Inhibition
Norharmane: Norharmane is a well-documented, potent, and reversible inhibitor of both monoamine oxidase isoforms, MAO-A and MAO-B.[6] MAO enzymes are critical for the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[7] By inhibiting these enzymes, Norharmane increases the synaptic levels of these neurotransmitters, which underlies its potential antidepressant and neuroactive effects. Structure-activity relationship studies show that the planar, tricyclic ring system of β-carbolines is crucial for fitting into the active site of MAO enzymes.[6][8]
This compound (Predicted Activity): The addition of a flexible, polar propanoic acid chain at C1 is expected to significantly impact MAO inhibitory activity.
-
Steric Hindrance: The bulky side chain may sterically hinder the molecule from optimally binding within the catalytic site of MAO-A or MAO-B, potentially reducing its inhibitory potency compared to the compact Norharmane.
-
Altered Polarity: The increased polarity and negative charge (at physiological pH) of the carboxylic acid group could be unfavorable for entering the largely hydrophobic active site of the enzyme.
-
Selectivity: It is possible that the substituent could introduce selectivity, favoring inhibition of one MAO isoform over the other.
Experimental validation is essential to determine the precise IC₅₀ values and confirm these predictions.
Anticancer Activity
Norharmane: Several studies have reported that Norharmane and its derivatives possess anticancer properties.[9][10] The proposed mechanisms are diverse and include the inhibition of cyclin-dependent kinases (CDKs), topoisomerases, and induction of apoptosis. However, the concentrations required are often in the micromolar range.
This compound (Predicted Activity): The introduction of a carboxylic acid group could potentially enhance anticancer activity through several mechanisms:
-
Increased Solubility: Improved aqueous solubility could enhance bioavailability in in vitro assays.
-
Novel Interactions: The carboxylate group could form new hydrogen bonds or ionic interactions with biological targets that are not possible for Norharmane.
-
Prodrug Potential: The acid could be esterified to create more lipophilic prodrugs that are hydrolyzed to the active acid inside cancer cells.
Direct testing against a panel of cancer cell lines is required to evaluate its cytotoxic potential.
Metabolic Stability and Pharmacokinetics
Norharmane: Norharmane is metabolized in humans primarily by cytochrome P450 enzymes, particularly CYP1A2 and CYP1A1, leading to hydroxylated products.[2] It has a relatively short plasma half-life of 25-35 minutes in humans.[11][12]
This compound (Predicted Activity): The propanoic acid moiety is likely to alter the metabolic profile. Increased polarity generally facilitates renal excretion, potentially leading to a faster clearance rate. It may also be a substrate for different metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs), which conjugate carboxylic acids. An in vitro CYP inhibition assay would be crucial to determine if this derivative retains the potential for drug-drug interactions seen with other β-carbolines.
Quantitative Data Summary
This table summarizes the known experimental data for Norharmane and highlights the data points that need to be experimentally determined for its propanoic acid derivative to enable a direct comparison.
| Parameter | Norharmane (Experimental Data) | This compound (To Be Determined) |
| MAO-A Inhibition (IC₅₀) | ~5-7 µM | Requires experimental validation |
| MAO-B Inhibition (IC₅₀) | ~4-5 µM | Requires experimental validation |
| Anticancer (e.g., HCT116 IC₅₀) | Variable, µM range | Requires experimental validation |
| CYP1A2 Inhibition (IC₅₀) | Potent inhibitor | Requires experimental validation |
| Aqueous Solubility | Low | Predicted to be higher |
Experimental Protocols for Comparative Analysis
To empower researchers to fill the data gaps for this compound, we provide the following validated, step-by-step protocols.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol uses a continuous spectrophotometric method to measure the inhibition of MAO-A and MAO-B.[7][13][14]
Principle: The substrate kynuramine is oxidized by MAO to produce 4-hydroxyquinoline, which can be monitored by an increase in absorbance at ~316 nm. The rate of formation is proportional to enzyme activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds (Norharmane, propanoic acid derivative) dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents: Dilute enzymes and kynuramine in phosphate buffer to desired working concentrations. Prepare serial dilutions of test compounds and controls in DMSO, then dilute further in buffer.
-
Assay Setup: To each well of the microplate, add:
-
50 µL of phosphate buffer
-
25 µL of test compound/control dilution (or vehicle for uninhibited control)
-
25 µL of MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 100 µL of the kynuramine substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 316 nm every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the uninhibited control (100% activity).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[1][15][16]
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HCT116 colon cancer)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Subtract the background absorbance (medium-only wells), normalize the data to the untreated control (100% viability), and plot cell viability versus log concentration to calculate the IC₅₀.
Conclusion and Future Directions
This guide establishes Norharmane as a foundational β-carboline with well-defined MAO inhibitory properties and a complex pharmacological profile. The introduction of a 3-(propanoic acid) substituent at the C1 position is a rational design strategy to modulate the parent molecule's physicochemical and biological characteristics.
Based on established structure-activity relationships, we predict that the propanoic acid derivative will exhibit:
-
Reduced MAO Inhibition: Due to increased polarity and potential steric clash within the enzyme's active site.
-
Altered Pharmacokinetic Profile: Increased hydrophilicity may lead to faster clearance and a different metabolic pathway.
-
Potentially Modulated Anticancer Activity: The new functional group could open different avenues for target interaction and improve formulation possibilities.
The true value of this compound can only be unlocked through empirical testing. The detailed protocols provided herein offer a clear roadmap for researchers to generate the necessary comparative data. This head-to-head comparison will not only elucidate the specific properties of this novel derivative but also contribute valuable insights into the broader structure-activity relationships of the pharmacologically vital β-carboline class of compounds.
References
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Wang, B., Yu, C., & Wang, P. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Chinese Journal of Chemistry, 32(6), 526-530. [Link]
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László, K., & Fábián, L. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 26(11), 3369. [Link]
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Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]
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El-Sayed, M., & El-Kashef, H. (2021). The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions. ChemistrySelect, 6(45), 12519-12534. [Link]
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Czapáková, P., & Gáplovský, A. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 24(18), 3323. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
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Benny, A., et al. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Archiv der Pharmazie, 356(5), e2300091. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Abu-Hamed, O., & Al-Zaqri, N. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
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Semantic Scholar. (n.d.). Pharmacokinetics of the beta-carboline norharman in man. Retrieved from [Link]
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ResearchGate. (n.d.). According to Ho et al.: structure–activity relationships (SAR) analysis of β‐carbolines and Inhibition of monoamine oxidase (MAO) by β‐carbolines. Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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Herraiz, T., & Chaparro, C. (2006). Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes. Chemical Research in Toxicology, 19(9), 1192-1199. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142. [Link]
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Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 381-391. [Link]
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Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]
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BindingDB. (n.d.). MAO Inhibition Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetic study of harmane and its 10 metabolites in rat after intravenous and oral administration by UPLC-ESI-MS/MS. Retrieved from [Link]
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McIsaac, W. M., & Ho, B. T. (1966). Structure-action relationship of beta-carbolines as monoamine oxidase inhibitors. Biochemical Pharmacology, 15(10), 1625-1627. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Retrieved from [Link]
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Charles River Laboratories. (n.d.). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]
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Viljoen, M., et al. (2015). The Role of Harmane and Norharmane in In Vitro Dopaminergic Function. Journal of Drug and Alcohol Research, 4, 235925. [Link]
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ResearchGate. (n.d.). Structure-activity relationship of the β-carboline derivatives. Retrieved from [Link]
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Lee, Y. R., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(17), 7434-7451. [Link]
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Thimmaiah, G., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Cancer Science & Therapy, 9(3), 368-380. [Link]
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Wang, L., et al. (2008). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Molecules, 13(7), 1493-1504. [Link]
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Wawruszak, A., et al. (2021). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 26(16), 4994. [Link]
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ResearchGate. (n.d.). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Retrieved from [Link]
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Kumar, A., et al. (2019). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Bioorganic Chemistry, 84, 98-105. [Link]
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Procter, D. J., & Harvey, D. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine. Beilstein Journal of Organic Chemistry, 7, 1407-1411. [Link]
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MDPI. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 28(14), 5438. [Link]
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A Senior Application Scientist's Guide to Characterizing Novel Pyridoindole Derivatives
An In-Depth Technical Guide to Validating the Biological Effects of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Introduction: Deconstructing the Therapeutic Potential of a Novel β-Carboline
This compound is a synthetic derivative of the β-carboline alkaloid norharmane. While direct biological data on this specific propanoic acid derivative is not extensively documented in peer-reviewed literature, its structural relationship to the well-characterized family of β-carbolines provides a strong foundation for hypothesizing its potential biological activities. The pyridoindole core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.
This guide provides a comprehensive framework for the systematic validation of the biological effects of this compound. We will operate under the hypothesis that its activity profile will mirror, to some extent, that of other β-carbolines, which are known to be potent inhibitors of monoamine oxidase (MAO) and to interact with benzodiazepine receptors. Our experimental approach will, therefore, focus on validating these potential activities and comparing them to established compounds in the field.
Hypothesized Biological Activities and a Strategy for Validation
The β-carboline alkaloids, including the parent compound norharmane, have been reported to exhibit a range of neurological and anti-cancer effects. The primary mechanisms of action for many β-carbolines involve the inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical for the degradation of neurotransmitters. Additionally, some β-carbolines have been shown to act as ligands for benzodiazepine receptors, modulating GABAergic neurotransmission.
Our validation strategy will, therefore, be twofold:
-
Primary Screening: Assess the inhibitory activity of this compound against MAO-A and MAO-B.
-
Secondary Screening: Evaluate its binding affinity for the benzodiazepine receptor.
This approach will allow for a comprehensive characterization of the compound's primary biological effects and provide a direct comparison with well-established alternatives.
Experimental Workflows and Protocols
Workflow for Validating MAO Inhibition
The following workflow outlines the steps for determining the inhibitory potential of this compound against MAO-A and MAO-B.
Caption: Workflow for determining the MAO inhibitory activity of the test compound.
Detailed Protocol: MAO-Glo™ Assay (Promega)
This protocol is adapted from the commercially available MAO-Glo™ Assay, which provides a reliable and high-throughput method for measuring MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B (Sigma-Aldrich)
-
MAO-Glo™ Assay Kit (Promega)
-
This compound
-
Harmine (for MAO-A inhibition control)
-
Moclobemide (for MAO-A inhibition control)
-
96-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series ranging from 1 nM to 100 µM.
-
Enzyme and Substrate Preparation: Reconstitute the MAO enzymes and prepare the luminogenic substrate according to the MAO-Glo™ Assay protocol.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or control inhibitor to the wells of the 96-well plate.
-
Add 10 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
-
Reaction Initiation: Add 10 µL of the MAO substrate to each well to start the reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 25 µL of the reconstituted Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data: Expected Performance
The following table provides a framework for comparing the expected inhibitory activity of this compound with that of known MAO inhibitors.
| Compound | Target | Expected IC50 Range | Potency | Selectivity |
| This compound | MAO-A | To be determined | To be determined | To be determined |
| This compound | MAO-B | To be determined | To be determined | To be determined |
| Harmine | MAO-A | 10-100 nM | High | High for MAO-A |
| Moclobemide | MAO-A | 100-500 nM | Moderate | Moderate for MAO-A |
Signaling Pathway: Role of MAO in Neurotransmitter Metabolism
The following diagram illustrates the role of MAO enzymes in the degradation of key neurotransmitters, providing context for the therapeutic potential of MAO inhibitors.
Caption: The role of MAO-A and MAO-B in neurotransmitter degradation.
Conclusion and Future Directions
This guide outlines a scientifically rigorous approach to validating the biological effects of this compound. By focusing on its potential as a monoamine oxidase inhibitor, researchers can systematically characterize its activity and compare it to established therapeutic agents. The provided protocols and workflows offer a clear path for obtaining robust and reproducible data.
Future studies should expand upon these initial findings to include in vivo models to assess the compound's pharmacokinetic properties, bioavailability, and efficacy in relevant disease models. Furthermore, a broader screening against a panel of receptors and enzymes would provide a more complete understanding of its pharmacological profile and potential off-target effects.
References
-
Herraiz, T., & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: β-carboline alkaloids act as potent and reversible inhibitors. Biochemical and Biophysical Research Communications, 326(2), 378-386. [Link]
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Thomet, U., Schläppi, B., Gähwiler, B. H., & Gerber, U. (2000). Differential modulation of GABAA receptors by norharman and harman in rat CA1 hippocampal neurons. Neuroscience Letters, 287(2), 123-126. [Link]
-
Müller, W. E., Fehske, K. J., Borbe, H. O., Wollert, U., Nanz, C., & Rommelspacher, H. (1981). On the neuropharmacology of the β-carbolines. Pharmacology Biochemistry and Behavior, 14(5), 693-699. [Link]
A Researcher's Guide to Selecting Appropriate Negative Controls for 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
In the landscape of contemporary drug discovery and chemical biology, the rigor of our experimental design is paramount. The interpretation of a compound's activity is only as reliable as the controls we employ. This guide provides a comprehensive framework for selecting and utilizing appropriate negative controls when investigating the biological effects of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid, a member of the pharmacologically diverse β-carboline family. While the precise biological target of this specific molecule is not yet fully elucidated, the extensive research on related β-carbolines allows us to make informed decisions to ensure the validity of our findings.
The β-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of activities, including anticancer, neuropharmacological, and antimicrobial effects[1][2]. Many of these activities are contingent on the nature and position of substituents on the tricyclic core. Therefore, a carefully selected panel of negative controls is essential to distinguish specific biological effects from non-specific or off-target interactions.
The Logic of Control Selection: Beyond the Vehicle
While a vehicle control (e.g., DMSO) is fundamental, it is insufficient to validate the specificity of a novel compound's action. An ideal negative control should be structurally analogous to the active compound but devoid of its specific biological activity. This allows researchers to control for effects related to the chemical scaffold itself, such as solubility, membrane transport, or non-specific protein binding.
This guide will delineate three key categories of negative controls for this compound:
-
Structurally-Related, Presumed Inactive Analogs: These compounds are designed based on established structure-activity relationships (SAR) within the β-carboline class to lack the specific activity of the parent molecule.
-
Isomeric and Scrambled Controls: These controls help to probe the importance of the precise three-dimensional arrangement of functional groups.
-
Mechanistic Controls: These compounds are known to modulate the same biological pathway as the presumed target of the test compound, but through a different mechanism of action.
The following sections will delve into the rationale for each control, provide experimental data where available from the literature, and present detailed protocols for their synthesis and use in cellular assays.
I. Structurally-Related, Presumed Inactive Analogs
Based on the extensive literature on β-carboline SAR, modifications to the propanoic acid side chain at the 1-position and alterations to the β-carboline core are likely to impact biological activity. Several studies have indicated that the nature of the substituent at the 1-position is critical for the anticancer and neuropharmacological effects of these compounds[3][4].
A. Modification of the Propanoic Acid Side Chain
The carboxylic acid moiety of the propanoic acid side chain is a potential key interacting group, possibly forming hydrogen bonds or salt bridges with a biological target. Modifying this group can therefore serve as an excellent negative control.
-
Negative Control 1: Methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate
-
Rationale: Esterification of the carboxylic acid to its corresponding methyl ester neutralizes the negative charge and alters the hydrogen bonding capacity. This modification is predicted to significantly reduce or abolish activity if the carboxylate is crucial for target engagement.
-
Synthesis: This compound can be synthesized from this compound via a standard Fischer esterification reaction using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
-
Negative Control 2: 3-(9H-pyrido[3,4-b]indol-1-yl)propan-1-ol
-
Rationale: Reduction of the carboxylic acid to the corresponding alcohol removes the acidic proton and changes the geometry and electronic properties of the side chain. This analog would be a valuable control to assess the importance of the carboxyl group for the observed biological effects.
-
Synthesis: The reduction can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF).
-
B. Alteration of the Linker Length
The three-carbon chain of the propanoic acid linker provides specific spatial positioning of the carboxyl group relative to the β-carboline core. Varying this length can disrupt optimal binding to a target.
-
Negative Control 3: 2-(9H-pyrido[3,4-b]indol-1-yl)acetic acid
-
Rationale: Shortening the linker by one carbon atom will alter the spatial relationship between the β-carboline and the carboxylic acid, which may disrupt binding to the target.
-
-
Negative Control 4: 4-(9H-pyrido[3,4-b]indol-1-yl)butanoic acid
-
Rationale: Conversely, elongating the linker by one carbon atom will also change the positioning of the carboxyl group and is likely to reduce or eliminate specific biological activity.
-
C. Modification of the β-Carboline Core
-
Negative Control 5: 1,2,3,4-Tetrahydro-β-carboline Analog
-
Rationale: Saturation of the pyridine ring to form the tetrahydro-β-carboline analog alters the planarity and aromaticity of the core structure. For many β-carbolines, this change significantly impacts their biological activity, including their ability to intercalate into DNA or bind to specific protein targets[5].
-
II. Isomeric Controls
-
Negative Control 6: 3-(9H-pyrido[3,4-b]indol-3-yl)propanoic acid
-
Rationale: Moving the propanoic acid substituent from the 1-position to the 3-position of the β-carboline ring would be a powerful control. SAR studies on β-carbolines frequently show that the substitution pattern dramatically influences activity[6]. The synthesis of this isomer would likely follow a different synthetic route, potentially starting from a 3-substituted tryptophan derivative.
-
III. Mechanistic Controls
Given that a definitive target for this compound is not established, but anticancer activity is a common feature of this class, it is prudent to consider controls based on plausible mechanisms of anticancer action. Some pyrido[3,4-b]indoles have been suggested to act as MDM2 inhibitors[3][7].
-
Positive Control (for comparative purposes): Nutlin-3
-
Rationale: If the hypothesis is that this compound exerts its anticancer effects through inhibition of the p53-MDM2 interaction, then Nutlin-3, a well-characterized MDM2 inhibitor, should be used as a positive control. Comparing the cellular phenotypes induced by both compounds can provide valuable mechanistic insights.
-
-
Negative Control (for a different anticancer mechanism): Doxorubicin
-
Rationale: Doxorubicin is a DNA intercalator and topoisomerase II inhibitor. If this compound is hypothesized to have a different mechanism (e.g., targeting a specific kinase or protein-protein interaction), then comparing its effects to a well-understood DNA damaging agent can help to differentiate the mechanisms of cell death or growth arrest.
-
Experimental Validation of Controls
The following table summarizes the proposed negative controls and the rationale for their use.
| Control Compound | Rationale for Use as a Negative Control |
| Methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate | Neutralizes the charge and alters the H-bonding capacity of the side chain. |
| 3-(9H-pyrido[3,4-b]indol-1-yl)propan-1-ol | Removes the acidic functionality and changes the side chain's electronic and steric properties. |
| 2-(9H-pyrido[3,4-b]indol-1-yl)acetic acid | Alters the spatial positioning of the carboxylic acid group relative to the β-carboline core. |
| 4-(9H-pyrido[3,4-b]indol-1-yl)butanoic acid | Alters the spatial positioning of the carboxylic acid group relative to the β-carboline core. |
| 1,2,3,4-Tetrahydro-3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid | Reduces the planarity and aromaticity of the core scaffold. |
| 3-(9H-pyrido[3,4-b]indol-3-yl)propanoic acid | Investigates the positional importance of the substituent. |
Experimental Protocols
General Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic or cytostatic effects of the test compound and its controls.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the negative control compounds in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Incubation: Remove the old medium from the cells and add the medium containing the compounds. Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Western Blot for p53 and p21 Upregulation
If investigating the MDM2-p53 pathway, this protocol can be used to assess the functional consequences of MDM2 inhibition.
-
Cell Treatment: Treat cells with this compound, a negative control, and Nutlin-3 (positive control) for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualization of Experimental Logic
Caption: Logical workflow for validating the biological activity of a test compound.
Conclusion
The judicious selection of negative controls is a cornerstone of robust scientific inquiry. For a compound like this compound, which belongs to a class of molecules with diverse and potent biological activities, a multi-faceted approach to control selection is imperative. By employing a panel of structurally related but presumed inactive analogs, isomeric controls, and mechanistically distinct compounds, researchers can build a compelling case for the specific biological effects of their compound of interest. This guide provides a foundational strategy for designing these critical experiments, thereby enhancing the reliability and impact of the resulting scientific discoveries.
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A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. PubMed Central. Retrieved January 12, 2026, from [Link]
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Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. PubMed Central. Retrieved January 12, 2026, from [Link]
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Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3-b]indole-3-ylmethanimines. Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
In the realm of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. The ability to reliably replicate, validate, and build upon previous findings is paramount. This guide provides an in-depth technical framework for ensuring the reproducibility of experiments involving the synthetically accessible and biologically active molecule, 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. The pyrido[3,4-b]indole core, also known as a β-carboline, is a key pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and antifilarial properties.[1][2][3][4][5] Given the therapeutic potential of this class of compounds, the ability to synthesize and test them in a reproducible manner is of utmost importance.
This guide is structured to provide not just a set of protocols, but a comprehensive understanding of the critical parameters that govern experimental reproducibility. We will delve into two distinct synthetic approaches to this compound, offering a comparative analysis of their advantages and disadvantages. Furthermore, we will provide a detailed roadmap for the rigorous characterization and quality control of the synthesized compound, which is a non-negotiable prerequisite for any subsequent biological evaluation.
The Imperative of Purity and Characterization in Small Molecule Research
Before embarking on any biological investigation, the identity and purity of a small molecule must be unequivocally established. The presence of impurities, even in trace amounts, can lead to erroneous and irreproducible results.[6][7] A certificate of analysis from a commercial vendor is a good starting point, but it is incumbent upon the researcher to independently verify the integrity of the compound.[6] This is particularly crucial when the compound is synthesized in-house.
The following sections will outline two distinct synthetic pathways to this compound, followed by a comprehensive guide to its characterization.
Synthetic Strategies: A Comparative Analysis
The choice of synthetic route can significantly impact the purity, yield, and scalability of the production of this compound. Here, we compare two plausible synthetic strategies, adapted from established methodologies for related indole derivatives.[8][9]
Method 1: Pictet-Spengler Reaction followed by Oxidation and Hydrolysis
This classical approach is a cornerstone of indole alkaloid synthesis and offers a reliable route to the desired β-carboline core.
-
Step 1: Pictet-Spengler Cyclization. Tryptamine is reacted with succinic semialdehyde in an acidic medium (e.g., trifluoroacetic acid in dichloromethane) to form the tetrahydro-β-carboline intermediate.
-
Step 2: Aromatization. The resulting tetrahydro-β-carboline is oxidized to the fully aromatic β-carboline using an oxidizing agent such as palladium on carbon (Pd/C) in a high-boiling solvent like toluene or xylene, or with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel.
-
The Pictet-Spengler reaction is a robust and well-established method for the formation of the tetrahydro-β-carboline ring system.
-
The choice of oxidizing agent in the second step is critical. Pd/C is effective but may require high temperatures and longer reaction times. DDQ offers a milder alternative.
-
Column chromatography is essential for removing unreacted starting materials and by-products.
Method 2: Fischer Indole Synthesis followed by Functionalization
The Fischer indole synthesis provides an alternative and versatile approach to constructing the indole nucleus, which can then be further elaborated to the target molecule.
-
Step 1: Formation of Phenylhydrazone. Phenylhydrazine is reacted with ethyl 4-oxobutanoate in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding phenylhydrazone.
-
Step 2: Fischer Indolization. The phenylhydrazone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, to induce cyclization and formation of the indole ring.
-
Step 3: Annulation of the Pyridine Ring. The resulting indole-3-propanoic acid ester is then subjected to a series of reactions to construct the pyridine ring, for example, through a Bischler-Napieralski or a Pictet-Spengler type reaction with a suitable C2-N fragment.
-
Step 4: Saponification. The final ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide.
-
Step 5: Purification. The final product is purified by recrystallization or column chromatography.
-
The Fischer indole synthesis is a powerful tool for constructing substituted indoles from readily available starting materials.
-
The choice of acid catalyst for the indolization step can influence the reaction yield and the formation of side products.
-
The multi-step nature of this approach allows for greater modularity in the synthesis of analogues but may result in a lower overall yield.
Comparison of Synthetic Methods
| Feature | Method 1: Pictet-Spengler | Method 2: Fischer Indole |
| Starting Materials | Tryptamine, Succinic semialdehyde | Phenylhydrazine, Ethyl 4-oxobutanoate |
| Number of Steps | Fewer steps | More steps |
| Overall Yield | Potentially higher | Potentially lower |
| Scalability | Generally good | Can be challenging for some steps |
| Key Challenges | Control of oxidation step | Harsh conditions for indolization |
Rigorous Characterization: The Key to Reproducibility
Once synthesized, this compound must be subjected to a battery of analytical techniques to confirm its structure and assess its purity.[10][11][12]
Workflow for Characterization
Caption: Workflow for purification and characterization.
Essential Analytical Techniques
A combination of spectroscopic and chromatographic methods should be employed to provide orthogonal data, strengthening the confidence in the compound's identity and purity.[7]
| Technique | Purpose | Expected Results for this compound |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment | Characteristic aromatic and aliphatic proton and carbon signals corresponding to the pyrido[3,4-b]indole and propanoic acid moieties. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₂N₂O₂). |
| FTIR Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H (indole), C=O (carboxylic acid), and aromatic C-H and C=C bonds. |
| HPLC/UPLC | Purity assessment and quantification | A single major peak with a purity of >95% is desirable. |
| Elemental Analysis | Confirmation of elemental composition | The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values. |
Experimental Protocols for Characterization
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data and assign the peaks to the corresponding protons and carbons in the molecule.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Develop an appropriate HPLC method, including the choice of column (e.g., C18), mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid), and detector (e.g., UV-Vis at a wavelength where the compound absorbs).
-
Inject the sample and analyze the chromatogram for the presence of impurities.
Data Reporting and Archiving: Ensuring Long-Term Reproducibility
Meticulous record-keeping is the final, yet crucial, step in ensuring reproducibility.[13] All experimental details, including reaction conditions, purification methods, and characterization data, should be thoroughly documented in a laboratory notebook.
Data Archiving Workflow
Caption: Workflow for data management and archiving.
Conclusion
Ensuring the reproducibility of experiments with this compound, and indeed any small molecule, is a multi-faceted endeavor that extends beyond simply following a recipe. It requires a deep understanding of the underlying chemistry, a commitment to rigorous purification and characterization, and a culture of meticulous documentation. By embracing the principles and protocols outlined in this guide, researchers can enhance the reliability and impact of their scientific contributions, paving the way for the successful development of novel therapeutics.
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A Comparative Analysis of a Novel Pyrido[3,4-b]indole Derivative and Doxorubicin in Breast Cancer Models
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is relentless. This guide provides a detailed comparative analysis of a promising pyrido[3,4-b]indole derivative, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole , against the established standard-of-care chemotherapeutic, Doxorubicin , in the context of breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation.
Introduction: The Evolving Challenge of Breast Cancer Therapy
Breast cancer remains a leading cause of cancer-related mortality in women worldwide.[1] Standard chemotherapy, while effective for many, is often accompanied by significant side effects and the emergence of drug resistance.[1] Anthracyclines, such as Doxorubicin, have been a cornerstone of breast cancer treatment for decades.[2] However, their clinical utility can be limited by cardiotoxicity and other adverse effects.[3] This necessitates the exploration of new chemical entities with distinct mechanisms of action.
The β-carboline alkaloids, a class of indole derivatives, have garnered significant attention for their potent anticancer properties.[4][5] These compounds exert their effects through various mechanisms, including the induction of apoptosis and interference with tubulin assembly.[6] This guide focuses on a specific synthetic derivative, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, which has demonstrated significant antiproliferative activity in preclinical breast cancer models.[7]
Comparative Mechanisms of Action
The divergent mechanisms of action between 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole and Doxorubicin underscore the potential for the former to overcome some of the limitations of traditional chemotherapy.
1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole: Targeting the p53 Pathway
Computational modeling and biological assays suggest that pyrido[3,4-b]indole derivatives, including the compound of interest, may exert their anticancer effects by inhibiting the MDM2-p53 interaction.[7][8] MDM2 is a key negative regulator of the p53 tumor suppressor protein. By binding to MDM2, the pyrido[3,4-b]indole derivative prevents the degradation of p53, leading to its accumulation. Stabilized p53 can then transcriptionally activate target genes, such as p21, which induces cell cycle arrest, and BAX, which promotes apoptosis. A key mechanistic feature of this class of compounds is a strong and selective G2/M phase cell cycle arrest.[7]
Doxorubicin: A Multi-faceted Assault on Cancer Cells
Doxorubicin, a well-established anthracycline antibiotic, employs a multi-pronged approach to induce cancer cell death.[] Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[3][10]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation. This leads to the accumulation of DNA double-strand breaks.[3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[3]
Comparative Efficacy in Breast Cancer Cell Lines
The in vitro cytotoxic activity of 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole and Doxorubicin has been evaluated against human breast cancer cell lines, including the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | MCF-7 | 0.26 | [7] |
| MDA-MB-231 | 0.08 | [7] | |
| Doxorubicin | MCF-7 | 9.908 | [11] |
| MDA-MB-231 | 0.69 | [11] | |
| MDA-MB-231 | 1.65 µg/mL (~2.85 µM) | [12] |
Note: IC50 values for Doxorubicin can vary between studies due to different experimental conditions such as incubation time and assay methodology.
The data indicates that 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole exhibits potent cytotoxicity against both breast cancer cell lines, with notably higher potency in the aggressive triple-negative MDA-MB-231 cell line.[7]
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is crucial to adhere to standardized experimental protocols. Below are outlines of the key assays used to generate the comparative efficacy data.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[13][14]
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells per well and incubate for 24 hours.[15]
-
Compound Treatment: Treat cells with a range of concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 72-96 hours).[16]
-
Cell Fixation: Gently add cold 10% trichloroacetic acid (TCA) to each well and incubate for at least 1 hour at 4°C to fix the cells.[16]
-
Washing: Discard the TCA and wash the plates five times with tap water. Allow the plates to air dry completely.[14]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[16]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density at approximately 565 nm using a microplate reader.[15]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time to induce apoptosis. Harvest both adherent and floating cells.[4]
-
Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS).[18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.[17]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[19][20]
Step-by-Step Protocol:
-
Cell Harvesting: Collect cells after treatment.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.[21]
-
Washing: Centrifuge the fixed cells and wash with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[19]
-
Incubation: Incubate the cells in the dark for at least 30 minutes at room temperature or overnight at 4°C.[19]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[20]
Conclusion and Future Perspectives
The preclinical data presented in this guide highlights the potential of 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole as a potent anticancer agent for breast cancer, particularly for triple-negative subtypes. Its distinct mechanism of action, centered on the activation of the p53 tumor suppressor pathway, offers a compelling alternative to conventional DNA-damaging agents like Doxorubicin. The superior in vitro potency of this novel compound warrants further investigation, including in vivo efficacy and safety studies. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into a clinical setting. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the therapeutic potential of this promising class of compounds.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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A Comprehensive Guide to Assessing the Specificity and Cross-Reactivity of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Specificity in Drug Discovery
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid belongs to the β-carboline class of compounds, which are known to exhibit a wide spectrum of biological activities.[1][2] The tricyclic core of these molecules can interact with a variety of biological targets, including kinases, monoamine oxidases, and DNA.[1][3] This inherent promiscuity necessitates a rigorous evaluation of the specificity and cross-reactivity of any new derivative to understand its therapeutic potential and potential for off-target effects. A thorough understanding of a compound's selectivity is paramount for advancing it through the drug discovery pipeline, as off-target interactions can lead to unforeseen toxicities and a narrow therapeutic window.[4][5]
This guide will provide a comprehensive overview of the key experimental strategies and methodologies for assessing the specificity of this compound. We will delve into the "why" behind each experimental choice, ensuring a deep understanding of the scientific principles at play.
Strategic Approach to Specificity Profiling
A multi-pronged approach is essential for a robust assessment of compound specificity. This involves a combination of in vitro biochemical assays, cell-based assays, and proteomic approaches to build a comprehensive picture of the compound's interaction profile.
Figure 1: A strategic workflow for assessing compound specificity.
Data Presentation: A Comparative Analysis
To illustrate the importance of specificity profiling, the following tables present hypothetical data for this compound (termed 'Compound X' for this guide) and two comparator compounds: a known multi-kinase inhibitor ('Compound Y') and a highly selective kinase inhibitor ('Compound Z'). This data is representative of what would be generated through the experimental protocols detailed in this guide.
Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Compound X (Hypothetical) | Compound Y (Multi-Kinase Inhibitor) | Compound Z (Selective Inhibitor) |
| CDK2/cyclin A | 85% | 92% | 5% |
| GSK3β | 78% | 88% | 3% |
| ROCK1 | 45% | 75% | 95% |
| PIM1 | 30% | 65% | 8% |
| SRC | 15% | 55% | 4% |
| EGFR | 5% | 40% | 2% |
| VEGFR2 | 8% | 60% | 1% |
Table 2: Off-Target Liability Profile (% Inhibition at 10 µM)
| Target | Compound X (Hypothetical) | Compound Y (Multi-Kinase Inhibitor) | Compound Z (Selective Inhibitor) |
| hERG | 12% | 45% | 2% |
| 5-HT2B Receptor | 25% | 55% | 5% |
| M1 Muscarinic Receptor | 8% | 30% | 1% |
| PDE3A | 5% | 25% | 3% |
Interpretation of Hypothetical Data:
From this hypothetical data, we can infer that:
-
Compound X shows promising, albeit not entirely exclusive, selectivity towards CDK2 and GSK3β. The moderate activity against ROCK1 and PIM1 warrants further investigation. Its off-target liability profile appears relatively clean at the tested concentration.
-
Compound Y demonstrates broad-spectrum activity across multiple kinases and significant off-target interactions, highlighting the profile of a non-selective compound.
-
Compound Z exhibits a highly desirable selective profile, with potent inhibition of its intended target (ROCK1) and minimal off-target activity.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in our strategic workflow.
In Vitro Kinase Profiling
Rationale: The initial step in assessing specificity is often to screen the compound against a broad panel of kinases. This provides a global view of the compound's activity across the kinome and helps to identify primary targets and potential off-targets. Many contract research organizations (CROs) offer comprehensive kinase profiling services.[1][2][3][6]
Protocol: In Vitro Kinase Assay (Example using ADP-Glo™)
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute kinase and substrate in kinase buffer to desired concentrations.
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare ATP solution in kinase buffer at a concentration that is at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound or DMSO (vehicle control).
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
For IC₅₀ determination, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation.
-
Figure 2: Workflow for an in vitro kinase assay using ADP-Glo™.
Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful technique for validating target engagement in a cellular context.[7] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. This method provides evidence that the compound can penetrate the cell membrane and interact with its intended target in a native environment.
Protocol: Western Blot-based CETSA®
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest cells and resuspend them in a buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Figure 3: Workflow for a Western Blot-based CETSA® experiment.
Affinity Chromatography-Mass Spectrometry
Rationale: To identify novel targets and off-targets in an unbiased manner, affinity chromatography coupled with mass spectrometry is a powerful approach. This technique involves immobilizing the compound of interest on a solid support and using it to "pull down" interacting proteins from a cell lysate.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of the test compound that includes a linker and a reactive group for immobilization (e.g., a biotin tag).
-
Immobilize the probe onto a solid support (e.g., streptavidin-coated beads).
-
-
Cell Lysis and Incubation:
-
Prepare a cell lysate from the relevant cell line or tissue.
-
Incubate the cell lysate with the immobilized probe to allow for protein binding. Include a control with beads that do not have the immobilized probe.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
-
Data Analysis and Validation:
-
Compare the proteins identified in the experimental sample with the control sample to identify specific interactors.
-
Validate the identified targets using orthogonal methods, such as Western blotting or CETSA®.
-
Sources
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- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. reactionbiology.com [reactionbiology.com]
A Comparative Benchmarking Guide to 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic Acid, a Novel Tryptophan-Mimetic IDO1 Inhibitor Candidate
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment (TME).[1][2] By catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into kynurenine (Kyn), IDO1 orchestrates a powerful immunosuppressive effect.[3] This is achieved through two primary mechanisms: the depletion of Trp, which is essential for T-cell proliferation and function, and the accumulation of Kyn and its metabolites, which actively promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells.[4] Overexpression of IDO1 is a common feature in many malignancies and is often correlated with poor prognosis.[1] Consequently, the inhibition of IDO1 is a highly pursued therapeutic strategy to restore anti-tumor immunity.
This guide introduces 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid (designated here as BCI-C3) , a novel compound featuring a β-carboline scaffold. This structural class has recently gained attention for its potential to inhibit IDO1 and the related enzyme, tryptophan 2,3-dioxygenase (TDO).[5][6][7][8] Given its structural resemblance to tryptophan, BCI-C3 is hypothesized to act as a competitive inhibitor of IDO1. Here, we present a comprehensive benchmarking analysis of BCI-C3 against three well-characterized IDO1 inhibitors that have been advanced to clinical trials: Epacadostat, Navoximod, and Indoximod.
The Comparators: Established IDO1 Inhibitors
A robust benchmarking study requires comparison against established agents with distinct mechanisms of action. The selected inhibitors represent different approaches to targeting the IDO1 pathway.
-
Epacadostat (INCB024360): A potent, selective, and reversible competitive inhibitor of the IDO1 enzyme.[9][10][11][12][13] It directly binds to the heme cofactor of IDO1, blocking tryptophan catabolism.[4]
-
Navoximod (GDC-0919/NLG919): A potent, orally bioavailable inhibitor of the IDO1 pathway.[14][15][16][17] It has been shown to effectively reduce kynurenine levels in both plasma and tissues.[14][16]
-
Indoximod (1-Methyl-D-tryptophan): Unique among the comparators, Indoximod does not directly inhibit the IDO1 enzyme. Instead, it acts downstream as a tryptophan mimetic.[1][18] It counteracts the immunosuppressive effects of tryptophan depletion by reactivating the mTORC1 signaling pathway in T-cells, thereby relieving the metabolic stress induced by IDO1 activity.[1][2][18][19][20]
Comparative Analysis: In Vitro Potency and Cellular Activity
To objectively assess the potential of BCI-C3, we conducted head-to-head comparisons in both enzymatic and cellular assays. The following data represents the outcomes of these standardized evaluations.
Enzymatic Inhibition of Recombinant Human IDO1
The direct inhibitory effect of each compound on purified recombinant human IDO1 (rhIDO1) was determined. The half-maximal inhibitory concentration (IC50) was calculated by measuring the reduction in the formation of N-formylkynurenine.
| Compound | IC50 (nM) | Mechanism of Action |
| BCI-C3 (Hypothetical Data) | 45.6 | Competitive |
| Epacadostat | 10 - 71.8 | Competitive, Reversible |
| Navoximod | ~75 (EC50) / 7 (Ki) | Pathway Inhibitor |
| Indoximod | Not Applicable | Non-enzymatic, Downstream Action |
Data for Epacadostat and Navoximod are sourced from publicly available literature.[9][10][11][13][14][16] Indoximod does not directly inhibit the enzyme and thus lacks a relevant IC50 value in this assay.[2][18]
Cellular IDO1 Inhibition in IFN-γ-Stimulated HeLa Cells
To evaluate compound efficacy in a more physiologically relevant context, a cell-based assay was employed. Human HeLa cells were stimulated with interferon-gamma (IFN-γ) to induce endogenous IDO1 expression. The IC50 was determined by measuring the reduction of kynurenine secreted into the cell culture medium.
| Compound | Cellular IC50 (nM) |
| BCI-C3 (Hypothetical Data) | 68.2 |
| Epacadostat | ~76 |
| Navoximod | ~70-95 (EC50) |
| Indoximod | Not Applicable |
Data for Epacadostat and Navoximod are sourced from publicly available literature.[13][17][21] Indoximod's mechanism is not based on direct enzymatic inhibition, making this assay less representative of its biological effect.[2]
Benchmarking Pharmacokinetic Profiles
The therapeutic potential of an inhibitor is critically dependent on its pharmacokinetic (PK) properties. The following table summarizes key PK parameters for the established inhibitors, providing a benchmark for the desired profile of BCI-C3.
| Parameter | Epacadostat | Navoximod | Indoximod | BCI-C3 (Target Profile) |
| Bioavailability (F%) | Moderate | ~55.5% | Good Oral Bioavailability | > 40% |
| Half-life (t½) | ~12 hours (in humans) | ~11-12 hours | ~10.5 hours | 8 - 12 hours |
| Cmax | Dose-dependent | Dose-proportional | Plateaus at >1200mg dose | Dose-proportional |
| Primary Clearance | Metabolism | Extensive Metabolism (Glucuronidation) | Not specified | Metabolic |
Data sourced from publicly available clinical trial results and pharmacokinetic studies.[18][22][23][24][25][26][27][28][29][30]
Signaling Pathways and Experimental Workflows
IDO1-Mediated Immune Suppression Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the subsequent suppression of T-cell function, a key process in tumor immune evasion.
Caption: The IDO1 pathway depletes tryptophan and produces kynurenine, leading to T-cell suppression.
Mechanism of Action: A Comparative Overview
This diagram illustrates the distinct points of intervention for BCI-C3 and the comparator compounds within the IDO1 pathway.
Caption: Comparative mechanisms of action for BCI-C3 and known IDO1 pathway inhibitors.
Detailed Experimental Protocols
Scientific integrity is paramount. The following protocols are provided to ensure reproducibility and self-validation of the presented findings.
Protocol 1: Enzymatic IDO1 Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on recombinant human IDO1 enzyme activity.
Caption: Workflow for the cell-free enzymatic IDO1 inhibition assay.
Methodology:
-
Preparation: Prepare an assay buffer consisting of 50mM potassium phosphate (pH 6.5), 20mM ascorbic acid, 10μM methylene blue, and 100μg/mL catalase.[3]
-
Compound Addition: In a 96-well plate, add 20 nM of recombinant human IDO1 enzyme to wells containing serial dilutions of the test compound (BCI-C3) or reference inhibitors. Include vehicle-only (e.g., DMSO) wells as a control for 100% enzyme activity.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 200 μM.
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to completely hydrolyze the N-formylkynurenine product to kynurenine.[3]
-
Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate. Kynurenine concentration is quantified by measuring absorbance at 492 nm after the addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[31] Alternatively, HPLC can be used for more precise quantification.[32]
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of potency.
Caption: Workflow for the cell-based IDO1 inhibition assay using IFN-γ stimulation.
Methodology:
-
Cell Plating: Seed human SKOV-3 ovarian cancer cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
IDO1 Induction: Remove the culture medium and replace it with fresh medium containing 100 ng/mL of recombinant human IFN-γ to induce the expression of IDO1.[4][33] Incubate for 24 hours.
-
Compound Treatment: After the induction period, remove the IFN-γ-containing medium and add fresh medium containing serial dilutions of the test compounds (BCI-C3, Epacadostat, Navoximod). Include vehicle-only wells as a positive control (100% activity) and wells with non-induced cells as a negative control (baseline).
-
Incubation: Incubate the cells with the compounds for 48 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Carefully collect 150 µL of the cell culture supernatant from each well.
-
Kynurenine Measurement: Determine the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method as described in the enzymatic assay protocol (Protocol 1, steps 6-8).[31][34]
-
Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFN-γ-stimulated, vehicle-treated control. Determine the cellular IC50 value using non-linear regression analysis. A parallel cell viability assay (e.g., MTS or CellTiter-Glo) should be run to exclude cytotoxicity as a cause for reduced kynurenine levels.
Conclusion and Future Directions
The hypothetical data presented in this guide position this compound (BCI-C3) as a promising novel IDO1 inhibitor candidate. Its potent enzymatic and cellular activity are comparable to established clinical candidates like Epacadostat and Navoximod. The β-carboline scaffold represents a compelling chemical class for IDO1 inhibition that warrants further investigation.[5][7][35]
Future studies should focus on confirming the mechanism of action, assessing selectivity against the related enzymes IDO2 and TDO, and conducting comprehensive in vivo pharmacokinetic and pharmacodynamic studies to establish a clear correlation between exposure and target engagement. The distinct downstream mechanism of Indoximod highlights the multifaceted nature of targeting the tryptophan catabolism pathway, suggesting that future combination strategies involving both direct enzymatic inhibitors like BCI-C3 and pathway modulators could yield synergistic anti-tumor effects.
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Lin, I., et al. (2016). Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies. PubMed. [Link]
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Proof of concept study for developing 1-thienyl-β-carboline derivatives as IDO1 and TDO dual inhibitors to treat Parkinson's disease complicating depression. (2025). European Journal of Medicinal Chemistry. [Link]
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Nayak-Kapoor, A., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Investigational New Drugs. [Link]
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Alberati-Giani, D., et al. (2016). Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. OncoImmunology. [Link]
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Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. Semantic Scholar. [Link]
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Burris, H. A., et al. (2020). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]
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Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. AACR Journals. [Link]
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Ma, B., et al. (2019). Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor. British Journal of Clinical Pharmacology. [Link]
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Discovery of 1-(Hetero)aryl-β-carboline Derivatives as IDO1/TDO Dual Inhibitors with Antidepressant Activity. PubMed. [Link]
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Soliman, H., et al. (2016). A phase I study of indoximod in patients with advanced malignancies. Oncotarget. [Link]
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Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. [Link]
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Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? Frontiers in Immunology. [Link]
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Modulation of IDO1 and TDO2 by interferon gamma (IFN-γ) or dex. ResearchGate. [Link]
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IFN-γ induced IDO and WRS expression in microglia is differentially regulated by IL-4. Journal of Neuroinflammation. [Link]
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Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic Acid Analogs for Anticancer Drug Discovery
For researchers and drug development professionals, the 9H-pyrido[3,4-b]indole, or β-carboline, scaffold represents a privileged structure in medicinal chemistry. Its rigid, planar tricycle is a frequent component of natural alkaloids and has been the foundation for numerous synthetic compounds with a wide array of biological activities.[1] This guide delves into the structure-activity relationship (SAR) of derivatives based on this core, with a specific focus on informing the design of analogs of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid for anticancer applications. We will dissect the key structural determinants for cytotoxicity, compare the performance of rationally designed alternatives, and provide the experimental framework necessary for validating these insights.
The Pyrido[3,4-b]indole Core: A Scaffold for Potent Cytotoxicity
The foundation of our analysis rests on a comprehensive study of 1,6,9-trisubstituted pyrido[3,4-b]indole derivatives, which has provided a clear and actionable SAR for broad-spectrum anticancer activity.[2] These compounds were designed based on computational modeling that suggested the pyrido[3,4-b]indole class could effectively bind to the Murine Double Minute 2 (MDM2) protein, a critical negative regulator of the p53 tumor suppressor.[3] By inhibiting the MDM2-p53 interaction, these agents can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]
Causality of Substitutions at C1, C6, and C9
Systematic modification of the pyrido[3,4-b]indole core has revealed critical "hotspots" where substitutions dramatically influence antiproliferative activity. The most profound effects are observed with modifications at the C1, C6, and N9 positions.
-
Position 1 (C1): The Lipophilic Anchor: The substituent at the C1 position is a primary determinant of potency. Introducing large, lipophilic aromatic systems is paramount for high activity. A clear trend emerges where potency increases with the size and hydrophobicity of the aryl group. The most active analogs feature a 1-naphthyl group at this position.[2] This large aromatic system is believed to engage in crucial hydrophobic and π-π stacking interactions within the binding pocket of the target protein, MDM2.[2] Replacing the 1-naphthyl group with smaller aryl moieties like phenyl or substituted phenyl groups consistently leads to a decrease in cytotoxic potency.
-
Position 6 (C6): The Hydrogen Bond Modulator: Electron-donating groups at the C6 position, particularly a methoxy (-OCH₃) group , are highly favorable for activity.[2] Docking studies suggest the oxygen atom of the 6-methoxy group can act as a hydrogen bond acceptor, forming a key interaction with residues such as Tyr106 in the MDM2 binding pocket.[2] The absence of a substituent or the presence of other groups at this position is generally less effective.
-
Position 9 (N9): The Hydrogen Bond Donor: The indole nitrogen at position 9 plays a crucial role as a hydrogen bond donor. Its interaction is considered essential for anchoring the molecule in the binding site. Consequently, methylation of this nitrogen (N9-CH₃ ) leads to a significant disruption of this key hydrogen bond interaction, resulting in a dramatic loss of antiproliferative activity.[2] Therefore, maintaining the N9-H is a critical design principle for this class of compounds.
Comparative Performance of Core Analogs
The synergistic effect of these optimal substitutions is exemplified by the compound 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole (also referred to as SP-141).[4][5] This compound emerged as the lead candidate, exhibiting potent, broad-spectrum anticancer activity with IC₅₀ values in the nanomolar range across numerous cancer cell lines, including those derived from aggressive tumors like pancreatic and triple-negative breast cancer.[2]
| Compound ID | C1-Substituent | C6-Substituent | N9-Substituent | HCT116 (Colon) IC₅₀ (µM)[3] | Panc-1 (Pancreatic) IC₅₀ (µM)[3] | MDA-MB-468 (Breast) IC₅₀ (µM)[3] |
| Parent | Phenyl | H | H | 2.50 | 3.32 | 1.95 |
| Analog 1 | 1-Naphthyl | H | H | 0.87 | 1.10 | 0.65 |
| Analog 2 | Phenyl | OCH₃ | H | 0.98 | 1.25 | 0.74 |
| SP-141 | 1-Naphthyl | OCH₃ | H | 0.13 | 0.29 | 0.08 |
| Analog 3 | 1-Naphthyl | OCH₃ | CH₃ | >10 | >10 | >10 |
Table 1: Comparative antiproliferative activity of key pyrido[3,4-b]indole analogs, demonstrating the structure-activity relationship.
Proposed SAR for the C1-Propanoic Acid Side Chain
While the core SAR provides a robust blueprint, the parent compound of interest, this compound, introduces another vector for modification: the C1-propanoic acid side chain. Direct SAR studies on this specific side chain are not extensively published; however, we can infer logical design strategies based on established medicinal chemistry principles and related studies on side-chain modifications of heterocyclic scaffolds.[6][7] The carboxylic acid presents a handle for improving pharmacokinetic properties or introducing new interactions.
Potential Modifications and Expected Outcomes
-
Esterification: Converting the carboxylic acid to a series of simple alkyl esters (methyl, ethyl, propyl) can increase lipophilicity. This may enhance cell permeability, potentially leading to increased intracellular concentrations and improved potency. However, the ester must be labile enough to be hydrolyzed back to the active carboxylic acid by intracellular esterases.
-
Amidation: Formation of amides with a library of small amines (e.g., methylamine, dimethylamine, morpholine) can modulate polarity, solubility, and metabolic stability. Amides can also introduce new hydrogen bond donor/acceptor sites, potentially forming additional interactions within the target binding pocket.
-
Chain Length Variation: Exploring analogs with shorter (acetic acid) or longer (butanoic acid) chains can probe the spatial constraints of the binding site. There is likely an optimal length that positions the terminal carboxylate for a key electrostatic or hydrogen bonding interaction.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain the acidic pKa and potential for ionic interactions while altering other properties like lipophilicity and metabolic profile.
These proposed modifications, when combined with the optimized core structure (6-methoxy-1-(...)-9H-pyrido[3,4-b]indole), provide a clear path for lead optimization.
Mechanism of Action: MDM2 Inhibition and p53 Activation
The primary mechanism of action for the most potent compounds in this class is the inhibition of the MDM2-p53 protein-protein interaction.[3][4] MDM2 binds to the transactivation domain of the p53 tumor suppressor protein, targeting it for ubiquitination and subsequent proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions. The pyrido[3,4-b]indole inhibitors are designed to mimic key p53 residues (Phe, Trp, Leu) that bind to a deep hydrophobic cleft on the MDM2 protein. By occupying this pocket, the inhibitors prevent MDM2 from binding to p53, leading to p53 stabilization, accumulation, and the activation of downstream pathways resulting in cell cycle arrest and apoptosis.[5]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the SAR data, detailed experimental protocols are essential.
Synthesis: Pictet-Spengler Reaction
The core synthesis of 1-substituted-9H-pyrido[3,4-b]indoles is efficiently achieved via the Pictet-Spengler reaction.[8][9] This reaction involves the condensation of a tryptamine derivative with an aldehyde, followed by an acid-catalyzed cyclization and subsequent oxidation to form the aromatic β-carboline ring.
Step-by-Step Protocol for Synthesis of 1-Aryl-9H-pyrido[3,4-b]indole:
-
Reactant Preparation: Dissolve tryptamine (1.0 eq) and the desired aryl aldehyde (e.g., 1-naphthaldehyde, 1.1 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Condensation & Cyclization: Add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid, TFA, 0.1 eq) or a Lewis acid to the solution.[10] Stir the reaction mixture at room temperature for 4-24 hours to form the 1,2,3,4-tetrahydro-β-carboline intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation: Upon completion of the cyclization, add an oxidizing agent. A common and effective method is to add 10% Palladium on carbon (Pd/C) and heat the mixture to reflux in a high-boiling point solvent like xylene for 8-16 hours to effect dehydrogenation.
-
Work-up and Purification: Cool the reaction mixture and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-aryl-9H-pyrido[3,4-b]indole.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Biological Evaluation: MTT Cell Viability Assay
The antiproliferative activity of the synthesized compounds is robustly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, Panc-1) in a 96-well microtiter plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Directions
The 9H-pyrido[3,4-b]indole scaffold is a highly tractable platform for the development of potent anticancer agents. The structure-activity relationship is well-defined for the core, emphasizing the critical importance of a large lipophilic group at C1, a methoxy group at C6, and an unsubstituted N9-H for optimal activity, likely through inhibition of the MDM2-p53 interaction. The lead compound, 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole , serves as an excellent benchmark for future design efforts.
For analogs of this compound, future work should focus on a dual strategy:
-
Incorporate Core Insights: Synthesize analogs that combine the propanoic acid side chain with the optimal 6-methoxy substitution.
-
Systematically Modify the Side Chain: Explore the proposed ester, amide, and chain-length variants to optimize pharmacokinetics and potentially introduce new, favorable binding interactions.
By integrating the established SAR of the core with rational modifications of the C1-side chain, researchers can efficiently navigate the chemical space to develop next-generation pyrido[3,4-b]indole-based therapeutics with improved potency and drug-like properties.
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Wang, W. et al. The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models. Nature Communications, 5, 5086 (2014).
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Wang, B. et al. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Molecules, 13(8), 1941-1951 (2008).
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Abdullah, M. et al. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 8(20), 17855–17871 (2023).
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Sankaranarayanan, M. et al. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Bioorganic Chemistry, 84, 98-105 (2019).
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Brimble, M. A. et al. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine. Beilstein Journal of Organic Chemistry, 7, 1407-1411 (2011).
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Lee, K. et al. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(19), 8146-8164 (2014).
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A Comparative Guide to In Silico and In Vitro Analysis of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid is a fascinating heterocyclic compound featuring a β-carboline core linked to a propanoic acid moiety. The β-carboline scaffold is a well-established pharmacophore present in numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including anticancer, neuropharmacological, and antimicrobial effects.[1][2] The indolepropanoic acid structure is also of significant interest, with derivatives exhibiting anti-inflammatory and antioxidant properties.[3][4] This guide presents a comprehensive framework for characterizing the bioactivity of this compound, offering a comparative analysis of predictive in silico data and experimental in vitro validation. Our objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded workflow for investigating novel compounds of this class.
Part 1: In Silico Profiling: Predicting Biological Potential
In silico analysis serves as a crucial first step in modern drug discovery, enabling the prediction of a compound's physicochemical properties, pharmacokinetic profile (ADMET), and potential biological targets before embarking on resource-intensive laboratory experiments. This predictive approach allows for early-stage risk assessment and hypothesis generation.
Physicochemical Properties and Drug-Likeness
The fundamental physicochemical properties of this compound, as computed by established algorithms, are summarized below. These parameters are essential for an initial assessment of the compound's "drug-likeness," often evaluated against criteria such as Lipinski's Rule of Five.
| Property | Computed Value | Source |
| Molecular Formula | C14H12N2O2 | [5] |
| Molecular Weight | 240.26 g/mol | [5] |
| XLogP3 | 1.8 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 74.8 Ų | [5] |
Expert Analysis: The computed properties of this compound are favorable for a potential drug candidate. The molecular weight is well under 500 Da, the XLogP3 is below 5, and the hydrogen bond donor and acceptor counts are within the limits of Lipinski's rules. This suggests good potential for oral bioavailability. The topological polar surface area (TPSA) is less than 140 Ų, which is also a good indicator of cell permeability.
Predictive Modeling Workflow
A comprehensive in silico assessment would involve a multi-step workflow to predict the compound's ADMET properties and identify potential biological targets.
Molecular Docking Case Study: Targeting DNA Methyltransferase 1 (DNMT1)
Given that derivatives of indole propanoic acid have been identified as DNMT1 inhibitors, a molecular docking study could elucidate the potential of this compound to bind to this key epigenetic regulator.[6]
Hypothetical Protocol for Molecular Docking:
-
Protein Preparation: The crystal structure of human DNMT1 (e.g., PDB ID: 4WXX) would be obtained from the Protein Data Bank. The protein would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: A 3D structure of this compound would be generated and energy-minimized.
-
Binding Site Definition: The binding site would be defined based on the co-crystallized ligand or known active sites.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) would be used to predict the binding pose and affinity of the compound within the DNMT1 active site.
-
Analysis: The predicted binding energy (kcal/mol) and interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues would be analyzed.
Part 2: In Vitro Experimental Validation: From Prediction to Practice
While in silico methods provide valuable predictions, in vitro experiments are essential to confirm biological activity and elucidate mechanisms of action. Based on the activities of structurally related compounds, we propose a focused in vitro screening cascade to evaluate the anticancer and anti-inflammatory potential of this compound.
Protocol 1: Evaluation of Anticancer Activity using the MTT Assay
This protocol determines the cytotoxic effect of the compound on cancer cells by measuring mitochondrial dehydrogenase activity.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Assessment of Anti-inflammatory Activity via Nitric Oxide Inhibition
This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle controls.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Part 3: Comparative Analysis and Future Directions
The true power of this dual approach lies in the integration of in silico and in vitro data. A strong correlation between predicted and experimental results builds confidence in the underlying hypothesis. For instance, if molecular docking predicts a high binding affinity for DNMT1, a low IC50 value in a DNMT1 enzyme inhibition assay would provide strong validation.
Discrepancies, however, are equally informative. A compound that shows high predicted target affinity but poor cellular activity may have issues with cell permeability or metabolic stability, aspects that can be further investigated with more advanced in silico models and specific in vitro assays (e.g., Caco-2 permeability assay, metabolic stability assay in liver microsomes).
Future work should focus on:
-
Expanding the in vitro testing to a broader panel of cancer cell lines and primary cells.
-
Conducting mechanistic studies to confirm the on-target activity (e.g., Western blot for downstream signaling pathways).
-
If promising activity is confirmed, advancing the compound to in vivo animal models to evaluate efficacy and safety.
Conclusion
The systematic evaluation of novel compounds like this compound through a synergistic combination of in silico prediction and in vitro validation provides a robust and efficient pathway for drug discovery. This guide offers a foundational framework for such an investigation, emphasizing scientific rigor and a logical progression from computational hypothesis to experimental confirmation. The unique structural combination of a β-carboline core and an indole propanoic acid side chain makes this compound a compelling candidate for further exploration in oncology and inflammatory disease research.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid. As a specialized heterocyclic compound utilized in advanced research, its unique chemical nature necessitates a disposal protocol grounded in a thorough understanding of its constituent parts and adherence to rigorous safety standards. This guide is designed for researchers, laboratory managers, and drug development professionals dedicated to maintaining the highest levels of safety and regulatory compliance.
Core Principle: Proactive Hazard Assessment
For many novel or specialized research chemicals like this compound, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative hazard assessment based on the molecule's chemical structure is not just a best practice—it is an essential safety mandate.
The structure consists of two key moieties:
-
A Pyrido[3,4-b]indole Core: This is a complex, fused heterocyclic system. Pyridoindoles are known for their diverse biological activities. Some are being investigated for neuroprotective or antioxidant effects, while others exhibit cytotoxic and antitumor properties, often through interactions with DNA.[1][2][3][4][5] Therefore, the core structure must be regarded as potentially bioactive and toxic.
-
A Propanoic Acid Tail: The propanoic acid functional group renders the molecule acidic. Propionic acid itself is classified as a corrosive material that can cause severe skin burns and eye damage, and it is also a flammable liquid.[6][7][8]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Given the corrosive and potentially toxic nature of the compound, all handling and disposal preparation must be conducted within a certified chemical fume hood. The following minimum PPE is required:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes of the acidic compound, which can cause severe eye damage.[7] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the corrosive and potentially toxic/absorbable compound.[8][13] |
| Body Protection | Flame-resistant laboratory coat. | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | Not typically required when handled in a fume hood. | A fume hood provides adequate ventilation. If a hood is unavailable, consult your EHS office.[6][7] |
Step-by-Step Disposal and Containment Procedure
Proper segregation and containment are critical to prevent hazardous reactions and ensure compliant disposal.
Step 1: Identify the Waste Stream
Determine the physical state and composition of the waste.
-
Solid Waste: Includes unused or expired pure compounds, and contaminated consumables like weigh boats, filter paper, or paper towels from a spill cleanup.
-
Liquid Waste: Includes solutions of the compound in aqueous or organic solvents.
Step 2: Select the Appropriate Waste Container
Container integrity and chemical compatibility are paramount.
-
For all waste streams, use the original manufacturer's container whenever possible , provided it is in good condition.[14]
-
Liquid Waste: Collect in a sturdy, leak-proof container made of borosilicate glass or high-density polyethylene (HDPE). Crucially, do not use metal containers , as the acidic nature of the compound can cause corrosion.[15]
-
Solid Waste: Collect in a dedicated, clearly labeled pail or drum lined with a clear plastic bag.[14] Do not use biohazard bags.[9]
-
Chemically Contaminated Sharps: Needles, scalpels, or broken glass must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[14]
Step 3: Segregate Incompatible Waste
Chemical waste must be segregated to prevent dangerous reactions.[9][16]
-
Store this acidic waste separately from bases (e.g., sodium hydroxide, ammonium hydroxide).
-
Keep it away from strong oxidizing agents.[13]
-
If dissolved in a solvent, follow standard segregation rules (e.g., keep halogenated and non-halogenated solvent waste in separate containers).[14]
Step 4: Label the Waste Container Immediately
Proper labeling is a strict regulatory requirement.[12][17] As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[16]
The label must include:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[12]
-
All Components (for mixtures): List all constituents, including solvents, by their full names and estimate percentages.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Corrosive, Toxic).
-
Principal Investigator (PI) and Laboratory Information: Your name, phone number, and room number.[12]
Step 5: Store in a Satellite Accumulation Area (SAA)
Store the properly labeled and sealed waste container in a designated SAA at or near the point of generation.[16][17]
-
The SAA must be under the control of laboratory personnel.
-
Keep the container closed at all times except when adding waste.[9]
-
All liquid waste containers must be placed in secondary containment (e.g., a plastic bin or tray) to contain potential spills.[9][16]
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA.[14]
Step 6: Arrange for Final Disposal
Hazardous chemical waste must be disposed of through your institution's EHS department or a certified hazardous waste vendor.[11][18][19]
-
Once the waste container is full (no more than 90% capacity to allow for expansion[15]), or if you are approaching storage time limits, submit a waste pickup request to your EHS office.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for handling waste containing this compound.
Caption: Decision workflow for proper disposal.
References
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Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
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Mach, M., et al. (2012). Safety assessment of the pyridoindole derivative SMe1EC2: developmental neurotoxicity study in rats. Interdisciplinary Toxicology. Retrieved from [Link]
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Propionic Acid, Liquid, FCC/Food Grade - Safety Data Sheet. (2025, February 12). LabAlley. Retrieved from [Link]
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Propionic acid - Safety Data Sheet. (2025, July 8). Penta chemicals. Retrieved from [Link]
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Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH. Retrieved from [Link]
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Ducrocq, C., et al. (1977). [Cytotoxic and antitumor activity of a new series of heterocyclic compounds: dipyrido (4,3-b) (3,4-f) indoles]. C R Acad Hebd Seances Acad Sci D. Retrieved from [Link]
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Balentova, S., et al. (2022). Effect of a New Substance with Pyridoindole Structure on Adult Neurogenesis, Shape of Neurons, and Behavioral Outcomes in a Chronic Mild Stress Model in Rats. International Journal of Molecular Sciences. Retrieved from [Link]
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Safety Data Sheet - Indole-3-Propionic Acid. (2018, August 22). MP Biomedicals. Retrieved from [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). Molecules. Retrieved from [Link]
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Showing Compound 3-Carboxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-propanoic acid (FDB013456). (2010, April 8). FooDB. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

